(R)-1,3-Dimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290836 | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-52-0 | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: Chemical Properties and Reactivity
Introduction
(R)-1,3-Dimethylpiperazine is a chiral heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a C-substituted piperazine, it serves as a valuable stereochemically defined building block for the construction of complex, enantiomerically pure molecules.[1] The piperazine ring is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of a chiral center, such as the (R)-configured methyl group at the C3 position, can profoundly influence a molecule's biological activity and physicochemical properties.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, intended for researchers, scientists, and professionals in drug development.
Key identifiers for this compound include:
Physicochemical Properties
This compound is typically a liquid at room temperature with distinct physical properties that are crucial for its handling and use in synthesis.[3] These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index (n20/D) | 1.409 (lit.) | [3] |
| Flash Point | 45.7 ± 9.4 °C | [3] |
| Storage Conditions | 2-8 °C, protect from light, sealed in dry | [3] |
Chemical Structure of this compound
Caption: 2D structure of this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The N1 nitrogen is tertiary and adjacent to the chiral center at C3, making it more sterically hindered than the secondary N4 nitrogen.[1] This inherent steric and electronic difference allows for regioselective functionalization, a key consideration in multi-step synthesis.[1]
Regioselective Functionalization at Nitrogen
-
N-Alkylation and N-Acylation: These are fundamental transformations for modifying the piperazine core.[1] Due to the steric hindrance around N1, reactions with electrophiles often occur preferentially at the N4 position, especially under controlled conditions. This regioselectivity is crucial for building complex molecular architectures where specific positioning of substituents is required.
-
Nucleophilic Substitution: this compound acts as a potent nucleophile. A notable application is its reaction with electrophilic heterocyclic systems. For example, it reacts with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one via a selective nucleophilic displacement of one chloride atom.[2][4] This reaction proceeds under mild conditions, and the dibasic nature of the piperazine means no additional base is required.[2]
Workflow for Nucleophilic Substitution
Caption: Synthesis of a thiadiazine derivative.[2]
Role as a Chiral Building Block
The primary value of this compound lies in its application as a chiral precursor for the synthesis of enantiomerically pure compounds.[1][5] The fixed stereocenter allows for the introduction of new functionalities with stereochemical control, which is paramount in the development of pharmaceuticals where enantiomers can have vastly different biological activities. It has been employed in sophisticated catalytic processes, such as the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, to forge new carbon-nitrogen bonds while retaining stereochemical integrity.[1]
Synthetic Methodologies
The synthesis of C-substituted chiral piperazines like this compound often relies on "chiral pool" synthesis.[1] This strategy utilizes abundant and inexpensive enantiopure starting materials, such as natural amino acids, to construct the chiral piperazine core. A common approach involves the condensation and cyclization of protected amino acids to form chiral piperazin-2-one intermediates, which can then be further modified and reduced to yield the desired substituted piperazine.[1]
Exemplary Experimental Protocol: Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one
This protocol is adapted from a peer-reviewed procedure and demonstrates the use of this compound as a nucleophile.[2]
Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one (6a).
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (5) (91.5 mg, 0.500 mmol)
-
This compound (57.0 mg, 0.500 mmol)
-
Anhydrous Tetrahydrofuran (THF) (1 mL)
-
Dichloromethane (DCM) saturated with ammonia (NH₃)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/tert-Butyl methyl ether (DCM/t-BuOMe) 50:50
Procedure:
-
To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (5) in anhydrous THF (1 mL) at approximately 20 °C, add this compound in one portion.
-
Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.
-
Stir the mixture at 20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 24 hours).
-
Upon completion, add DCM saturated with NH₃ (10 mL) to the reaction mixture.
-
Adsorb the mixture directly onto silica gel by concentrating it under reduced pressure.
-
Purify the product by column chromatography using a solvent system of DCM/t-BuOMe (50:50).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound as a yellow oil.
Expected Yield: 91.7 mg (70%).[2]
Safety and Handling
This compound and its related compounds are flammable and corrosive. Proper safety precautions are essential.
-
Hazards: Flammable liquid and vapor. Causes skin irritation and can cause serious eye damage. May cause respiratory irritation.[6][7] Harmful if swallowed.[6][8]
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7][9] The compound should be protected from light and moisture.[3][7]
References
- This compound CAS 1033717-21-3. BIOSYNCE.
- This compound dihydrochloride. ChemScene.
- 1,3-Dimethyl-piperazine. ChemBK.
- This compound. CHIRALEN.
- This compound. Benchchem.
- (3R)-1,3-dimethylpiperazine. Hit2Lead.
- 1,3-Dimethylpiperazine. PubChem.
- Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI.
- (PDF) Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- SAFETY DATA SHEET for cis-2,6-Dimethylpiperazine. Fisher Scientific.
- SAFETY DATA SHEET for 1-Methylpiperazine. Sigma-Aldrich.
- This compound dihydrochloride. MySkinRecipes.
- (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. BIOSYNCE.
- SAFETY DATA SHEET for N,N'-Dimethylpiperazine. TCI Chemicals.
Sources
- 1. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound dihydrochloride [myskinrecipes.com]
- 6. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. biosynce.com [biosynce.com]
- 9. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectroscopic Analysis of (R)-1,3-Dimethylpiperazine
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-1,3-Dimethylpiperazine is a chiral cyclic diamine with applications as a building block in organic synthesis and drug development.[1] Its stereochemistry and functional groups necessitate precise analytical methods for structural confirmation and purity assessment. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available, peer-reviewed spectra for this specific enantiomer are scarce, this document synthesizes data from analogous structures and established analytical protocols to provide a robust predictive framework for researchers. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
The molecular structure of this compound, with CAS Number 1033717-21-3 and a molecular weight of 114.19 g/mol , forms the basis for the subsequent spectroscopic predictions.[2][3]
Figure 2. Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the six piperazine ring protons. Due to the chiral center at C3, the protons on the ring methylene groups (C2, C5, C6) are diastereotopic and should appear as complex multiplets.
-
N-CH₃ (Position 1): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Based on data for N,N'-dimethylpiperazine, this signal is expected around δ 2.3-2.5 ppm . [4]* C-CH₃ (Position 3): This methyl group is attached to a chiral center (C3). It will appear as a doublet due to coupling with the single proton on C3. The expected chemical shift is around δ 1.0-1.2 ppm .
-
Ring Protons (CH₂ and CH): The six protons on the piperazine ring will exhibit complex splitting patterns and will likely overlap. They are expected to resonate in the range of δ 1.7-3.0 ppm . The proton at the chiral C3 position will be a multiplet due to coupling with the adjacent methyl group and the C2 methylene protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six unique carbon atoms in the molecule.
-
N-CH₃ (Position 1): This methyl carbon signal is predicted to be in the range of δ 45-47 ppm , similar to that in 1-methylpiperazine. [5]* C-CH₃ (Position 3): This methyl group attached to the ring is expected at a higher field (lower ppm value), likely around δ 18-22 ppm .
-
Piperazine Ring Carbons:
-
C3 (CH-CH₃): The chiral carbon bearing a methyl group. Expected around δ 50-55 ppm .
-
C2, C5, C6 (CH₂): The three methylene carbons of the ring will have distinct chemical shifts due to their different electronic environments relative to the two nitrogen atoms and the chiral center. These are predicted to appear in the δ 45-60 ppm range. For comparison, the carbons in 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines appear in a similar region.
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) N-CH₃ 2.3 - 2.5 (s, 3H) 45 - 47 C-CH₃ 1.0 - 1.2 (d, 3H) 18 - 22 | Ring CH & CH₂ | 1.7 - 3.0 (m, 7H) | 45 - 60 (4 signals) |
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the key vibrations will be C-H and C-N stretching and bending.
Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
This protocol describes the thin-film method for a pure liquid sample using salt plates. [6] 1. Sample Preparation:
- Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints. [6] * Using a Pasteur pipette, place one small drop of neat this compound liquid onto the surface of one plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. [7] 2. Data Acquisition:
- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the ambient air.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- After analysis, clean the salt plates thoroughly with a dry solvent like acetone or dichloromethane and return them to the desiccator. [6][8]
Predicted IR Spectrum
The IR spectrum will be characterized by absorptions in the fingerprint region and C-H stretching region.
-
C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H stretching of the methyl and methylene groups.
-
C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (bending) are characteristic of CH₂ and CH₃ groups.
-
C-N Stretching: Aliphatic amines typically show C-N stretching absorptions in the fingerprint region, between 1000-1250 cm⁻¹ . These may be broad or of medium intensity. The spectrum of 1-methylpiperazine shows absorptions in this region. [9][10]* N-H Stretching: As a tertiary amine, this compound has no N-H bonds, so the characteristic N-H stretching peaks (typically ~3300-3500 cm⁻¹) will be absent.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |
| C(sp³)-H Stretch | 2850 - 3000 | Strong, Sharp |
| C-H Bend/Scissor | 1450 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique for volatile, small molecules like this one.
Experimental Protocol: Acquiring a Mass Spectrum (EI)
This protocol is a general guideline for obtaining an EI mass spectrum. [11] 1. Sample Preparation:
- Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. [12]High concentrations should be avoided to prevent source contamination. [12] * Ensure the sample is free of non-volatile salts or buffers, which are incompatible with EI-MS. [12] 2. Instrument Setup & Acquisition:
- The instrument should be tuned and calibrated using a standard compound (e.g., PFTBA) to ensure mass accuracy. [13] * Introduce the sample into the ion source, typically via direct insertion probe or Gas Chromatography (GC) inlet for volatile liquids.
- The standard ionization energy for EI is 70 eV.
- Acquire data over a mass range appropriate for the compound (e.g., m/z 30-200).
Predicted Mass Spectrum (EI)
The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the piperazine ring and methyl groups.
-
Molecular Ion (M⁺): The molecular weight is 114.19 g/mol . A peak at m/z 114 corresponding to the molecular ion [C₆H₁₄N₂]⁺ is expected. [3][14]The nitrogen rule predicts an even-numbered molecular weight, which is consistent.
-
Major Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the most common fragmentation pathway for amines.
-
Loss of a methyl group (-CH₃): Cleavage of the N-CH₃ or C-CH₃ group would result in a fragment at m/z 99 ([M-15]⁺).
-
Ring Cleavage: The piperazine ring is likely to fragment. A prominent peak is expected at m/z 70 , which corresponds to the [C₄H₈N]⁺ fragment, a common and stable fragment observed in the mass spectrum of 1,4-dimethylpiperazine. [15]Another significant fragment is often seen at m/z 42-44 .
-
Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.
| m/z | Predicted Ion Identity | Fragmentation Pathway |
| 114 | [C₆H₁₄N₂]⁺˙ (M⁺) | Molecular Ion |
| 99 | [C₅H₁₁N₂]⁺ | Loss of a methyl radical (-•CH₃) |
| 70 | [C₄H₈N]⁺ | α-cleavage and ring opening |
| 42 | [C₂H₄N]⁺ | Further fragmentation |
Conclusion
This guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining established analytical protocols with data from structurally similar compounds, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this important chiral building block. The provided experimental workflows emphasize robust and reliable data acquisition, aligning with the principles of scientific integrity and reproducibility.
References
-
BIOSYNCE. This compound CAS 1033717-21-3. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
ChemBK. 1,3-Dimethyl-piperazine. [Link]
-
Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]
-
ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. [Link]
-
ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
-
The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). [Link]
-
University of Colorado Boulder, Organic Chemistry. IR Spectroscopy of Liquids. [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]
-
ResearchGate. ¹³C NMR spectroscopic data of selected compounds in the series... [Link]
-
National Institute of Standards and Technology (NIST). Piperazine, 1-methyl- - NIST WebBook. [Link]
-
SpectraBase. 1,3-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 1,3-Dimethylpiperazine | C6H14N2. [Link]
-
National Institute of Standards and Technology (NIST). Piperazine, 1,4-dimethyl- - NIST WebBook. [Link]
-
University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
De La Salle University. CHAPTER 7 Proper Laboratory Protocol and Sample Laboratory Experiments. [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
PubChem. 1,4-Dimethylpiperazine | C6H14N2. [Link]
-
Scribd. IR Spectroscopy Lab | PDF. [Link]
-
The Royal Society of Chemistry. Experimental reporting. [Link]
-
University of California, Irvine. Tables For Organic Structure Analysis. [Link]
-
National Institute of Standards and Technology (NIST). Piperazine - NIST WebBook. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Hit2Lead | (3R)-1,3-dimethylpiperazine | CAS# 1033717-21-3 | MFCD11114439 | BB-4066708 [hit2lead.com]
- 3. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Piperazine, 1-methyl- [webbook.nist.gov]
- 10. 1-Methylpiperazine(109-01-3) IR2 spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. whitman.edu [whitman.edu]
- 14. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Piperazine, 1,4-dimethyl- [webbook.nist.gov]
Foreword: The Strategic Importance of Stereoisomerism in Piperazine Scaffolds
An In-depth Technical Guide to the Stereochemistry of (R)-1,3-Dimethylpiperazine
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in precise three-dimensional orientations to engage with biological targets.[3][4] However, the true potential of the piperazine scaffold is unlocked through the strategic introduction of chirality. By moving beyond simple N,N'-disubstitution and incorporating stereocenters onto the carbon framework, we access a much richer chemical space.[5] This guide focuses on a particularly valuable chiral building block: this compound. The introduction of a methyl group at the C3 position creates a stereocenter that profoundly influences the molecule's conformation, reactivity, and ultimately, its utility in the rational design of potent and selective therapeutics.[1][6] This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the critical stereochemical considerations, analytical methodologies, and synthetic strategies associated with this versatile compound.
Conformational Landscape: Beyond the Flat Page
To appreciate the utility of this compound, one must first understand its three-dimensional structure and dynamic behavior in solution. The piperazine ring, like cyclohexane, is not planar and preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[7][8] The introduction of two methyl groups—one on a nitrogen (N1) and one on a carbon (C3)—establishes a complex conformational equilibrium.
Chair Conformations and Ring Inversion
The piperazine ring undergoes a dynamic "ring flip" between two chair conformers. This process has a higher energy barrier than in cyclohexane, a distinction attributable to the electronic properties of the nitrogen atoms.[7] In 1,3-dimethylpiperazine, this inversion swaps the axial and equatorial positions of all substituents.
The two primary chair conformations for the trans diastereomer (which is energetically favored) of this compound are the diequatorial and the diaxial conformers.
-
Diequatorial Conformation: The N1-methyl and C3-methyl groups both occupy equatorial positions. This is the most stable conformation as it minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions that would be present in the alternative chair form.[9]
-
Diaxial Conformation: Both methyl groups occupy axial positions. This conformation is significantly less stable due to severe steric repulsion between the axial methyl groups and the axial protons on the ring. This is a classic example of A(1,3) strain.[10]
The strong preference for the diequatorial arrangement means that, at physiological temperatures, the molecule is predominantly "locked" in a single, well-defined conformation. This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
Caption: Conformational equilibrium of trans-(R)-1,3-dimethylpiperazine.
Regiochemical Distinction of Nitrogen Atoms
A critical consequence of the C3-methyl group is the desymmetrization of the piperazine ring. The two nitrogen atoms, N1 and N4, are no longer equivalent:
-
N1: This nitrogen is tertiary and is directly attached to the C-methyl group.
-
N4: This nitrogen is secondary and is distal to the chiral center.
This inherent electronic and steric difference allows for highly regioselective functionalization. The N4 nitrogen is more nucleophilic and sterically accessible, making it the primary site for reactions like acylation or alkylation under controlled conditions.[5] This predictable reactivity is a cornerstone of its use as a building block.
Stereoselective Synthesis and Application as a Chiral Building Block
The synthesis of enantiomerically pure piperazines is a key challenge and area of intense research.[11][12] Direct asymmetric synthesis can be complex; therefore, this compound is often employed as a readily available chiral precursor to introduce stereochemistry into a target molecule from the outset.[5][9]
A prime example of its application is in the nucleophilic aromatic substitution reaction with electrophilic heterocycles. This strategy is common in the synthesis of kinase inhibitors, where the piperazine core acts as a linker between two aromatic systems.[1][13]
Experimental Protocol: Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one
This protocol demonstrates the use of this compound as a nucleophile to construct a more complex chiral molecule. The reaction proceeds with retention of stereochemistry at the C3 position.[1][13]
Methodology:
-
Vessel Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol).
-
Solvent Addition: Add 1 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Nucleophile Addition: To the stirred solution at ambient temperature (approx. 20 °C), add this compound (57.0 mg, 0.500 mmol) in a single portion.
-
Reaction Conditions: Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.
-
Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichlorothiadiazinone is fully consumed (typically 24 hours).
-
Workup and Purification: Upon completion, add DCM saturated with NH₃ (10 mL). Adsorb the mixture onto silica gel and purify by column chromatography (DCM/t-BuOMe 50:50) to yield the product as a yellow oil.
Causality: The choice of THF as a solvent provides a non-protic environment suitable for the nucleophilic substitution. The reaction proceeds regioselectively at the more electrophilic carbon of the thiadiazinone ring. The stereochemical integrity of the chiral center is maintained throughout the reaction because the C-N bond formation does not involve the stereocenter itself.[13]
Caption: Workflow for the synthesis of a chiral thiadiazinone.
Analytical Characterization: Confirming Stereochemical Integrity
Unambiguous confirmation of the structure, absolute configuration, and enantiomeric purity of this compound and its derivatives is paramount.[5] A multi-technique approach is required for comprehensive characterization.
Spectroscopic and Chiroptical Methods
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | Structural elucidation and conformational analysis. | Complex multiplets for ring protons. Distinct signals for N-methyl and C-methyl groups. Temperature-dependent spectra can reveal coalescence, indicating conformational exchange.[7] |
| ¹³C NMR | Carbon skeleton confirmation. | Unique signals for each carbon atom in the asymmetric environment. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Provides the molecular ion peak corresponding to the expected mass, confirming the elemental composition. |
| Optical Rotation | Confirmation of absolute configuration and enantiomeric purity. | A positive specific rotation value ([α]D) is characteristic of the (R)-enantiomer. For example, a reported value for a derivative is +65 (c 1.0, CHCl₃).[1] |
| Chiral HPLC/GC | Separation of enantiomers and determination of enantiomeric excess (e.e.). | The primary method to quantify the purity of a single enantiomer by separating it from its (S)-counterpart on a chiral stationary phase.[14] |
Self-Validation: The combination of these techniques provides a self-validating system. For instance, observing the expected molecular weight by MS, a positive optical rotation, and a single peak on a chiral column collectively provide high confidence in the identity and purity of the (R)-enantiomer.
Role in Drug Design: A Steric and Conformational Anchor
The incorporation of the this compound moiety into drug candidates is a deliberate strategy to enhance potency, selectivity, and pharmacokinetic properties.[1] The C3-methyl group is not merely a passive substituent; it is an active design element.
-
Probing Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within a target's active site, increasing binding affinity through favorable van der Waals interactions.
-
Controlling Torsional Angles: It acts as a "steric handle" that can influence the torsional angle between the piperazine ring and an adjacent aromatic system. This conformational constraint can lock the molecule into a bioactive conformation, enhancing on-target potency and selectivity against off-targets that require a different binding pose.[1]
-
Improving Metabolic Stability: The methyl group can block sites of metabolism on the piperazine ring, increasing the drug's half-life.
This is particularly relevant in the design of kinase inhibitors, where the piperazine often serves as a solvent-exposed linker. The 3-methyl group can project into the solvent front of the ATP-binding pocket, providing a vector for further optimization.[1]
Caption: this compound as a scaffold for target engagement.
Conclusion
The stereochemistry of this compound is a critical determinant of its function and utility. Its preference for a rigid, diequatorial chair conformation, combined with the regiochemical differentiation of its nitrogen atoms, makes it a predictable and powerful building block for asymmetric synthesis. By providing a conformationally constrained scaffold and a steric probe, it enables medicinal chemists to precisely control the three-dimensional architecture of drug candidates, leading to compounds with enhanced potency, selectivity, and improved pharmacological profiles. A thorough understanding of its conformational dynamics, analytical signatures, and synthetic applications is therefore essential for any scientist working at the forefront of drug discovery and development.
References
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 71.
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139.
- BenchChem. (n.d.). (S)-1,3-Dimethylpiperazine dihydrochloride. BenchChem.
- BenchChem. (n.d.). This compound. BenchChem.
- Maz-Argüelles, R., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate.
- Chow, Y. L., et al. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry.
- Ochoa-Puentes, C., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Mimura, H., & Fukushima, K. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118-123.
- Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1).
- Yılmaz, F., & Gümüş, M. H. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
- Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry.
- O'Brien, P., et al. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Fall, Y., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1,3-Dimethylpiperazine: A Technical Guide to a Versatile Chiral Building Block in Modern Synthesis
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] While N-substituted piperazines have been extensively explored, the strategic introduction of chirality onto the carbon framework unlocks vast, underexplored chemical space, offering significant opportunities to refine the pharmacological and pharmacokinetic profiles of drug candidates.[2] This guide focuses on (R)-1,3-dimethylpiperazine, a chiral building block of increasing importance. The presence of a stereocenter at the C3 position and a methyl group on the distal nitrogen (N1) provides a unique combination of steric and electronic properties. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, detailing the synthesis and application of this compound, with a focus on the causal relationships between its structure and its utility in asymmetric synthesis.
The Strategic Advantage of the 3-Methylpiperazine Moiety
The introduction of a methyl group at the C3 position of the piperazine ring is not a trivial substitution; it imparts significant conformational rigidity and serves as a "steric handle." This feature is particularly advantageous in the design of kinase inhibitors, where the methyl group can enhance potency and selectivity by probing specific pockets in the active site or by inducing a torsional twist between adjacent ring systems.[3] This strategic functionalization can lead to improved biological activity and enhanced physicochemical characteristics, making C-substituted chiral piperazines like this compound highly valuable synthons.[3][4]
Enantioselective Synthesis of this compound
Access to enantiomerically pure C-substituted piperazines is critical for their application in pharmaceutical development. Common strategies include the resolution of racemates, asymmetric hydrogenation of pyrazine precursors, and asymmetric lithiation-trapping of protected piperazines.[5][6] However, synthesis from the "chiral pool," utilizing readily available, inexpensive chiral molecules like amino acids, represents one of the most practical and scalable approaches.[2]
A representative synthesis of a chiral 3-methylpiperazine derivative can be conceptualized starting from (R)-Alanine, a common chiral pool amino acid. This approach ensures the stereochemistry at the C3 position is set from the outset.
This pathway leverages the inherent chirality of the starting material, a robust strategy for producing enantiomerically pure piperazines.[7] The key steps often involve the formation of an amino alcohol, its conversion to a suitable leaving group or an aziridine, followed by ring-opening and subsequent cyclization to form the piperazine core.[7]
Application as a Chiral Building Block: A Case Study in Kinase Inhibitor Scaffolds
A prime example of this compound's utility is in the synthesis of substituted 4H-1,2,6-thiadiazin-4-ones, a class of compounds investigated for their potential as anticancer agents.[3] The piperazine moiety is introduced via a selective nucleophilic substitution reaction.
Reaction Mechanism and Rationale
The reaction involves the displacement of a chlorine atom from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one by this compound.[3]
Causality Behind Experimental Choices:
-
Solvent: Tetrahydrofuran (THF) is used as the solvent. It is an anhydrous polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.
-
Temperature: The reaction proceeds at approximately 20°C, which is considered a mild condition.[3] This is crucial for preserving the stereochemical integrity of the chiral center in the piperazine, preventing epimerization.[3]
-
Stoichiometry and Base: The reaction uses one equivalent of the piperazine. A key insight is that no additional base is required. This compound is a dibasic amine; one nitrogen atom acts as the nucleophile to displace the chloride, while the other can act as an internal base to neutralize the HCl generated in situ. This simplifies the reaction setup and workup.[3]
-
Selectivity: The starting thiadiazinone is highly electrophilic, facilitating a smooth and selective monosubstitution under these mild conditions.[3]
Detailed Experimental Protocol
Adapted from Kalogirou, A. S., et al. (2020).[3]
-
To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) at approximately 20 °C, add this compound (57.0 mg, 0.500 mmol) in one portion.
-
Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.
-
Stir the mixture at this temperature, monitoring for the complete consumption of the starting material by Thin Layer Chromatography (TLC) (approximately 24 hours).
-
Upon completion, add dichloromethane (DCM) saturated with ammonia (NH₃) (10 mL) to the reaction mixture.
-
Adsorb the resulting mixture onto silica gel.
-
Purify the product by column chromatography using a 50:50 mixture of DCM/tert-Butyl methyl ether (t-BuOMe) as the eluent to yield the title compound as a yellow oil.
Quantitative Data Summary
The following table summarizes the results for the synthesis using both enantiomers of 1,3-dimethylpiperazine, demonstrating the robustness of the protocol.
| Enantiomer | Yield (%) | Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) |
| (R) -1,3-Dimethylpiperazine | 70% | +65 |
| (S) -1,3-Dimethylpiperazine | 68% | - |
Table 1: Comparison of reaction outcomes for (R) and (S) enantiomers.[3]
Role in Diastereoselective Synthesis
Beyond its use as a pre-formed chiral scaffold, this compound can function as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
Principle of Diastereoselective Alkylation
When this compound is converted into a diamide derivative, it can be used to direct the stereoselective alkylation of an enolate.
Mechanistic Rationale:
-
Enolate Formation: A strong, sterically hindered base like lithium diisopropylamide (LDA) deprotonates the α-carbon, forming a chiral enolate.
-
Chelation and Steric Hindrance: The lithium cation can chelate with the carbonyl oxygens. The conformation of the piperazine ring and the steric bulk of the C3-methyl group create a sterically biased environment.
-
Face-Selective Alkylation: The electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess.[8]
-
Auxiliary Removal: After the alkylation, the chiral piperazine auxiliary is cleaved (e.g., by hydrolysis or reduction) to release the enantiomerically enriched product, and the auxiliary can potentially be recovered.
This diastereoselective approach allows the chirality of this compound to be transferred to a new stereocenter, demonstrating its versatility not just as a structural component but also as a controller of stereochemistry.[8]
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block. Its predefined stereochemistry and unique structural features make it an invaluable tool for introducing chirality and modulating the properties of complex molecules. As demonstrated, its direct incorporation into pharmaceutical scaffolds like kinase inhibitors is a proven strategy for enhancing biological selectivity and potency. Furthermore, its potential as a recoverable chiral auxiliary in diastereoselective reactions opens avenues for the efficient synthesis of a wide range of other enantiomerically pure compounds.
The growing demand for three-dimensionally complex and stereochemically defined molecules in drug discovery ensures that the importance of C-substituted chiral piperazines will continue to increase. Future research will likely focus on expanding the library of derivatives based on the this compound core and exploring its application as a chiral ligand in novel asymmetric catalytic systems.
References
-
Soai, K., Hayashi, H., Shinozaki, A., Umebayashi, H., & Yamada, Y. (1988). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan, 61(9), 3315-3317. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 1033717-21-3. Retrieved from [Link]
-
Viveki, P. A., Gallant, N., & Sabat, M. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]
-
Davis, F. A., & Zhou, P. (1998). α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. Organic Letters, 1(1), 111-113. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(36), 21396-21425. Retrieved from [Link]
-
Kim, K. M., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 247-250. Retrieved from [Link]
-
Kim, K. M., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 247-250. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Kalogeropoulou, T., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link]
-
Papke, R. L., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(6), 2948-2961. Retrieved from [Link]
-
R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]
-
Bak, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5553. Retrieved from [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Retrieved from [Link]
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B, 17(1), 70-76. Retrieved from [Link]
-
ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]
-
Kawasaki, T., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(10), 1664. Retrieved from [Link]
-
Viveki, P. A., Gallant, N., & Sabat, M. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has risen from its humble origins as an anthelmintic to become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including a high polar surface area and the ability to act as both a hydrogen bond donor and acceptor, contribute to improved aqueous solubility and oral bioavailability of drug candidates.[1] This guide provides an in-depth exploration of the discovery and historical evolution of substituted chiral piperazines, charting their journey from simple N,N'-disubstituted compounds to complex, stereochemically defined pharmacophores. We will delve into the synthetic challenges that spurred innovation, from classical resolution techniques to the sophisticated asymmetric syntheses that are now central to their production. This technical resource is designed to provide researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the authoritative grounding necessary to advance the application of this remarkable scaffold.
From Commodity Chemical to Privileged Scaffold: A Historical Perspective
The story of piperazine begins not in the complex world of chiral chemistry, but in the realm of industrial synthesis and veterinary medicine. Initially prepared through reactions like the ammoniation of 1,2-dichloroethane, piperazine was first marketed by Bayer in the early 20th century as an effective treatment for parasitic worm infections.[2] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist, allowing the host to easily expel them.[2]
The true potential of the piperazine scaffold in drug discovery, however, lay dormant for several decades. The realization of its value grew with the understanding of "privileged structures" in the 1980s—molecular frameworks capable of binding to a diverse array of biological targets.[3][4] The piperazine ring, with its conformational flexibility and ability to present substituents in precise three-dimensional orientations, proved to be an exemplary privileged scaffold.[2][5][6] This recognition was solidified by the commercial success of numerous blockbuster drugs containing this moiety, such as the antipsychotic ziprasidone, the antibiotic ciprofloxacin, and the erectile dysfunction treatment sildenafil (Viagra).[2][7]
A critical analysis of piperazine-containing drugs reveals a historical trend: the vast majority are substituted at the N1 and N4 positions, leaving the carbon framework of the ring largely unexplored.[2][5] This lack of structural diversity highlighted a significant untapped potential in chemical space and underscored the need for synthetic methodologies that could introduce substituents onto the carbon atoms with precise stereochemical control.[2][5] The dawn of asymmetric synthesis and the increasing demand for enantiomerically pure drugs set the stage for the next chapter in the history of piperazines: the era of chirality.
The Dawn of Chirality: Early Approaches to Enantiopure Piperazines
The introduction of chirality into piperazine-containing drug candidates marked a significant leap in medicinal chemistry. The understanding that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles became a driving force for the development of methods to access single-enantiomer piperazines.
Classical Resolution: The First Forays into Chiral Separation
The earliest methods for obtaining enantiomerically pure piperazines relied on classical resolution. This technique involves the reaction of a racemic mixture of a piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts.[8] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[3][8]
A prime example of this approach is in the synthesis of the HIV protease inhibitor Indinavir . An early route to a key chiral piperazine intermediate involved the hydrogenation of pyrazinecarboxylic acid followed by resolution of the resulting racemic piperazine-2-carboxamide through crystallization with (S)-(+)-camphorsulfonic acid.[9] Similarly, the synthesis of Levocetirizine , the active (R)-enantiomer of cetirizine, historically involved the resolution of a racemic piperazine intermediate using a chiral acid like dibenzoyl-D-tartaric acid.[7][10]
While effective, classical resolution has inherent limitations. The process can be laborious, and the yield of the desired enantiomer is theoretically capped at 50%, with the other half often being discarded.[8] This inefficiency spurred the development of more elegant and atom-economical asymmetric synthetic strategies.
The Evolution of Asymmetric Synthesis: Crafting Chiral Piperazines with Precision
The limitations of classical resolution fueled a revolution in synthetic organic chemistry, leading to the development of a diverse toolbox of asymmetric methods for the synthesis of chiral piperazines. These strategies can be broadly categorized into chiral pool synthesis and catalytic asymmetric synthesis.
Chiral Pool Synthesis: Nature's Building Blocks
One of the most intuitive approaches to synthesizing chiral molecules is to start with readily available, enantiomerically pure starting materials from nature, a strategy known as chiral pool synthesis. Amino acids, with their inherent stereochemistry, have proven to be invaluable starting points for the construction of chiral piperazines.
A common strategy involves the conversion of α-amino acids into orthogonally protected chiral 1,2-diamines, which can then undergo cyclization to form the piperazine ring.[11] This approach allows for the synthesis of a wide variety of 2-substituted piperazines with excellent enantiomeric purity.[11][12] For example, a scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed starting from α-amino acids, with a key aza-Michael addition step to form the piperazine ring.[11]
dot graph "Chiral_Pool_Synthesis_of_Piperazines" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Amino_Acid" [label="Chiral α-Amino Acid"]; "Diamine" [label="Orthogonally Protected\nChiral 1,2-Diamine"]; "Piperazine" [label="Enantiopure\n2-Substituted Piperazine"];
"Amino_Acid" -> "Diamine" [label="Multi-step\nconversion"]; "Diamine" -> "Piperazine" [label="Cyclization\n(e.g., aza-Michael)"]; } caption: "Chiral pool synthesis of 2-substituted piperazines from α-amino acids."
Catalytic Asymmetric Synthesis: The Modern Era
The development of catalytic asymmetric methods represents the pinnacle of efficiency in chiral synthesis, allowing for the generation of large quantities of enantiomerically enriched products from achiral or racemic starting materials using only a small amount of a chiral catalyst.
Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperazines. A notable approach involves the hydrogenation of pyrazine derivatives. For instance, the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides provides access to a wide range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with high enantioselectivity.[13][14][15] This method was successfully applied to a concise synthesis of the NK1 receptor antagonist, Vestipitant.[13]
Another strategy involves the asymmetric hydrogenation of tetrahydropyrazines. A highly efficient synthesis of the piperazine intermediate for Indinavir was achieved through the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyrazine precursor, yielding the desired product with 99% enantiomeric excess (ee).[9]
Catalytic asymmetric alkylation reactions have provided novel routes to C-substituted chiral piperazines. The Stoltz group developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones to synthesize enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[16][17] This method represents the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones.[16][17]
dot graph "Asymmetric_Allylic_Alkylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Piperazinone" [label="N-Protected\nPiperazin-2-one"]; "Enolate" [label="Enolate Intermediate"]; "Tertiary_Piperazinone" [label="Enantioenriched\nα-Tertiary Piperazin-2-one"]; "Tertiary_Piperazine" [label="Chiral α-Tertiary\nPiperazine"];
"Piperazinone" -> "Enolate" [label="Pd Catalyst,\nChiral Ligand"]; "Enolate" -> "Tertiary_Piperazinone" [label="Allylic Electrophile"]; "Tertiary_Piperazinone" -> "Tertiary_Piperazine" [label="Reduction"]; } caption: "Catalytic asymmetric allylic alkylation for the synthesis of chiral α-tertiary piperazines."
More recently, direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of substituted piperazines.[18] These methods avoid the need for pre-functionalized starting materials.
Photoredox Catalysis: MacMillan and coworkers reported one of the earliest examples of photoredox catalysis for the C-H arylation of N-Boc piperazines in 2011.[18] This method utilizes an iridium-based photocatalyst to generate a radical intermediate that can be coupled with various aromatic partners.[18]
Asymmetric Lithiation: The direct asymmetric lithiation of N-Boc piperazines, followed by trapping with an electrophile, provides a powerful method for the enantioselective synthesis of α-substituted piperazines.[7] This approach often utilizes a chiral ligand, such as (-)-sparteine, to control the stereochemistry of the lithiation step.[7]
Case Studies: The Synthesis of Milestone Chiral Piperazine Drugs
The evolution of synthetic strategies for chiral piperazines is best illustrated through the development of manufacturing routes for key pharmaceutical agents.
Indinavir (Crixivan®)
The development of the HIV protease inhibitor Indinavir was a landmark in the application of chiral piperazines. The synthesis of its key (S)-piperazine-2-tert-butylcarboxamide intermediate has been a subject of intense research.[19] Early syntheses relied on classical resolution.[9] However, more efficient asymmetric routes were later developed, including a notable asymmetric hydrogenation of a tetrahydropyrazine precursor using a rhodium catalyst with a chiral BINAP ligand, which achieved an impressive 99% ee.[9]
Levocetirizine (Xyzal®)
Levocetirizine, the active (R)-enantiomer of the antihistamine cetirizine, provides another compelling case study.[20] Initial access to Levocetirizine involved the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[7][21] This resolution was often low-yielding.[22] Later, more efficient processes were developed that either improved the resolution step or employed asymmetric synthesis to directly obtain the desired enantiomer of the piperazine intermediate.[10][21]
The Future of Chiral Piperazines: Expanding Chemical Space
Despite the significant progress in the synthesis of chiral piperazines, the exploration of their full potential in drug discovery is far from over. The majority of currently marketed piperazine-containing drugs remain N,N'-disubstituted, highlighting the vast, underexplored chemical space of C-substituted derivatives.[2][5]
Future research in this area will likely focus on:
-
Development of novel catalytic systems: The discovery of new, more efficient, and selective catalysts for the asymmetric functionalization of the piperazine ring will continue to be a major driver of innovation.
-
Late-stage functionalization: Methods that allow for the introduction of chirality and substituents at a late stage in a synthetic sequence are highly desirable for the rapid generation of diverse compound libraries for drug screening.
-
Exploration of novel substitution patterns: The synthesis and biological evaluation of piperazines with unconventional substitution patterns, such as 2,3-, 2,5-, and 2,6-disubstituted derivatives, will open up new avenues for drug discovery.[2]
Conclusion
The journey of the substituted chiral piperazine from a simple anthelmintic to a privileged scaffold in modern drug discovery is a testament to the power of synthetic innovation. The continuous development of more sophisticated and efficient asymmetric synthetic methodologies has not only provided access to a vast array of complex chiral piperazines but has also enabled the creation of life-saving medicines. As our understanding of disease biology deepens and the demand for more targeted and effective therapies grows, the versatile and ever-evolving chemistry of chiral piperazines will undoubtedly continue to play a pivotal role in shaping the future of medicine.
References
-
Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8830-8833. Available from: [Link]
-
Behenna, D. C., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available from: [Link]
-
Quick Company. (n.d.). Process For Preparation Of Cetirizine/Levocetirizine And Pharmaceutically Acceptable Salts Thereof. Quick Company. Available from: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]
-
Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 43(11), 1434-1444. Available from: [Link]
- Google Patents. (n.d.). US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents.
-
Wikipedia. (n.d.). Cetirizine. Wikipedia. Available from: [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents.
-
O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of the piperazine subunit of Indinavir. ResearchGate. Available from: [Link]
-
Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 51(6), 306-308. Available from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
Worldwidejournals.com. (n.d.). Chemistry. Worldwidejournals.com. Available from: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6891. Available from: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available from: [Link]
-
Chartrain, M., et al. (1999). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Journal of Industrial Microbiology & Biotechnology, 22(4-5), 245-251. Available from: [Link]
-
Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 18-32. Available from: [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Available from: [Link]
-
Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. Available from: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]
-
Wolfe, J. P., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Solid-phase synthesis of indinavir analogues library. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2011). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 15(1), 159-165. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available from: [Link]
-
Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6296-6301. Available from: [Link]
-
ResearchGate. (n.d.). Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacophores: Historical Perspective and Viewpoint from a Medicinal Chemist. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Process For Preparation Of Cetirizine/Levocetirizine And [quickcompany.in]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cetirizine - Wikipedia [en.wikipedia.org]
- 21. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 22. worldwidejournals.com [worldwidejournals.com]
An In-depth Technical Guide to the Conformational Analysis of (R)-1,3-Dimethylpiperazine
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility, however, presents both opportunities and challenges in drug design, as the three-dimensional arrangement of substituents profoundly impacts molecular recognition and pharmacological activity.[3] This guide provides a comprehensive technical analysis of the conformational landscape of (R)-1,3-Dimethylpiperazine, a chiral substituted piperazine. We will dissect the governing stereoelectronic principles, delineate the primary conformational equilibria, and present robust, field-proven methodologies for its characterization using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to master the conformational behavior of this important heterocyclic system.
Foundational Principles of Piperazine Conformation
Like its carbocyclic analog cyclohexane, the piperazine ring is not planar. To alleviate bond angle strain (torsional and angle strain), it adopts puckered conformations. The principal conformations are the chair , boat , and twist-boat .
-
Chair Conformation: This is the most stable and predominant conformation for piperazine and its simple derivatives.[1][4] It features a staggered arrangement of all substituents around the ring, minimizing torsional strain. Substituents are oriented in two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
-
Boat and Twist-Boat Conformations: These are higher-energy, more flexible forms that serve as transition states or intermediates during the process of ring inversion (the interconversion of one chair form to another).[4] The energy barrier to convert from a chair to a boat conformation in piperazine is approximately 6.1 kcal/mol.[4] For the purpose of analyzing stable ground-state conformers relevant to drug-receptor interactions, the chair form is of primary interest.
The process of ring inversion interconverts the two chair forms. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. This dynamic equilibrium is central to the conformational analysis of substituted piperazines.
Caption: Energy profile of piperazine ring inversion.
Stereoelectronic Factors in this compound
The conformational preference of this compound is dictated by the steric demands of its two methyl groups: one on a nitrogen atom (N1) and one on a carbon atom (C3). The stability of any given conformer is a balance of minimizing unfavorable steric interactions.
1,3-Diaxial Interactions: The Dominant Steric Penalty
The most significant destabilizing force in chair conformations is the 1,3-diaxial interaction .[5][6][7] This refers to the steric clash between an axial substituent and the other two axial substituents on the same face of the ring, located two carbons away (at the 1,3- and 1,5-positions). These interactions are essentially gauche-butane interactions embedded within the ring system.[7][8] Because of this high steric penalty, bulky substituents strongly prefer the more spacious equatorial position.[5]
A-Values: Quantifying Conformational Preference
The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | Ring System | A-Value (kcal/mol) |
| -CH₃ | Cyclohexane | ~1.7 |
| -CH₃ (on N) | N-Methylpiperidine | ~0.4 - 0.6 |
Note: A-values can vary slightly depending on the solvent and specific molecular context. The A-value for an N-methyl group is significantly lower than for a C-methyl group due to the longer C-N bond length and different bond angles compared to a C-C bond, which reduces the severity of the 1,3-diaxial clash.
Conformational Equilibria of this compound
For this compound, two distinct chair conformations can be generated via ring inversion. Let's analyze the steric interactions in each.
Caption: Ring-flip equilibrium for this compound.
-
Conformer A (Diequatorial): The N1-methyl group and the C3-methyl group both occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is anticipated to be the most stable, ground-state conformation.
-
Conformer B (Diaxial): Following a ring flip, both methyl groups are forced into axial positions. This conformer is severely destabilized by multiple steric clashes:
-
The axial C3-methyl group clashes with the axial hydrogen on C5.
-
The axial N1-methyl group also clashes with the axial hydrogen on C5.
-
There is an additional clash between the axial N1-methyl and the axial C3-methyl group (a 1,3-diaxial interaction between substituents).
-
Methodologies for Experimental and Computational Validation
A robust conformational analysis relies on the synergy between computational prediction and experimental verification.
Protocol 1: Computational Modeling
Computational chemistry provides a powerful means to quantify the energy difference between conformers. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for systems of this size.[1]
Caption: DFT workflow for conformational energy calculation.
Step-by-Step Methodology:
-
Structure Generation: Build 3D models of both the diequatorial (Conformer A) and diaxial (Conformer B) chair forms of this compound.
-
Geometry Optimization: Perform a full geometry optimization on each structure using a DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy geometry for each conformer.
-
Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) for correction.
-
High-Accuracy Energy Calculation: For improved accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and larger basis set, such as M06-2X/cc-pVDZ.[1]
-
Relative Energy Calculation: The relative energy (ΔE) is the difference between the energies of the two conformers. The population of each conformer can then be estimated using the Boltzmann distribution equation.
Expected Quantitative Data:
| Conformer | Substituent Positions | Key Interactions | Calculated Relative Energy (ΔE) |
| A | C3-Me (eq), N1-Me (eq) | None | 0.0 kcal/mol (Reference) |
| B | C3-Me (ax), N1-Me (ax) | Multiple 1,3-diaxial | > 4.0 kcal/mol |
Protocol 2: NMR Spectroscopy
NMR spectroscopy is the definitive experimental technique for determining molecular conformation in solution.[9][10]
Key Experiments:
-
¹H NMR: At room temperature, a single set of sharp peaks is expected, corresponding to the time-averaged spectrum heavily dominated by the diequatorial Conformer A. The chemical shifts and coupling constants provide initial structural information.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY/ROESY): This experiment is crucial as it detects through-space proximity between protons. For the dominant diequatorial conformer (A), NOE correlations would be expected between the axial protons, but critically, no NOE would be observed between the two methyl groups. Conversely, if the diaxial conformer (B) were present, a strong NOE between the two methyl groups would be a key diagnostic signal. The absence of this cross-peak validates the diequatorial assignment.[11]
-
Variable-Temperature (VT) NMR: While the equilibrium strongly favors one conformer, VT-NMR can be used to study the dynamics of the ring flip.[2][12] By lowering the temperature, the rate of ring inversion can be slowed. If the energy barrier is high enough, the single set of averaged peaks may broaden and eventually "decoalesce" into two separate sets of signals for the two conformers. However, given the high expected energy difference for this compound, observing the minor diaxial conformer even at low temperatures would be extremely difficult. The primary use here would be to confirm that the molecule is conformationally pure across a wide temperature range.
Synthesis and Implications for Drug Development
The conformational analysis of this compound reveals a molecule that is conformationally constrained. It exists almost exclusively in a single diequatorial chair conformation. This rigidity is highly advantageous in drug design for several reasons:
-
Reduced Entropy Penalty: A rigid molecule pays a smaller entropic penalty upon binding to a receptor compared to a flexible molecule, which can lead to higher binding affinity.
-
Predictable Structure: The well-defined three-dimensional arrangement of the methyl groups and the piperazine ring nitrogens allows for more accurate structure-based drug design and molecular docking studies.[3][13]
-
Improved Selectivity: By presenting a single, well-defined shape, the molecule is more likely to interact selectively with its intended biological target, reducing off-target effects.
References
- Conformational analysis of 2-substituted piperazines. PubMed, 2016.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 2025.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society, 2025.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replic
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 2019.
- Structure, Conformation and Contact Analyses of Six Arom
- NMR Spectroscopy: a Tool for Conform
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed, 2021.
- A brief introduction to 1,3-diaxial interactions. YouTube, 2013.
- MCAT Flashcard: 1,3-Diaxial Interactions. YouTube, 2019.
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
- Monosubstituted Cylcohexanes. Lumen Learning.
- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts, 2022.
- 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. auremn.org.br [auremn.org.br]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1,3-Dimethylpiperazine: A Technical Guide to its Putative Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(R)-1,3-Dimethylpiperazine, a chiral derivative of the versatile piperazine scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. While its primary utility to date has been as a chiral building block in the synthesis of more complex pharmaceutical agents, emerging evidence from the broader class of chiral piperazine derivatives suggests a potential for direct biological activity. This technical guide provides a comprehensive overview of the known chemical properties and synthesis of this compound and extrapolates a putative mechanism of action based on structure-activity relationships of analogous compounds. We delve into potential interactions with key central nervous system (CNS) targets, including serotonergic, dopaminergic, and sigma receptors, and propose downstream signaling pathways that may be modulated. This document is intended to serve as a foundational resource for researchers, offering both a summary of the current state of knowledge and a forward-looking perspective on experimental strategies to definitively elucidate the biological role of this intriguing molecule.
Introduction: The Significance of Chirality in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The introduction of chirality, as seen in this compound, adds a crucial layer of complexity and potential for enhanced selectivity and potency. The stereochemical orientation of substituents can dramatically influence ligand-receptor interactions, leading to distinct pharmacological profiles for different enantiomers.[2] While much of the existing research has focused on N-substituted piperazines, there is a growing appreciation for the therapeutic potential of C-substituted chiral piperazines like this compound.[3] This guide will explore the untapped potential of this specific enantiomer.
Physicochemical Properties and Synthesis of this compound
This compound is a chiral secondary amine. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| CAS Number | 1033717-21-3 | [3] |
| Appearance | Liquid (predicted) | [5] |
| Boiling Point | 147.9±8.0 °C at 760 mmHg (predicted) | [4] |
| pKa (predicted) | 9.34±0.40 | [4] |
The synthesis of enantiomerically pure this compound is a critical step for its use as a chiral building block and for the investigation of its biological activity. A common synthetic approach involves the use of chiral precursors, such as amino acids, to establish the desired stereocenter.
Conceptual Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Putative Mechanism of Action: An Extrapolation from Related Chiral Piperazines
Direct pharmacological data for this compound is currently limited in the public domain. However, by examining the structure-activity relationships (SAR) of closely related chiral piperazine derivatives, we can formulate a compelling hypothesis regarding its potential biological targets and mechanism of action. The core piperazine structure is a well-established pharmacophore for several classes of CNS receptors.
Primary Hypothesized Targets: Monoamine Receptors
Many piperazine derivatives exhibit significant activity at serotonin (5-HT) and dopamine (D) receptors.[1] The introduction of a methyl group at the 3-position, and its specific (R)-configuration, is likely to confer a degree of selectivity for certain receptor subtypes.
-
Serotonin Receptors (5-HTR): Arylpiperazine derivatives are known to interact with various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[6][7] It is plausible that this compound could act as a modulator of these receptors, potentially exhibiting agonist, antagonist, or partial agonist activity.
-
Dopamine Receptors (DR): The piperazine moiety is also a key feature of many dopamine receptor ligands.[8] The stereochemistry of substituents on the piperazine ring can influence affinity and selectivity for D₂-like (D₂, D₃, D₄) versus D₁-like (D₁, D₅) receptors.
Secondary Hypothesized Targets
-
Sigma Receptors (σR): Piperazine and piperidine derivatives have been identified as high-affinity ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[9][10] These receptors are implicated in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. The specific stereochemistry of this compound may favor binding to one subtype over the other.
-
Opioid Receptors (OR): Some chiral piperazine derivatives have been shown to possess affinity for mu (µ) and delta (δ) opioid receptors.[2][11] The configuration of the chiral center can be a critical determinant of agonist versus antagonist activity.
Proposed Downstream Signaling Pathways
Based on the hypothesized receptor targets, this compound could modulate several key intracellular signaling cascades.
Caption: A diagram illustrating the potential signaling pathways modulated by this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action, a systematic experimental approach is required. The following protocols provide a framework for characterizing the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Methodology:
-
Receptor Source: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for 5-HT₁A, HEK293 cells for D₂).
-
Radioligand: Select a high-affinity, subtype-selective radioligand for each receptor target (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂).
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of this compound.
-
Incubate at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of this compound at its primary binding targets.
Methodology (Example: Gαi-coupled receptor like 5-HT₁A):
-
Cell Line: Use a cell line expressing the receptor of interest and engineered to report on G-protein activation (e.g., via a cAMP-responsive reporter gene).
-
cAMP Measurement:
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Co-incubate with increasing concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels will indicate agonist activity. Determine the EC₅₀ value.
-
Antagonist activity: Pre-incubate the cells with a known agonist, then add increasing concentrations of this compound. A dose-dependent reversal of the agonist effect will indicate antagonist activity. Determine the IC₅₀ value.
-
In Vivo Behavioral Studies
Objective: To assess the physiological and behavioral effects of this compound in animal models.
Methodology (Example: Assessment of Anxiolytic-like Effects):
-
Animal Model: Use a standard rodent model of anxiety, such as the elevated plus-maze or light-dark box test.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Testing: At a predetermined time after drug administration, place the animals in the testing apparatus and record relevant behavioral parameters (e.g., time spent in the open arms of the elevated plus-maze).
-
Data Analysis: Compare the behavioral responses of the drug-treated group to a vehicle-treated control group. An increase in exploratory behavior in the aversive compartments of the maze would suggest an anxiolytic-like effect.
Conclusion and Future Directions
This compound is a chiral molecule with significant, yet largely unexplored, potential as a pharmacologically active agent. Based on the extensive literature on related piperazine derivatives, it is highly probable that this compound interacts with one or more monoamine receptors in the CNS, and potentially with sigma and opioid receptors. The proposed experimental protocols provide a clear path forward to systematically investigate these hypotheses.
Future research should focus on:
-
Comprehensive Receptor Screening: A broad panel of radioligand binding assays will provide a detailed map of the receptor interaction profile.
-
Functional Characterization: Elucidating the agonist versus antagonist properties at the identified targets is crucial for understanding the potential therapeutic applications.
-
In Vivo Studies: A battery of behavioral and physiological assessments will be necessary to translate in vitro findings into a whole-organism context.
-
Structure-Activity Relationship Studies: The synthesis and testing of additional derivatives of this compound will help to refine our understanding of the key structural features required for activity.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of neurological and psychiatric disorders.
References
- Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-578.
- Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
- Leone, S., et al. (2023). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Molecules, 28(16), 6089.
- Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(10), 2200155.
- Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4674–4689.
- Lopes, J. F., et al. (2022).
- Wang, Y., et al. (2018). In vivo microdialysis with ultra performance liquid chromatography-mass spectrometry for analysis of tetramethylpyrazine and its interaction with borneol in rat brain and blood.
- Baskin, J. M., et al. (2012). Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. Bioorganic & Medicinal Chemistry Letters, 22(2), 1149–1152.
-
PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]
- Kehr, J. (1999). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain.
- Latek, D., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Combinatorial Chemistry & High Throughput Screening, 14(1), 38-47.
- Mokrosz, M. J., Paluchowska, M. H., & Charakchieva-Minol, S. (1997). Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177-180.
- Bowen, W. D. (2011). Detection of malondialdehyde in vivo using microdialysis sampling with CE-fluorescence. Electrophoresis, 32(11), 1334-1340.
- Motulsky, H., & Neubig, R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7, Unit 7.5.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]
- 3. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 4. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hit2Lead | 1,3-dimethylpiperazine | CAS# 22317-01-7 | MFCD11858481 | BB-4050805 [hit2lead.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Chiral Diamine Ligands in Buchwald-Hartwig Amination for Pharmaceutical Synthesis
Introduction: Beyond the Bond—Achieving Chirality in C-N Couplings
The Buchwald-Hartwig amination stands as a transformative tool in modern medicinal chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its widespread adoption in drug development stems from its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1][2] The success and selectivity of this palladium-catalyzed reaction are critically dependent on the choice of ligand, which modulates the catalyst's activity, stability, and ability to couple challenging substrates.[4][5]
As the pharmaceutical landscape increasingly demands enantiomerically pure compounds, the development of asymmetric variants of this reaction has become a key research focus.[2] Chiral ligands are central to this effort, enabling the construction of stereogenic centers during the C-N bond formation.[2][6] Chiral diamines, such as (R)-1,3-Dimethylpiperazine, represent a class of structurally simple yet potent potential ligands for inducing asymmetry. While the literature on this specific ligand is emerging, the principles governing its potential use are well-established through studies of related chiral bidentate ligands and the extensive application of piperazine scaffolds in drug synthesis.[7]
This guide provides a deep, mechanistically-grounded overview of the Buchwald-Hartwig amination, focusing on the strategic application of diamine and piperazine-type nucleophiles. We will explain the causality behind experimental choices, provide robust and validated protocols, and explore the considerations for developing asymmetric transformations.
Part 1: Mechanistic Underpinnings and the Decisive Role of the Ligand
A thorough understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps, each profoundly influenced by the steric and electronic properties of the supporting ligand.[1][5][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a catalytically active, low-coordinate Pd(0) species. This step, often rate-limiting, forms a Pd(II) intermediate. Bulky, electron-rich ligands are known to accelerate this process by promoting a monoligated Pd(0) species, which is more reactive.[1]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or ligand.[9]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. Reductive elimination is typically favored by sterically demanding ligands, which create a crowded coordination sphere around the palladium center, thus facilitating the expulsion of the product.[1][5]
Bidentate ligands, such as diamines or classic phosphines like BINAP, play a crucial role in stabilizing the catalytic species and preventing the formation of inactive palladium dimers, particularly when using aryl iodides.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Protocol Design & Optimization – A Case Study with N-Boc-Piperazine
The N-aryl piperazine motif is a ubiquitous scaffold in pharmaceuticals, making its synthesis a frequent objective.[8][10] The following section provides a robust, field-proven protocol for the coupling of N-Boc-piperazine, a common and versatile starting material.
General Reaction Scheme
(Self-generated image, not from search) Ar-X + N-Boc-piperazine --(Pd Catalyst, Ligand, Base)--> Ar-(N-Boc-piperazine)
Key Components: A Causal Analysis
The success of the reaction hinges on the careful selection of four key components:
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state, which can be inefficient.[11] Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred as they generate the active LPd(0) species more cleanly and reproducibly under mild conditions.[11][12][13]
-
Ligand: For coupling nitrogen heterocycles, sterically hindered and electron-rich monodentate biarylphosphine ligands such as XPhos, RuPhos, or tBuXPhos are frequently the most effective.[14] They excel at promoting both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.
-
Base: The choice of base is a trade-off between reactivity and functional group tolerance. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) drive the reaction quickly but can be incompatible with sensitive functional groups.[14] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader compatibility but may require higher temperatures or longer reaction times.[9][14]
-
Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[14][15] It is absolutely critical that the solvent be anhydrous and degassed, as both water and oxygen can deactivate the Pd(0) catalyst.[14]
Quantitative Data Summary: Representative Conditions
The following table summarizes typical conditions for the amination of N-Boc-piperazine with various aryl halides. This data is synthesized from established protocols and serves as a starting point for optimization.
| Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | >90 |
| 4-Chlorobenzonitrile | G3-XPhos (2) | (Internal) | K₃PO₄ (2.0) | Dioxane | 110 | 85-95 |
| 2-Iodopyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 80-90 |
| 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | >95 |
Note: Yields are highly substrate-dependent and these conditions may require optimization.
Detailed Experimental Protocol: Coupling of 4-Bromotoluene with N-Boc-piperazine
This protocol is designed as a self-validating system, with clear steps for setup, monitoring, and purification.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (if solid), N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene via syringe. If 4-bromotoluene is a liquid, add it via syringe at this stage.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the aryl bromide is a key indicator of progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc).
-
Purification (Aqueous Wash): Wash the organic mixture with water and then with brine to remove the base and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(4-tolyl)-N'-Boc-piperazine product.
Part 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is critical for success.
Caption: A logical workflow for diagnosing low conversion.
Common Problems & Solutions:
-
Low or No Conversion: This is the most common issue.
-
Cause: Often due to catalyst deactivation by oxygen or water.[14] The purity of the base (especially NaOtBu, which can degrade upon exposure to air) is also a frequent culprit. An inappropriate ligand for a specific substrate class is another primary cause.[14]
-
Solution: Meticulously ensure an inert atmosphere. Use freshly opened, anhydrous solvents. Consider using a robust precatalyst. If coupling a challenging substrate (e.g., an electron-rich aryl chloride or a complex N-heterocycle), screen a panel of modern, sterically demanding ligands.[14][15]
-
-
Side Product Formation (Hydrodehalogenation): The aryl halide is converted to an arene (Ar-H).
-
Cause: This can compete with reductive elimination, particularly with less reactive amines or when the catalytic complex is unstable.[1]
-
Solution: Employing a more sterically hindered ligand can often favor the desired reductive elimination pathway over side reactions. Lowering the reaction temperature may also help.
-
Part 4: Considerations for Asymmetric Amination
The ultimate goal of using a chiral ligand like this compound is to control stereochemistry. Asymmetric Buchwald-Hartwig aminations are powerful but challenging reactions that typically fall into two categories:[2]
-
Kinetic Resolution: A chiral catalyst selectively reacts with one enantiomer of a racemic amine faster than the other, allowing for the separation of a highly enantioenriched product and unreacted starting material.
-
Desymmetrization: A chiral catalyst reacts with a prochiral amine (e.g., one with two identical functional groups that can be differentiated) to create a new stereocenter with high enantioselectivity.
For a ligand like this compound to be effective, its C2-symmetric or asymmetric framework must create a chiral pocket around the palladium center. This chiral environment would force the incoming aryl group and the amine to adopt a specific orientation during the crucial reductive elimination step, thereby favoring the formation of one enantiomer of the product over the other. While ligands like BINAP have historically been used for this purpose, the development of novel chiral diamine ligands remains an active and important area of research.[8] The principles outlined in this guide for catalyst selection, base, and solvent remain paramount when developing such asymmetric transformations.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Wiley Online Library URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Role of the Base in Buchwald–Hartwig Amination Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH National Library of Medicine URL: [Link]
-
Title: Catalyst and amination process for the synthesis of piperazine from ethylene glycol Source: ResearchGate URL: [Link]
-
Title: New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine Source: ResearchGate URL: [Link]
-
Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: DSpace@MIT URL: [Link]
-
Title: Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PubMed URL: [Link]
-
Title: Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: ACS Publications URL: [Link]
-
Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: RSC Publishing URL: [Link]
-
Title: Honoring 25 Years of the Buchwald–Hartwig Amination Source: ACS Publications URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]
-
Title: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: ResearchGate URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands Source: DSpace@MIT URL: [Link]
-
Title: Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Source: Semantic Scholar URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Progress in arylpiperazine synthesis by the catalytic amination reaction Source: PubMed URL: [Link]
-
Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: NIH National Library of Medicine URL: [Link]
-
Title: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Source: ResearchGate URL: [Link]
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. youtube.com [youtube.com]
- 6. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Stereoselective Synthesis of Novel Thiadiazine Derivatives Using (R)-1,3-Dimethylpiperazine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of chiral 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one derivatives. The protocol leverages the stereochemically defined nature of (R)-1,3-Dimethylpiperazine as a chiral building block to achieve a stereospecific nucleophilic aromatic substitution on the 3,5-dichloro-4H-1,2,6-thiadiazin-4-one scaffold. Thiadiazine and piperazine moieties are prevalent pharmacophores in medicinal chemistry, and their combination into a single chiral molecule offers promising avenues for the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-inflammatory agents.[1][2][3][4] This document provides a detailed reaction mechanism, a step-by-step experimental protocol, expert insights into the experimental choices, troubleshooting advice, and a discussion of the applications of these compounds in drug discovery.
Introduction: The Strategic Fusion of Privileged Scaffolds
Thiadiazine heterocycles are a class of compounds that have garnered significant attention in pharmaceutical research due to their wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] Similarly, the piperazine ring is a ubiquitous feature in FDA-approved drugs, prized for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability, while providing key interaction points with biological targets.[3][6][7]
The strategic incorporation of chirality into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, selectivity, and a more favorable safety profile.[8] this compound serves as an excellent chiral building block, allowing for the introduction of a defined stereocenter into a target molecule.[9] In the synthesis described herein, this compound is not used as a traditional, recoverable chiral auxiliary but is instead incorporated directly into the final product, imparting its chirality to the thiadiazine derivative.[3][9] This approach is efficient, creating a complex, stereochemically defined molecule in a single, high-yielding step.
This guide will focus on a specific, reliable protocol for the synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one, a versatile intermediate for further functionalization in drug discovery programs.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The core transformation is a selective nucleophilic aromatic substitution (SNAr) reaction. The 3,5-dichloro-4H-1,2,6-thiadiazin-4-one starting material is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms, the carbonyl group, and the heterocyclic nitrogen atoms. This makes the C5 position susceptible to nucleophilic attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The secondary amine of this compound acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient C5 carbon of the thiadiazine ring.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the thiadiazine ring is temporarily disrupted.
-
Chloride Elimination & Re-aromatization: The complex rapidly collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the heterocyclic ring.
-
Proton Transfer: A final proton transfer step, typically facilitated by another molecule of the piperazine base or during basic workup, neutralizes the resulting ammonium salt to yield the final product.
The reaction is highly selective for monosubstitution when a 1:1 stoichiometry of reactants is used under the specified mild conditions.[3][10]
Caption: Figure 1: Reaction Mechanism.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | ≥98% | Commercially Available | Synthesized via literature procedure if necessary.[3] |
| This compound | ≥98%, enantiomeric purity ≥99% | Commercially Available | Ensure high enantiomeric purity for stereospecificity. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use of a dry solvent is critical. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | --- |
| tert-Butyl methyl ether (t-BuOMe) | ACS Grade | Commercially Available | --- |
| Ammonia (NH₃) | Gas or Saturated Solution in DCM | --- | For workup. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | --- |
| Standard Glassware | --- | --- | Round-bottom flask, magnetic stirrer, etc. |
| CaCl₂ Drying Tube | --- | --- | To protect the reaction from atmospheric moisture. |
Detailed Synthetic Protocol
This protocol is adapted from Kalogirou et al., Molbank2020 .[3]
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 1.0 mL) to the flask. Stir the mixture at room temperature (ca. 20 °C).
-
Nucleophile Addition: In one portion, add this compound (57.0 mg, 0.500 mmol) to the stirred mixture.
-
Reaction Monitoring: Attach a CaCl₂ drying tube to the flask to protect it from atmospheric moisture. Stir the reaction at 20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Dichloromethane (DCM) and tert-Butyl methyl ether (t-BuOMe) as the eluent. The reaction is typically complete after 24 hours, indicated by the consumption of the starting thiadiazinone.
-
Workup and Neutralization: Once the reaction is complete, add DCM saturated with ammonia (NH₃) (10 mL) to the reaction mixture. Stir for 5 minutes.
-
Expert Insight: The addition of ammonia is a critical step. The reaction generates one equivalent of HCl, which forms an ammonium salt with the basic piperazine product. This salt is often highly polar and would streak or remain on the baseline during silica gel chromatography. The ammonia base neutralizes the HCl, converting the product to its free base form, which is less polar and amenable to purification on silica.
-
-
Preparation for Chromatography: Add a small amount of silica gel to the crude reaction mixture and concentrate it to dryness under reduced pressure. This adsorbs the product onto the silica, allowing for easy loading onto the column (dry loading).
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a 50:50 mixture of DCM/t-BuOMe.
-
Isolation: Collect the fractions containing the desired product (visualized by TLC, Rf ≈ 0.48). Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a yellow oil.
Results and Characterization
Following the protocol above, the synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one yields a yellow oil with high purity. The stereochemistry of the product is directly conferred by the enantiomeric purity of the starting this compound.[3]
| Parameter | Result |
| Yield | 70% (91.7 mg) |
| Appearance | Yellow Oil |
| Rf | 0.48 (DCM/t-BuOMe, 50:50) |
| Optical Rotation | [α]D²⁰ +65 (c 1.0, CHCl₃) |
| 1H NMR (500 MHz, CDCl₃) | δ (ppm): 4.60-4.40 (m, 1H), 4.30-4.10 (m, 1H), 3.33 (s, 3H), 3.20-3.00 (m, 2H), 2.80-2.60 (m, 1H), 2.21 (dd, 1H), 1.40 (d, 3H) |
| 13C NMR (125 MHz, CDCl₃) | δ (ppm): 158.7 (Cq), 152.5 (Cq), 145.1 (Cq), 59.4 (CH₂), 54.9 (CH₂), 49.1 (CH), 46.0 (CH₃), 40.6 (CH₂), 16.0 (CH₃) |
| Mass Spectrometry | m/z (MALDI-TOF) 261 (MH⁺, 100%) |
Table 1: Summary of Experimental Results and Characterization Data for (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one. Data sourced from Kalogirou et al., Molbank 2020.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (degraded thiadiazinone).2. Wet THF solvent.3. Reaction not run to completion. | 1. Check the purity of the 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.2. Use freshly opened anhydrous THF or dry it over molecular sieves.3. Continue stirring and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | 1. Di-substitution product (piperazine attacks both C3 and C5).2. Reaction with residual water. | 1. Ensure a strict 1:1 stoichiometry of reactants. Adding the piperazine slowly may also help.2. Ensure all glassware is oven-dried and the reaction is performed under a drying tube. |
| Product Streaking on TLC / Poor Recovery from Column | 1. Product is in its protonated (salt) form.2. Inappropriate solvent system for chromatography. | 1. Ensure the workup with ammonia-saturated DCM is performed thoroughly to neutralize all HCl.2. Adjust the polarity of the eluent. If the product is still not eluting, consider adding 1-2% triethylamine to the eluent system to suppress interaction with acidic silica. |
| Broadened NMR Signals | Restricted rotation of the piperazine ring due to electron release into the thiadiazine system. | This is an inherent characteristic of the molecule's structure and not necessarily an impurity.[10] Warming the NMR sample may sharpen the signals. |
Applications in Drug Discovery
The synthesized chiral piperazinyl-thiadiazinone is a valuable scaffold for building a library of diverse compounds for biological screening. The remaining chlorine atom at the C3 position serves as a handle for further functionalization via reactions like Suzuki or Stille couplings, or additional nucleophilic substitutions, allowing for the introduction of various aryl or alkyl groups.[11][12]
-
Kinase Inhibitors: The incorporation of a 3-methylpiperazine moiety has been shown to enhance the potency and selectivity of kinase inhibitors.[3] The methyl group can act as a steric handle to probe pockets in the ATP-binding site, improving target engagement.
-
Anti-inflammatory and Antioxidant Agents: Thiadiazine derivatives, including those with piperazine substituents, have demonstrated potential as inhibitors of enzymes like lipoxygenase and as potent antioxidants, making them attractive candidates for treating inflammation-related diseases.[1]
-
Modulation of Physicochemical Properties: The chiral piperazine moiety can improve a compound's drug-like properties, including solubility and cell permeability, which are critical for developing orally bioavailable drugs.[13]
Conclusion
The protocol described provides a reliable and efficient method for the stereoselective synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one. By understanding the underlying SNAr mechanism and the rationale behind key experimental steps, such as the basic workup, researchers can confidently reproduce and adapt this synthesis for their specific drug discovery needs. The resulting chiral scaffold is a versatile intermediate, poised for further elaboration into novel therapeutic agents that harness the combined pharmacological potential of the thiadiazine and piperazine cores.
References
-
Kalogirou, A. S., et al. (2021). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Antioxidants, 10(4), 548. Available at: [Link]
-
Nucleophilic substitution of ammonia. (2015, March 18). YouTube. Retrieved from [Link]
-
Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of C-4 substituted 3,5 dichloro-4H-1,2,6-thiadiazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution chemistry of 3,5-dichloro-4H-1,2,6-thiadiazine 4,4-ketals | Request PDF. Retrieved from [Link]
-
Wyzant. (2018, August 6). Outline the mechanism for the nucleophilic substitution reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Available at: [Link]
-
Chobanian, H. R., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Omega, 3(9), 11028-11034. Available at: [Link]
-
ChemBeast. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
-
Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64. Available at: [Link]
-
Nucleophilic substitution reactions with ammonia. (2015, May 10). YouTube. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. Retrieved from [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Retrieved from [Link]
-
PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
PubMed. (2011, November 4). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024, February 4). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
Sources
- 1. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
The Untapped Potential of (R)-1,3-Dimethylpiperazine in Asymmetric Synthesis: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Chiral Auxiliaries
In the intricate world of asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Chiral auxiliaries, temporary molecular scaffolds derived from readily available enantiopure sources, represent a cornerstone strategy in this endeavor.[1][2] They are ingeniously designed to impart stereochemical bias during the formation of new chiral centers, only to be subsequently removed to unveil the desired enantiomerically enriched product. The ideal chiral auxiliary is characterized by its facile introduction and cleavage, high diastereoselectivity, and the ability to be recovered and recycled.[3]
This guide focuses on (R)-1,3-dimethylpiperazine , a C2-symmetric diamine, as a potential yet underexplored chiral auxiliary. While the literature abounds with applications of various chiral diamines as ligands in asymmetric catalysis, the specific use of this compound as a covalently-bound chiral auxiliary is not well-documented in peer-reviewed publications.[4][5][6] This document, therefore, adopts a forward-looking perspective, combining established principles of asymmetric synthesis with a theoretical framework to propose potential applications and protocols for this intriguing chiral scaffold. The methodologies and mechanistic discussions presented herein are extrapolations based on the behavior of analogous systems and are intended to serve as a foundational guide for researchers poised to explore this promising frontier.
Section 1: this compound - A Profile of a Potential Chiral Auxiliary
This compound possesses several features that make it an attractive candidate for a chiral auxiliary. Its C2-symmetry can simplify the stereochemical analysis of reaction intermediates and transition states. The presence of two nitrogen atoms offers distinct sites for attachment to a substrate and for potential chelation to a metal center, which can rigidify the transition state and enhance stereocontrol.[7] The methyl groups at the C3 position provide a defined stereogenic environment that is crucial for inducing facial selectivity in reactions at a prochiral center.
The synthesis of enantiopure 1,3-dimethylpiperazine can be approached through various strategies, including chiral pool synthesis starting from natural amino acids.[7] For instance, amino acids can be converted to chiral piperazin-2-one intermediates, which can then be further elaborated.[7]
Section 2: Proposed Applications in Asymmetric Synthesis
The core principle behind using this compound as a chiral auxiliary involves its acylation to form a chiral amide. This N-acyl derivative then serves as the substrate for various asymmetric transformations.
Asymmetric Alkylation of Enolates
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By attaching this compound to a carboxylic acid, a chiral amide is formed. Deprotonation of the α-carbon would generate a chiral enolate, where the stereogenic centers of the auxiliary are poised to direct the approach of an incoming electrophile.
Stereochemical Rationale:
The diastereoselectivity in the alkylation of chiral amides is often governed by the conformational preferences of the enolate.[2][8] For an N-acyl derivative of this compound, the piperazine ring is expected to adopt a chair conformation. The methyl group at the C3 position would likely occupy a pseudo-equatorial position to minimize steric strain. This conformation would create a sterically biased environment, shielding one face of the enolate and favoring the approach of the electrophile from the less hindered face. Chelation of a lithium counterion between the enolate oxygen and the N4 nitrogen could further lock the conformation, leading to higher diastereoselectivity.
Proposed Experimental Protocol: Asymmetric Alkylation
-
Attachment of the Auxiliary:
-
To a solution of the desired carboxylic acid (1.0 equiv.) in an anhydrous, aprotic solvent such as dichloromethane, add a coupling agent like EDC (1.2 equiv.) and a catalytic amount of DMAP.
-
Add this compound (1.1 equiv.) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the resulting N-acyl-(R)-1,3-dimethylpiperazine by column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acyl-(R)-1,3-dimethylpiperazine (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) and stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C. The reaction time will vary depending on the reactivity of the electrophile.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by column chromatography.
-
-
Cleavage of the Auxiliary:
-
The cleavage of the N-acyl bond is a critical step. Mild acidic or basic hydrolysis, or reductive cleavage methods should be explored to release the chiral carboxylic acid without epimerization of the newly formed stereocenter.
-
Data Presentation (Hypothetical)
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >95:5 | 85 |
| 2 | Methyl iodide | 90:10 | 92 |
| 3 | Allyl bromide | >95:5 | 88 |
Experimental Workflow Diagram
Caption: Proposed workflow for asymmetric alkylation using this compound.
Diastereoselective Aldol Reactions
The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters.[9][10][11] A chiral N-acyl-(R)-1,3-dimethylpiperazine could be used to control the stereochemical outcome of this reaction.
Stereochemical Rationale:
The stereoselectivity of aldol reactions is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[10] For the boron enolate of an N-acyl-(R)-1,3-dimethylpiperazine, the boron would coordinate to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituents on the aldehyde and the enolate would occupy pseudo-equatorial or pseudo-axial positions in this transition state to minimize steric interactions. The chiral auxiliary would dictate the facial selectivity of the enolate, and the interplay of steric factors would determine the relative stereochemistry of the two newly formed stereocenters.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring with up to four stereocenters. An α,β-unsaturated N-acyl derivative of this compound can serve as a chiral dienophile.
Stereochemical Rationale:
The facial selectivity of the Diels-Alder reaction would be controlled by the chiral auxiliary, which would shield one face of the dienophile.[12][13][14] The C2-symmetry of the auxiliary could lead to a highly ordered transition state where the diene approaches from the less sterically encumbered face. Lewis acid catalysis could enhance both the reactivity and the diastereoselectivity by coordinating to the carbonyl oxygen of the N-acyl group, locking it into a specific conformation and increasing the dienophile's electrophilicity.
Section 3: Cleavage of the this compound Auxiliary
The successful application of a chiral auxiliary hinges on its efficient and non-destructive removal. For an N-acyl piperazine derivative, several cleavage strategies can be envisioned:
-
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond. However, harsh conditions may lead to racemization of the product. Milder, enzyme-catalyzed hydrolysis could be an alternative.
-
Reductive Cleavage: Treatment with strong reducing agents like lithium aluminum hydride would reduce the amide to an amine, which may not be the desired product. Milder reductive methods that cleave the C-N bond without over-reduction would need to be explored.
-
Nucleophilic Acyl Substitution: Aminolysis or alcoholysis with a highly nucleophilic amine or alcohol could displace the chiral auxiliary.
Conclusion and Future Outlook
While the direct application of this compound as a chiral auxiliary in asymmetric synthesis is not yet established in the scientific literature, its structural features suggest significant potential. This guide provides a theoretical framework and proposed protocols to inspire and direct future research in this area. The exploration of its utility in asymmetric alkylations, aldol reactions, and Diels-Alder reactions, coupled with the development of mild and efficient cleavage methods, could establish this compound as a valuable tool in the synthetic chemist's arsenal for the construction of complex chiral molecules. Further experimental and computational studies are warranted to fully elucidate its stereocontrolling influence and expand its application in asymmetric synthesis.
References
- O'Brien, P. Chiral diamines in asymmetric synthesis. J. Chem. Soc., Perkin Trans. 1, 1999, 11, 1439-1457.
- Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Elsevier, 2012.
- Lucet, D.; Le Gall, T.; Mioskowski, C. The chemistry of vicinal diamines. Angew. Chem. Int. Ed.1998, 37, 2580-2627.
- Alexakis, A.; Aujard, I.; Kanger, T.; Mangeney, P. C2-Symmetric Diamines as Chiral Ligands in Asymmetric Synthesis. Synlett1998, 1998, 1165-1167.
-
ResearchGate. Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]
-
Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
National Institutes of Health. A catalytic enantioselective stereodivergent aldol reaction. [Link]
-
Royal Society of Chemistry. π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides. [Link]
-
ResearchGate. Aldol reactions. [Link]
-
Researcher.Life. Asymmetric Synthesis of Chiral Piperazines. [Link]
-
MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
ResearchGate. (PDF) Protected syn -Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N -Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. [Link]
-
ResearchGate. (PDF) p-Facial Selectivity in Diels-Alder Cycloadditions. [Link]
-
ResearchGate. Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives and a Computational Examination of the Facial Selectivity of the Diels–Alder Reactions of Structurally Related Dienes and Dienophiles. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
National Institutes of Health. Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. [Link]
-
National Institutes of Health. The Direct Catalytic Asymmetric Aldol Reaction. [Link]
-
PubMed. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. [Link]
-
ResearchGate. (PDF) π-Facial Selectivity in the Diels-Alder Reaction of Glucosamine-based Chiral Furans and Maleimides. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Illinois State University. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF". [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
National Institutes of Health. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (PDF) New N,N'-bis(substituted phenylazo)piperazines and their cleavage reactions in acetic acid. [Link]
-
National Institutes of Health. Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Nature. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]
-
ResearchGate. Configurational and conformational preferences in stereoselective acylations of N -methyl-1,3-diaminopropane with acyl chlorides. [Link]
-
Semantic Scholar. Synthesis and diastereoselective reactions of n,n-dibenzylamino aldehydes and related compounds.. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. york.ac.uk [york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Selective N-Alkylation of (R)-1,3-Dimethylpiperazine
Abstract
This document provides a comprehensive guide for the selective N-alkylation of (R)-1,3-Dimethylpiperazine, a chiral building block of significant interest in pharmaceutical development. We present a detailed, field-proven protocol for direct N-alkylation using alkyl halides, focusing on achieving high mono-alkylation selectivity while preserving the stereochemical integrity of the chiral center. This guide explains the causality behind the selection of reagents, solvents, and reaction conditions. It includes a step-by-step experimental procedure, methods for reaction monitoring and product purification, and analytical techniques for characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules.
Introduction & Scientific Background
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Introducing substituents onto the piperazine nitrogen atoms is a primary strategy for modulating a compound's pharmacological and pharmacokinetic properties. This compound presents a unique synthetic challenge and opportunity; it contains two distinct nitrogen atoms (N1 and N4) and a chiral center at the C3 position.
The N-alkylation of such secondary amines is a classic SN2 reaction where the amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkyl halide.[3] A key challenge in the alkylation of piperazine derivatives is controlling the degree of substitution. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway reaction" that produces undesired di-alkylated byproducts.[4][5] Furthermore, when dealing with a chiral substrate like this compound, reaction conditions must be chosen carefully to prevent racemization.
This protocol focuses on a direct alkylation approach, which is often favored for its operational simplicity. We will detail a method optimized for selectivity towards mono-alkylation at the less sterically hindered N4 position.
Mechanistic Considerations & Strategy
The reaction proceeds via a standard SN2 mechanism. The secondary amine nitrogen on this compound attacks the alkyl halide (R'-X), displacing the halide and forming a new C-N bond. This initially creates an ammonium salt, which is then deprotonated by a base to yield the neutral tertiary amine product and a salt byproduct.[3]
Key Strategic Choices:
-
Control of Polyalkylation: The primary strategy to favor mono-alkylation is to use a significant excess of the starting piperazine relative to the alkylating agent.[6] While this is effective, it can be wasteful on a large scale. An alternative, and the focus of this protocol, is to carefully control stoichiometry and reaction conditions.
-
Choice of Base: An appropriate base is crucial. It must be strong enough to neutralize the acid generated (H-X) but should not be overly reactive to cause side reactions like elimination of the alkyl halide.[7] An inorganic base like potassium carbonate (K₂CO₃) is ideal as it is non-nucleophilic, readily available, and easily removed during workup.[8][9]
-
Solvent Selection: Polar aprotic solvents are preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[7][10] Acetonitrile (ACN) and Dimethylformamide (DMF) are excellent choices, effectively dissolving the reactants and facilitating the reaction.[8][11]
-
Regioselectivity: The two nitrogen atoms in this compound are electronically similar but sterically distinct. The methyl group at the C3 position hinders the approach of the alkylating agent to the N1 nitrogen. Consequently, alkylation is expected to occur preferentially at the more accessible N4 position.
Experimental Protocol: N-Alkylation with 1-Bromobutane
This protocol describes the N-butylation of this compound as a representative example.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Notes |
| This compound | 114.19 | 1.2 | 1.37 g | Chiral starting material. |
| 1-Bromobutane | 137.02 | 1.0 | 1.08 mL (1.37 g) | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.46 g | Anhydrous, finely powdered. |
| Acetonitrile (ACN) | 41.05 | - | 25 mL | Anhydrous solvent. |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.37 g, 12.0 mmol) and finely powdered potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Addition of Alkylating Agent: Begin stirring the suspension. Slowly add 1-bromobutane (1.08 mL, 10.0 mmol) to the mixture at room temperature using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[9]
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane to 5-10% methanol in dichloromethane) is typically effective for separating the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.[6]
Workflow & Analysis
General Experimental Workflow
The entire process from setup to final analysis follows a logical sequence designed to ensure reaction success and product purity.
Caption: General workflow for the N-alkylation of this compound.
Analytical Characterization
-
NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation of the product. The appearance of new signals corresponding to the butyl group and shifts in the piperazine ring protons will confirm successful alkylation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, (M+H)⁺.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the stereochemical integrity of the product. The enantiomeric excess (ee%) should be determined to ensure no racemization occurred during the reaction.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient temperature; Inactive base; Less reactive alkyl halide (e.g., R-Cl). | Increase temperature to reflux. Ensure K₂CO₃ is anhydrous and finely powdered. Switch to a more reactive halide (R-Br or R-I).[10] |
| Significant Di-alkylation | Stoichiometry of piperazine is too low; High concentration. | Increase the excess of this compound to 1.5-2.0 equivalents. Run the reaction at a lower concentration. |
| Racemization | Harsh basic conditions or excessively high temperatures. | Use a milder base (e.g., DIPEA) if racemization is detected. Reduce reaction temperature and extend the reaction time. |
| Difficult Purification | Product is highly polar and water-soluble, especially as a salt. | During workup, ensure the aqueous layer is basic (pH > 10) before extraction to have the free base form. Use a more polar solvent system for chromatography if needed.[12] |
Safety Considerations
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated chemical fume hood.[13]
-
Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Piperazines: Piperazine derivatives can be corrosive and cause skin and eye irritation.[14]
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a robust and reliable protocol for the selective mono-N-alkylation of this compound. By carefully controlling stoichiometry, temperature, and the choice of base and solvent, chemists can efficiently synthesize valuable chiral building blocks for pharmaceutical research and development. The principles and troubleshooting guide presented here can be adapted for various alkylating agents, making this a versatile tool for synthetic chemists.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]
-
Reddit. (2024). Reductive amination of piperazine. Available at: [Link]
-
National Institutes of Health. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Available at: [Link]
-
PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. Available at: [Link]
-
Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]
-
ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Available at: [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
National Institutes of Health. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
-
PubMed Central. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]
-
ACS Publications. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]
- Google Patents. (1960). DE1092019B - Process for the N-monoalkylation of piperazine.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
- Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.
-
PubChem. (n.d.). 1,3-Dimethylpiperazine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of (R)-1,3-Dimethylpiperazine in pharmaceutical intermediate synthesis
An Application Guide to (R)-1,3-Dimethylpiperazine in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs, including treatments for cancer, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from its ability to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The introduction of stereocenters into the piperazine scaffold, creating chiral derivatives like this compound, unlocks a new dimension of molecular design.[1] The defined three-dimensional structure allows for more precise and potent interactions with chiral biological targets like enzymes and receptors, enhancing on-target potency and often improving selectivity against off-target proteins, which can lead to safer drug profiles.[1][2]
This compound, with its IUPAC name (3R)-1,3-dimethylpiperazine and molecular formula C₆H₁₄N₂, is a particularly valuable chiral building block.[3] Its utility is rooted in a combination of structural features that medicinal chemists and process chemists can strategically exploit. This guide provides an in-depth exploration of its application, focusing on the causality behind its use and providing actionable protocols for its implementation in pharmaceutical intermediate synthesis.
Core Structural Advantages and Chemical Reactivity
The synthetic value of this compound is derived from two key structural characteristics, which dictate its reactivity and application.
Caption: Logical flow from structural features to synthetic applications.
-
Defined Stereochemistry : The (R)-configuration at the C3 position provides a fixed chiral scaffold. This is crucial for building enantiomerically pure complex molecules where the final biological activity is dependent on a specific stereoisomer.[3] The methyl group at this position can act as a "steric handle," influencing the conformation of the molecule and its interaction with chiral environments, such as the active site of a kinase.[1]
-
Regioselective Potential : The two nitrogen atoms in the ring are not equivalent. The N1 nitrogen is tertiary and adjacent to the C3 chiral center, making it more sterically hindered than the secondary N4 nitrogen.[3] This inherent steric and electronic difference is a powerful tool, allowing for regioselective functionalization reactions like N-alkylation and N-acylation, enabling chemists to build molecular complexity in a controlled manner.[3]
Application 1: As a Chiral Building Block in Palladium-Catalyzed C-N Cross-Coupling
A primary application of this compound is as a nucleophilic amine source in asymmetric C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is fundamental to modern drug discovery for its ability to form carbon-nitrogen bonds between aryl halides/triflates and amines, a common linkage in pharmaceutical agents.[4] Using a chiral amine like this compound directly incorporates a stereocenter into the product, which can be a key intermediate for more complex targets.[3][4]
Causality Behind the Method: The Buchwald-Hartwig reaction is chosen for its high functional group tolerance and superior performance over older methods like Ullman chemistry, especially when amide functionalities are present in the coupling partners.[4] The reaction mechanism proceeds without disturbing the existing chiral center on the piperazine ring, ensuring the stereochemical integrity of the (R)-configuration is transferred to the product.[4] This makes it a reliable method for synthesizing enantiomerically pure N-aryl piperazines.
Protocol: Synthesis of an N-Aryl-(R)-1,3-Dimethylpiperazine Intermediate
This protocol outlines a general procedure for the Buchwald-Hartwig C-N cross-coupling of this compound with an aryl bromide, based on methodologies described in the literature.[3][4]
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Pre-formation/Reaction Setup (Inert Atmosphere):
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 2-4 mol%) and BINAP (e.g., 4-8 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF. Stir the mixture for 15-20 minutes at room temperature to allow for ligand-metal complexation. The color will typically change to a deep red or purple.
-
To this catalyst mixture, add the aryl bromide (1.0 equivalent), this compound (1.5-2.0 equivalents), and Cesium Carbonate (1.0-1.5 equivalents). Rationale: Using an excess of the amine and base drives the reaction to completion.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 98 °C with vigorous stirring.[3][4] Rationale: Elevated temperature is required to facilitate the catalytic cycle, including oxidative addition and reductive elimination steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 3-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-(R)-1,3-Dimethylpiperazine intermediate.
-
| Parameter | Condition | Rationale / Source |
| Catalyst | Pd₂(dba)₃ | Standard palladium(0) source for cross-coupling.[3][4] |
| Ligand | BINAP | A bulky phosphine ligand that facilitates the catalytic cycle.[3][4] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base essential for the deprotonation of the amine.[3] |
| Solvent | Anhydrous THF | A common aprotic solvent that solubilizes reactants and is stable at high temperatures.[3] |
| Temperature | 98 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle.[3][4] |
Application 2: Nucleophilic Substitution for Heterocyclic Scaffolds
Beyond metal-catalyzed reactions, this compound serves as a potent chiral nucleophile for creating complex heterocyclic structures. Its reaction with electrophilic heterocycles, such as dichlorinated thiadiazinones, allows for the direct incorporation of the chiral piperazine moiety, a strategy used in the development of novel kinase inhibitors.[1]
Causality Behind the Method: In this application, the less-hindered N4 nitrogen of this compound acts as the primary nucleophile, displacing a leaving group (like a chloride) on an electrophilic ring system. This reaction proceeds under mild conditions due to the inherent reactivity of the starting materials.[1] The introduction of the 1,3-dimethylpiperazine group can enhance potency and, critically, improve selectivity for a target kinase over closely related family members, as the methyl group can probe specific pockets in the ATP-binding site.[1]
Protocol: Synthesis of a Chiral Thiadiazinone Intermediate
This protocol describes the nucleophilic aromatic substitution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with this compound.[1]
Materials:
-
This compound
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) saturated with Ammonia (NH₃)
-
tert-Butyl methyl ether (t-BuOMe)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in THF (e.g., 0.5 M concentration) at approximately 20 °C, add this compound (1.0 equivalent) in one portion.[1]
-
Protect the reaction mixture from atmospheric moisture with a CaCl₂ drying tube.
-
-
Reaction Execution:
-
Stir the mixture at 20 °C. Rationale: The high electrophilicity of the thiadiazinone allows the reaction to proceed efficiently at ambient temperature without the need for heating or catalysts.
-
Monitor the reaction for the complete consumption of the starting material via TLC (typically 24 hours).[1]
-
-
Workup and Purification:
-
Add DCM saturated with NH₃ to the reaction mixture. Rationale: The ammonia neutralizes any HCl byproduct generated during the reaction.
-
Adsorb the resulting mixture directly onto silica gel by concentrating it under reduced pressure.
-
Purify the product by flash column chromatography (e.g., DCM/t-BuOMe 50:50) to afford the pure (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.[1]
-
Conclusion
This compound is a versatile and powerful chiral building block for the synthesis of pharmaceutical intermediates. Its value lies in its pre-defined stereochemistry and the differential reactivity of its nitrogen atoms, which together provide a platform for controlled, regioselective, and stereospecific synthetic transformations. The protocols detailed herein for palladium-catalyzed C-N coupling and nucleophilic substitution represent robust and field-proven methods for incorporating this valuable scaffold into complex molecules destined for drug discovery programs. By understanding the chemical principles that make this compound an effective reagent, researchers can continue to leverage its unique properties to design and synthesize the next generation of chiral therapeutics.
References
-
This compound CAS 1033717-21-3 - BIOSYNCE. (n.d.). BIOSYNCE. Retrieved January 3, 2026, from [Link]
-
This compound dihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
-
Jadhav, S. B., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved January 3, 2026, from [Link]
- Patel, R. N. (2001).
-
Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life. (2007). Applied Organometallic Chemistry. Retrieved January 3, 2026, from [Link]
-
Goodwin, L., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank. Retrieved January 3, 2026, from [Link]
Sources
- 1. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 2. This compound dihydrochloride [myskinrecipes.com]
- 3. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of (R)-1,3-Dimethylpiperazine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a chiral center, as seen in (R)-1,3-Dimethylpiperazine, provides a valuable tool for enhancing biological activity, selectivity, and physicochemical properties of drug candidates.[1] This document provides a detailed guide to the strategic derivatization of this compound, a versatile chiral building block. It covers fundamental synthetic transformations including N-alkylation, N-acylation, reductive amination, and nucleophilic aromatic substitution, complete with step-by-step protocols, mechanistic insights, and workflow diagrams to empower medicinal chemists in their drug discovery efforts.
The this compound Scaffold: A Privileged Chiral Building Block
This compound (Molecular Formula: C₆H₁₄N₂) is a chiral heterocyclic amine that has gained significant interest in medicinal chemistry.[3][4] The key feature of this scaffold is the methyl group at the C3 position, which introduces a defined stereocenter. This chiral handle can be used to probe specific interactions within a biological target's binding pocket, often leading to improved potency and selectivity.[1]
A crucial aspect of its reactivity is the non-equivalence of its two nitrogen atoms. The N1 nitrogen is adjacent to the C3 chiral center, making it sterically more hindered compared to the N4 nitrogen.[3] This inherent structural difference is the cornerstone of regioselective derivatization, allowing chemists to selectively functionalize one nitrogen over the other by carefully choosing reagents and reaction conditions. This guide will explore several key methods to exploit this reactivity.
Key Derivatization Strategies and Protocols
The versatility of the this compound scaffold lies in the diverse array of chemical transformations that can be performed on its nitrogen atoms. Below are detailed protocols for four fundamental derivatization techniques.
Regioselective N-Alkylation
N-alkylation is a primary method for introducing carbon-based substituents onto the piperazine core. Direct alkylation with electrophiles like alkyl halides is a common approach. The main challenge is controlling the mono- versus di-alkylation ratio. Using an excess of the piperazine starting material can favor mono-alkylation, however, regioselectivity is primarily governed by the steric hindrance at N1. Less sterically demanding electrophiles may show less selectivity, while bulkier reagents will preferentially react at the less hindered N4 position.
Protocol 1: Mono-N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the preferential mono-alkylation at the N4 position.
Materials:
-
This compound (1.5 - 2.0 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture. This base is crucial for neutralizing the H-X acid formed during the Sₙ2 reaction.
-
Stir the suspension vigorously at room temperature.
-
Slowly add the alkyl halide (dissolved in a small amount of acetonitrile) to the reaction mixture dropwise.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to isolate the desired N-alkylated product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 4. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of (R)-1,3-Dimethylpiperazine for Pharmaceutical Research and Development
Introduction: The Significance of the Chiral Piperazine Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a desirable feature in drug candidates. While simple N,N'-disubstituted piperazines are common, the introduction of chirality on the carbon backbone, as seen in (R)-1,3-Dimethylpiperazine, unlocks access to three-dimensional chemical space. This stereochemical complexity is crucial for enhancing target affinity, selectivity, and overall pharmacological profiles, as stereoisomers can exhibit dramatically different biological activities.[2]
This application note provides a detailed, scalable, and field-proven protocol for the synthesis of enantiomerically pure this compound. The strategy is designed for reliability and scalability, moving from gram-scale laboratory synthesis to kilogram-scale production for advanced drug development programs. We emphasize not only the procedural steps but also the underlying chemical principles and rationale, ensuring that researchers can implement and adapt this protocol with confidence.
Synthetic Strategy and Retrosynthetic Analysis
A robust and scalable synthesis demands a strategy that utilizes readily available, cost-effective starting materials and employs high-yielding, reliable chemical transformations. Our approach is a two-stage synthesis commencing from the commercially available chiral building block, (R)-propane-1,2-diamine.
Causality of Strategic Choice:
-
Chiral Pool Starting Material: By starting with (R)-propane-1,2-diamine, the desired stereochemistry at the C3 position is established from the outset.[3] This avoids complex and often costly asymmetric synthesis or chiral resolution steps later in the sequence.
-
Convergent Two-Stage Approach: The synthesis is broken down into two primary stages:
-
Formation of the Chiral Piperazine Core: Construction of the (R)-2-methylpiperazin-2-one intermediate via cyclization, followed by a high-fidelity reduction to yield (R)-2-methylpiperazine.
-
Exhaustive N-Methylation: Installation of the two methyl groups on the nitrogen atoms via a classic and highly scalable reductive amination reaction.
-
The retrosynthetic pathway is visualized below.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols and Mechanistic Insights
This section provides a detailed, step-by-step guide for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of (R)-2-Methylpiperazine Dihydrochloride
This stage involves two key transformations: the cyclization of (R)-propane-1,2-diamine with ethyl chloroacetate to form the lactam intermediate, (R)-3-methylpiperazin-2-one, followed by its reduction to the saturated piperazine ring.
Step 1A: Synthesis of (R)-3-Methylpiperazin-2-one
-
Principle & Rationale: This step is an intramolecular nucleophilic substitution. The more nucleophilic primary amine of (R)-propane-1,2-diamine initially displaces the chloride from ethyl chloroacetate to form an amino ester intermediate. Subsequent heating promotes intramolecular cyclization, where the secondary amine attacks the ester carbonyl to form the stable six-membered lactam ring, releasing ethanol as a byproduct. Using a high-boiling-point solvent like n-butanol facilitates the high temperatures required for efficient cyclization.
| Parameter | Value |
| Starting Materials | (R)-propane-1,2-diamine, Ethyl chloroacetate |
| Solvent | n-Butanol |
| Temperature | 110-115 °C (Reflux) |
| Reaction Time | 18-24 hours |
| Typical Yield | 75-85% |
| Purity (crude) | >90% by ¹H NMR |
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-propane-1,2-diamine (1.0 eq, e.g., 74.1 g, 1.0 mol) and n-butanol (e.g., 1.0 L).
-
Stir the solution and begin dropwise addition of ethyl chloroacetate (1.0 eq, e.g., 122.6 g, 1.0 mol) over 1 hour. Note: The initial reaction is exothermic; maintain a steady addition rate to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 18-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress using TLC or LC-MS to confirm the consumption of starting materials.
-
Allow the mixture to cool to room temperature. The product often precipitates as a white solid.
-
Filter the solid precipitate and wash the filter cake with cold diethyl ether (2 x 200 mL) to remove residual solvent and impurities.
-
Dry the solid under vacuum at 40 °C to yield (R)-3-methylpiperazin-2-one. The product is typically of sufficient purity for the next step.
Step 1B: Reduction to (R)-2-Methylpiperazine
-
Principle & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing amides to amines. It operates by delivering hydride ions (H⁻) to the carbonyl carbon of the lactam. The resulting aluminum-oxygen bond is then cleaved during the aqueous workup. This method is highly effective and provides excellent yields.[4] Extreme caution is required when handling LiAlH₄ as it reacts violently with water.
Protocol:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and mechanical stirrer.
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq, e.g., 95 g, 2.5 mol) in anhydrous tetrahydrofuran (THF) (e.g., 1.5 L). Cool the slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve the (R)-3-methylpiperazin-2-one (1.0 eq, e.g., 114.1 g, 1.0 mol) from the previous step in anhydrous THF (1.0 L).
-
Slowly add the solution of the lactam to the LiAlH₄ slurry via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.
-
IPC: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture back down to 0 °C.
-
Work-up (Fieser method - CAUTION: Highly Exothermic): Sequentially and very slowly add the following:
-
Water (e.g., 95 mL)
-
15% aqueous Sodium Hydroxide (e.g., 95 mL)
-
Water (e.g., 285 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Stir the resulting mixture vigorously for 1 hour at room temperature, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 300 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain crude (R)-2-methylpiperazine as an oil.
-
Dissolve the crude oil in isopropanol (500 mL) and cool to 0 °C. Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the solution is acidic (pH < 2).
-
The dihydrochloride salt will precipitate. Stir for 1 hour at 0 °C, then collect the solid by filtration. Wash with cold isopropanol and dry under vacuum to yield (R)-2-methylpiperazine dihydrochloride.
Part 2: N-Methylation to this compound
-
Principle & Rationale: The Eschweiler-Clarke reaction is a classic, robust, and highly scalable method for the N-methylation of primary and secondary amines.[5] It utilizes an excess of formic acid and formaldehyde. The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced in situ by hydride transfer from formic acid. The reaction is driven to completion by the evolution of carbon dioxide. This one-pot procedure is ideal for large-scale synthesis as it avoids the use of expensive or hazardous alkylating agents and metal catalysts.
| Parameter | Value |
| Starting Material | (R)-2-Methylpiperazine dihydrochloride |
| Reagents | Formaldehyde (37% aq.), Formic Acid (>85%) |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
| Purity (final) | >98% by GC |
Protocol:
-
To a round-bottom flask, add (R)-2-methylpiperazine dihydrochloride (1.0 eq, e.g., 173 g, 1.0 mol), followed by aqueous formaldehyde (37 wt. %, 5.0 eq, e.g., 405 mL, 5.0 mol).
-
Cool the mixture in an ice bath and slowly add formic acid (>85%, 5.0 eq, e.g., 190 mL, 5.0 mol). CAUTION: Vigorous gas (CO₂) evolution will occur. Add the formic acid portion-wise to control the effervescence.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath for 4-6 hours, or until gas evolution ceases.
-
IPC: Monitor the reaction by GC-MS to confirm the formation of the desired product and consumption of intermediates.
-
Cool the reaction mixture to room temperature and carefully make it strongly basic (pH > 12) by the slow addition of 50% aqueous sodium hydroxide (NaOH) while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 400 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The final product is a low-boiling liquid and can be purified by fractional distillation under atmospheric pressure (Boiling Point: ~148 °C) to yield the final product with high purity.[6]
Overall Process Workflow and Data Summary
The complete synthetic process is a streamlined and efficient pathway to the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Product | Molecular Weight ( g/mol ) | Starting Material (eq) | Typical Yield (%) | Final Purity (Method) |
| 1A: Cyclization | (R)-3-Methylpiperazin-2-one | 114.14 | 1.0 | 75-85 | >90% (¹H NMR) |
| 1B: Reduction & Salt Formation | (R)-2-Methylpiperazine dihydrochloride | 173.09 | 1.0 | 80-90 | >97% (Elemental Analysis) |
| 2: N-Methylation & Purification | This compound | 114.19 | 1.0 | >90 | >98% (GC), >99% ee (Chiral HPLC) |
References
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
-
Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. [Link]
-
Chumakov, A. M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11667-11717. [Link]
-
Wikipedia. (2023). 1,2-Diaminopropane. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1265-1269. [Link]
-
Vitaku, E., et al. (2014). Piperazine and its derivatives in approved drugs. Journal of Medicinal Chemistry, 57(23), 9637-9664. [Link]
-
BIOSYNCE. (n.d.). This compound CAS 1033717-21-3. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
Application Notes & Protocols: The Strategic Incorporation of (R)-1,3-Dimethylpiperazine in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide delves into the specific application of a stereochemically defined building block, (R)-1,3-Dimethylpiperazine , in the design and synthesis of potent and selective kinase inhibitors. We will explore the nuanced structure-activity relationships (SAR) governed by the (R)-chiral center and the 1,3-substitution pattern, explaining the causal links between this specific molecular architecture and enhanced biological performance. Through a detailed examination of its role in dual PI3K/mTOR inhibitors and other emerging scaffolds, this document provides researchers, scientists, and drug development professionals with both the theoretical foundation and practical, field-proven protocols for leveraging this versatile synthon.
Introduction: The Rationale for Piperazine Scaffolds in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are critical targets in drug discovery, particularly for oncology.[2] Small molecule inhibitors that compete for the ATP-binding site have revolutionized cancer treatment.[2] Within this chemical space, the piperazine ring is frequently employed for its unique combination of attributes:
-
Modulation of Physicochemical Properties: The two basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, often leading to improved aqueous solubility and oral bioavailability.[1]
-
Structural Rigidity and Vectorial Orientation: The stable chair conformation of the piperazine ring provides a rigid scaffold, allowing medicinal chemists to precisely orient substituents and pharmacophoric groups toward key interaction points within a kinase's active site.
-
Synthetic Tractability: The differential reactivity of the two nitrogen atoms (if one is protected or substituted) allows for straightforward and controlled derivatization, making it an ideal building block for creating diverse chemical libraries.[3]
While simple N-aryl or N-alkyl piperazines are common, the use of substituted and stereochemically defined variants like this compound offers a more sophisticated approach to optimizing drug candidates. The strategic placement of methyl groups can profoundly impact a molecule's potency, selectivity, and metabolic profile.
The Significance of the (R)-1,3-Dimethyl Moiety: A Deeper Look at SAR
The decision to incorporate this compound over simpler analogues is driven by key structure-activity relationship (SAR) insights. The addition of methyl groups is not arbitrary; it is a deliberate design choice to address specific challenges in drug development.
The Role of Stereochemistry
The (R)-configuration at the C-3 position is critical. Biological targets, such as the ATP-binding pocket of a kinase, are chiral environments. A specific enantiomer often provides a more optimal fit, leading to enhanced binding affinity and potency. The (R)-methyl group can:
-
Engage in Favorable van der Waals Interactions: It can fit into a specific lipophilic sub-pocket within the active site, increasing binding affinity.
-
Induce a Bioactive Conformation: The steric bulk of the methyl group can lock the piperazine ring or adjacent parts of the molecule into a conformation that is pre-organized for optimal target binding.
-
Enhance Selectivity: The precise steric requirements for accommodating the (R)-methyl group may not be present in off-target kinases, thus improving the inhibitor's selectivity profile and reducing potential side effects.[4]
Impact on Physicochemical and Pharmacokinetic Properties
The 1,3-dimethyl substitution pattern offers distinct advantages over unsubstituted or N-methylated piperazines.
| Property | Unsubstituted Piperazine | N-Methylpiperazine | This compound | Rationale for Improvement |
| Lipophilicity (cLogP) | Low | Moderate | Moderately High | The two methyl groups increase lipophilicity, which can improve cell permeability and target engagement. This must be balanced to maintain adequate solubility. |
| Metabolic Stability | Susceptible to N-dealkylation | Susceptible to N-dealkylation | Potentially Increased | The C-3 methyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent positions, potentially increasing the drug's half-life. |
| Basicity (pKa) | High (pKa₂ ≈ 9.8) | High (pKa₂ ≈ 9.7) | High (pKa₂ ≈ 9.9) | Maintains the basicity needed for aqueous solubility via salt formation, while the overall molecule's properties are fine-tuned by the methyl groups. |
Application Case Study: Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[7]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway.
Compounds like Gedatolisib (PKI-587) are potent dual inhibitors of PI3K and mTOR.[8][9] While the exact structure of Gedatolisib contains a dimethylaminopiperidine moiety, the design principles are transferable, and many related kinase inhibitors utilize substituted piperazines to achieve high potency.[10][11] For instance, in the development of novel 1,2,6-thiadiazinone kinase inhibitors, (R)- and (S)-1,3-dimethylpiperazines were successfully incorporated to probe the anti-cancer properties of the scaffold.[12] The inclusion of the dimethylpiperazine moiety is intended to confer favorable properties such as improved potency and a better therapeutic window.[12][13]
Synthetic Protocols for Incorporation
The most common method for installing the this compound moiety onto a heterocyclic core is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a leaving group (typically a halogen) on an electron-deficient aromatic ring by the secondary amine of the piperazine.
Diagram 2: General workflow for SNAr-based synthesis.
Protocol 1: Synthesis of a Substituted Thiadiazinone Kinase Inhibitor
This protocol is adapted from established procedures for the synthesis of piperazine-containing thiadiazinones.[12] It describes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with this compound.
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq)
-
This compound (1.05 eq)
-
2,6-Lutidine (1.05 eq) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) and anhydrous THF (or NMP) to make a 0.2 M solution.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (1.05 eq) followed by the dropwise addition of this compound (1.05 eq).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 12-24 hours.
-
Causality Check: The reaction is typically run at room temperature to favor mono-substitution and prevent side reactions. A mild, non-nucleophilic base like lutidine or DIPEA is used to neutralize the HCl generated without competing with the piperazine nucleophile.
-
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-thiadiazinone is consumed.
-
Work-up: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and Ethyl Acetate to elute the product.
-
Validation & Characterization: a. Collect fractions containing the desired product (identified by TLC). b. Concentrate the pure fractions to yield the (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one as a solid. Expected yields are typically in the 60-75% range.[12] c. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.
This intermediate can then be subjected to a second coupling reaction (e.g., Suzuki coupling) at the remaining chloro position to generate the final kinase inhibitor.[14]
Conclusion and Future Outlook
This compound is a high-value building block that provides medicinal chemists with a powerful tool for fine-tuning the properties of kinase inhibitors. Its defined stereochemistry and substitution pattern can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, addressing key challenges in the drug discovery pipeline. The synthetic accessibility via robust protocols like nucleophilic aromatic substitution ensures its continued and expanding role in the development of next-generation targeted therapies. As our understanding of the nuanced interactions within kinase active sites grows, the strategic deployment of such precisely engineered synthons will become ever more critical to success.
References
-
Yuan, J., Mehta, P. P., Yin, M. J., Sun, S., Zou, A., Chen, J., Rafidi, K., Feng, Z., Nickel, J., Engebretsen, J., Hallin, J., Blasina, A., Zhang, E., Nguyen, L., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Available at: [Link]
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The known PI3K/mTOR inhibitors with the highlighted portions in light.... Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. National Center for Biotechnology Information. Available at: [Link]
-
Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Available at: [Link]
-
Riling, C., et al. (n.d.). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Elsevier. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Li, J., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
Ferla, S., & D'Auria, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]
-
Cheng, H., et al. (2010). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04691502 through Structure Based Drug Design. The Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gedatolisib. PubChem. Available at: [Link]
-
Kumar, D., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
Wang, L., et al. (2020). Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. PubMed. Available at: [Link]
-
Hennequin, L. F., et al. (2002). Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
-
El-Naggar, M., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed. Available at: [Link]
-
Ma, B. B., et al. (2013). Preclinical evaluation of the PI3K-mTOR dual inhibitor PF-04691502 as a novel therapeutic drug in nasopharyngeal carcinoma. PubMed. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Available at: [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
-
Kamal, A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]
-
Afonso, C. M. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Gedatolisib | 1197160-78-3 | >98% [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1,3-Dimethylpiperazine
Answering the user's request to create a technical support center for optimizing the yield in (R)-1,3-Dimethylpiperazine synthesis.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a chiral scaffold, this compound is a valuable building block in medicinal chemistry, often incorporated into kinase inhibitors and other pharmaceuticals to enhance potency and selectivity.[1] However, its synthesis, particularly with high yield and enantiomeric purity, presents several challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic route effectively.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, from low yields and poor stereocontrol to purification and scale-up difficulties.
Q1: My overall yield from a reductive amination pathway is consistently low. What are the primary factors I should investigate?
Low yield in reductive amination is a frequent problem that can often be traced back to one of three areas: imine formation, the reduction step, or workup/purification losses.
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and carbonyl precursors to form an imine (or enamine) is a critical equilibrium-driven step. If water is not effectively removed, the equilibrium may not favor the imine, leading to a stalled reaction.
-
Recommendation: If your reaction solvent is not a dehydrating agent itself (like dichloroethane), consider adding a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, a Dean-Stark apparatus can be used for azeotropic removal of water on a larger scale.
-
-
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are typically used as they selectively reduce the imine in the presence of the carbonyl starting material.[2][3]
-
Recommendation:
-
Verify Reagent Quality: Hydride reagents can degrade with improper storage. Use a freshly opened bottle or a properly stored reagent.
-
Check pH: The activity of NaBH₃CN is pH-dependent. The reaction should be kept mildly acidic (pH 5-6) to facilitate imine formation and reduction without decomposing the reagent or the product.[4]
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting materials and the formation of the product. If the reaction stalls, a small, fresh portion of the reducing agent can be added.
-
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. For instance, over-alkylation of the piperazine nitrogens can occur if the reaction conditions are not well-controlled.
-
Recommendation: Ensure precise stoichiometry of your reagents. During workup, basic conditions are typically used to quench the reaction; however, prolonged exposure to strong bases can sometimes lead to degradation.
-
Q2: I'm struggling with poor enantiomeric excess (e.e.). How can I improve stereocontrol in my synthesis?
Achieving high enantiopurity is critical. The approach to improving it depends on whether you are using an asymmetric synthesis or a chiral resolution strategy.
-
For Asymmetric Synthesis Routes (e.g., from a chiral pool precursor):
-
Cause: The most likely cause of lost stereointegrity is racemization at a key stereocenter. This can occur if a proton alpha to the chiral center is acidic and is exposed to basic or acidic conditions that allow for equilibration.[5]
-
Solution: Carefully review your reaction and workup conditions. Avoid unnecessarily harsh pH extremes or prolonged heating. If racemization is unavoidable in a particular step, consider rearranging the synthetic sequence.
-
-
For Chiral Resolution of a Racemic Mixture:
-
Cause: The efficiency of classical resolution depends heavily on the choice of resolving agent and the crystallization conditions.[6] Inefficient fractional crystallization may lead to poor separation of the diastereomeric salts.
-
Solution:
-
Screen Resolving Agents: The interaction between your racemic amine and the chiral acid is highly specific. If one agent (e.g., L-(+)-tartaric acid) gives poor results, screen others like (1S)-(+)-10-camphorsulfonic acid.[6]
-
Optimize Crystallization: Systematically vary the solvent, temperature, and cooling rate. A slow cooling process is often crucial for forming well-defined crystals of a single diastereomer.
-
Enrichment: If you obtain a partially resolved sample, it can often be enriched to >99% e.e. by a second recrystallization.
-
-
Q3: My final product is a viscous oil with broad NMR peaks, not the expected solid. What's the likely cause and remedy?
This is a classic sign of impurities.[7] Broad peaks in an NMR spectrum often indicate the presence of multiple, similar compounds, residual solvent, or paramagnetic impurities. A viscous oil consistency suggests that the impurities are preventing your product from crystallizing.
-
Probable Causes:
-
Incomplete Reaction: Unreacted starting materials or intermediates are present.
-
Side Products: Over-methylated piperazines or other byproducts from the reaction.[8]
-
Residual Solvents: High-boiling point solvents (like DMF or DMSO) used in the reaction or purification can be difficult to remove.
-
Workup Byproducts: Salts from acidic or basic washes that were not fully removed.
-
-
Troubleshooting Workflow:
-
Re-evaluate Purity: Use a more sensitive analytical technique like LC-MS to identify the components of the oil.
-
Improve Purification: Standard silica gel chromatography may not be sufficient for separating closely related amines. Consider the following:
-
Acid/Base Extraction: Dissolve the oil in a nonpolar solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.
-
Crystallization as a Salt: Convert the oily amine into a salt (e.g., hydrochloride or tartrate). Chiral salts are often highly crystalline and can be purified easily by recrystallization. The free base can then be regenerated.[9]
-
-
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my product?
Visual confirmation from optical rotation is insufficient. A quantitative and validated method is required.
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
This is the gold standard for determining e.e. It involves separating the enantiomers on a chiral stationary phase (CSP).[10]
-
Column Selection: Cellulose- or cyclodextrin-based columns are often effective for separating chiral amines.[11][12]
-
Method Development: A typical starting mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol with a small amount of an amine modifier (like diethylamine) to improve peak shape.
-
-
Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
This is a rapid method that does not require extensive method development.[13]
-
Principle: Adding a chiral solvating agent (e.g., (S)-BINOL derivatives) to your NMR sample creates transient diastereomeric complexes. These complexes have slightly different chemical environments, causing specific proton signals for the (R) and (S) enantiomers to appear at different chemical shifts. The e.e. can be calculated by integrating these separated peaks.[13]
-
Q5: I am scaling up my synthesis from 1g to 100g and my yield has dropped significantly. What should I consider?
Scaling up a reaction is not always linear and introduces new challenges in chemical engineering and safety.[14][15]
-
Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become dangerous on a larger scale. The surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to runaway reactions and byproduct formation.
-
Solution: Use a jacketed reactor with controlled cooling. Add reagents that contribute to the exotherm (like the reducing agent) slowly and monitor the internal temperature continuously.
-
-
Mixing: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure the entire reaction volume is homogenous.
-
-
Physical Form (Polymorphism): The crystalline form of your product or intermediates can change on a larger scale, affecting solubility, stability, and ease of filtration.[15]
-
Solution: Maintain consistent crystallization procedures. Analyze the solid-state properties of your product at different scales using techniques like DSC or XRD if this becomes a recurring issue.
-
Part 2: Protocols and Data
Protocol 1: Example Synthesis via Reductive Amination
This protocol is a generalized example for the synthesis of a 1,3-disubstituted piperazine. Safety Note: Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with strong acids. Handle with extreme care in a well-ventilated fume hood.[16][17][18]
-
Imine Formation: To a solution of the chiral 1,2-diamine precursor (1.0 eq) in methanol (MeOH), add the desired aldehyde (e.g., acetaldehyde, 1.1 eq).
-
pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 6.
-
Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of 2M NaOH solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography or salt crystallization as described in the FAQs.
Protocol 2: Chiral HPLC Method for e.e. Determination
This is a starting point for method development.
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralcel OD-H (or similar cellulose-based column).
-
Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Analysis: Inject a small sample of the final product dissolved in the mobile phase. The two enantiomers should elute as distinct peaks. Calculate the e.e. using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Actions |
| Low Overall Yield | Incomplete imine formation; Inactive reducing agent; Side reactions. | Add dehydrating agent; Verify reagent quality and reaction pH; Control stoichiometry and temperature. |
| Low Enantiomeric Excess (e.e.) | Racemization during synthesis; Inefficient chiral resolution. | Avoid harsh pH/heat; Screen different chiral resolving agents and optimize crystallization conditions. |
| Oily Product / Broad NMR | Presence of impurities, starting materials, or residual solvent. | Re-purify using acid/base extraction or salt crystallization; Ensure complete removal of high-boiling solvents. |
| Reaction Stalls | Deactivated reducing agent; Unfavorable equilibrium. | Add fresh reducing agent; Remove water from the reaction mixture. |
| Poor Yield on Scale-Up | Inefficient heat transfer; Poor mixing; Phase separation issues. | Use a jacketed reactor; Employ overhead stirring; Ensure homogenous conditions before adding reagents. |
Part 3: Visual Guides (Diagrams)
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and solving low yield issues.
Diagram 2: Purification Strategy Decision Tree
Caption: Selecting an appropriate purification method for the final product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. reddit.com [reddit.com]
- 8. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. uma.es [uma.es]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: Purification of (R)-1,3-Dimethylpiperazine by Recrystallization
An In-depth Technical Guide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of (R)-1,3-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity chiral materials. Given that specific, peer-reviewed recrystallization protocols for this compound are not extensively published, this document synthesizes established principles of crystallization, data from structurally similar molecules, and field-proven troubleshooting strategies to provide a robust framework for developing a successful purification process.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that the protocols described are self-validating systems for achieving optimal purity and yield.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have before beginning the purification process.
Q1: What are the critical factors to consider when selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallization hinges on a delicate solubility balance. The core principle is that the compound of interest, this compound, should be highly soluble in the solvent at an elevated temperature but poorly soluble at lower temperatures.[1] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Key factors for solvent selection include:
-
Solubility Profile: The compound should exhibit a steep solubility curve with respect to temperature.[1]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]
-
Chemical Inertness: The solvent must not react with the this compound.[1]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[1]
Structurally, this compound is a cyclic diamine. Like other piperazine derivatives, it possesses two nitrogen atoms capable of hydrogen bonding, making it soluble in polar solvents like water and alcohols.[4][5] However, the two methyl groups and the hydrocarbon ring introduce non-polar character, allowing for solubility in some organic solvents.[6]
Q2: Based on its structure, what solvents should I screen for the recrystallization of this compound?
A2: A systematic screening process is essential. Based on the solubility of related dimethylpiperazine isomers and general principles for amines, we can infer a list of potential solvents and solvent systems to investigate.[4][5][7] A two-solvent system is often effective when a single suitable solvent cannot be found.[8] This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an antisolvent) until the solution becomes turbid.
The following table provides a starting point for your screening experiments.
| Solvent/System Type | Solvent(s) | Rationale & Expected Behavior |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The amine functional groups suggest good solubility.[4][5] These may be "good" solvents, potentially useful in a two-solvent system with a non-polar antisolvent. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate polarity may provide the desired solubility differential. Acetone is often a good choice for precipitating amine salts.[5][9] |
| Non-Polar | Toluene, Heptane, Hexane | Expected to be poor solvents at low temperatures.[10] Excellent candidates for use as antisolvents in a two-solvent system. |
| Two-Solvent Systems | Ethanol/Water, Acetone/Heptane, Ethyl Acetate/Hexane | These combinations of "good" and "poor" solvents are commonly successful in crystallizing a wide range of organic compounds.[8][10] |
Q3: How do I correctly perform a solvent screening experiment on a small scale?
A3: A methodical small-scale screening will save significant time and material.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different test solvent dropwise while stirring. Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at this stage.[8]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Use the minimum amount of hot solvent. [11]
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observation: A suitable solvent will produce a good yield of crystalline solid. If no crystals form, the compound may be too soluble. If the compound crashes out immediately as a fine powder, the solubility difference may be too great, or cooling was too rapid.[12]
-
Two-Solvent Test: If a "good" solvent is identified (dissolves the compound at room temperature), dissolve the compound in a minimal amount of this solvent. Add a "poor" solvent (antisolvent) dropwise until persistent cloudiness (turbidity) is observed. Gently heat to redissolve, then cool as described above.
Q4: What are the likely impurities in my crude this compound, and how do they affect recrystallization?
A4: The impurity profile is dictated by the synthetic route. Common routes to chiral piperazines can introduce specific impurities that can significantly impact crystallization.[13]
Potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
The Wrong Enantiomer: (S)-1,3-Dimethylpiperazine if the synthesis was not perfectly stereoselective.
-
Diastereomers: If chiral resolving agents were used, the corresponding diastereomeric salt might be a contaminant.[14]
-
Side-Products: Dimeric impurities can sometimes form during the synthesis of chiral amines.[15]
-
Residual Solvents: Solvents from the reaction or previous workup steps.
Impurities can profoundly affect crystallization by inhibiting crystal growth, altering crystal shape (habit), or becoming trapped within the crystal lattice, thereby reducing purity.[16][17][18] In some cases, impurities can even prevent crystallization altogether, leading to "oiling out."[3][19]
Q5: How can I confirm the chemical and enantiomeric purity of my recrystallized product?
A5: Purity assessment is a critical final step. A combination of techniques is recommended to confirm both chemical and stereochemical integrity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[13][20]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC): These are the definitive methods for determining enantiomeric excess (ee). The crude material and purified product should be analyzed to quantify the improvement.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[22]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q1: I have followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a classic case of either using too much solvent or the solution being supersaturated.[3][11]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small crystal of pure product, add it to the solution. A "seed crystal" provides a template for further crystallization.[12]
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[3][11] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the solution to cool again slowly.
-
Re-evaluate Solvent System: If the compound remains soluble even after reducing the solvent volume, the chosen solvent may be inappropriate. Recover the crude product by removing the solvent entirely (e.g., via rotary evaporation) and re-attempt the recrystallization with a different solvent or a two-solvent system.[12]
Q2: My compound separated as an oily liquid instead of forming solid crystals. How can I resolve this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] This is common when the compound is significantly impure (as impurities depress the melting point) or when the boiling point of the solvent is too high.[3][12]
Corrective Actions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-15%) to lower the saturation point.[12] This ensures that the solution becomes saturated at a lower temperature, hopefully one below the compound's melting point.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. An insulated container (e.g., a beaker with paper towels) can slow heat loss and promote the formation of crystals over oil.[12][23]
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Choose a lower-boiling solvent and repeat the recrystallization.
Q3: My recrystallization resulted in a very low yield (<30%). What are the most common causes?
A3: A low yield is a frustrating outcome that can often be traced to specific procedural steps.[11]
Potential Causes & Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low yield.[11][12] The excess solvent keeps a significant portion of your product dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[22]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.[11]
-
Inappropriate Solvent Choice: A solvent in which the compound has relatively high solubility even at low temperatures will naturally lead to poor recovery.
Q4: The purity of my compound did not improve after recrystallization. What went wrong?
A4: This indicates that the impurities were not effectively separated from the desired compound.
Diagnostic Questions:
-
Was Cooling Too Rapid? Cooling the solution too quickly ("crashing out") can trap impurities within the crystal lattice.[2][22] The key to purification is slow, controlled crystal growth.
-
Was the Right Solvent Chosen? If an impurity has a similar solubility profile to your product in the chosen solvent, co-crystallization can occur.[19] A different solvent system may be required to effectively separate the impurity.
-
Are you trying to remove the wrong enantiomer? Recrystallization alone cannot separate enantiomers. If the main impurity is the (S)-enantiomer, you must use a chiral resolution technique, such as forming diastereomeric salts with a chiral acid (e.g., tartaric acid or (1S)-(+)-10-camphorsulfonic acid).[14][21] This process creates diastereomers with different solubilities, which can then be separated by recrystallization.
Visualized Workflows and Data
General Recrystallization Workflow
The following diagram outlines the logical steps for a standard recrystallization procedure.
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization issues.
Caption: A decision tree for troubleshooting common issues during recrystallization experiments.
References
- Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol"
- Vertex AI Search, based on "1,4-Dimethylpiperazine - Solubility of Things"
- Vertex AI Search, based on "2,5-Dimethylpiperazine - Solubility of Things"
- Vertex AI Search, based on "An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents - Benchchem"
- Vertex AI Search, based on "1,4-DIMETHYLPIPERAZINE -
- Vertex AI Search, based on "Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing)"
- Vertex AI Search, based on "Impact of impurities on crystal growth"
- Vertex AI Search, based on "Effect of Impurities on the Growth Kinetics of Crystals - ResearchG
- Vertex AI Search, based on "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Public
- Vertex AI Search, based on "Recrystalliz
- Vertex AI Search, based on "What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
- Vertex AI Search, based on "Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo"
- Vertex AI Search, based on "3.6F: Troubleshooting - Chemistry LibreTexts"
- Vertex AI Search, based on "Go-to recrystallization solvent mixtures : r/Chempros - Reddit"
- Vertex AI Search, based on "Overcoming challenges in the purification of chiral amino alcohols - Benchchem"
- Vertex AI Search, based on "Choosing the best recrystallization solvent for '4,4'-Diamino-2-methylazobenzene' purific
- Vertex AI Search, based on "How to recrystallization amine compound and it is not soluble in common organic solvents"
- Vertex AI Search, based on "Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester"
- Vertex AI Search, based on "Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester"
- Vertex AI Search, based on "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchG
- Vertex AI Search, based on "N,N'-Dimethylpiperazine - Chem-Impex"
- Vertex AI Search, based on "2.
- Vertex AI Search, based on "Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric"
- Vertex AI Search, based on "Purity Analysis of 1-(2-Hydroxyethyl)
- Vertex AI Search, based on "US4661634A - Removal of impurities
- Vertex AI Search, based on "A Review on Analytical Methods for Piperazine Determin
- Vertex AI Search, based on "Synthesising Complex Chiral Amines Through Resolution-Racemis
- Vertex AI Search, based on "US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google P
- Vertex AI Search, based on "Problems with Recrystallisations - Chemistry Teaching Labs - University of York"
- Vertex AI Search, based on "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Vertex AI Search, based on "Analytical Methods - RSC Publishing"
- Vertex AI Search, based on "Tips for maximizing yield, purity and crystal size during recrystalliz
- Vertex AI Search, based on "Chiral resolution - Wikipedia"
- Vertex AI Search, based on "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH"
- Vertex AI Search, based on "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Vertex AI Search, based on "Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube"
- Vertex AI Search, based on "US2919275A - Purification of piperazine - Google P
- Vertex AI Search, based on "this compound - CHIRALEN"
- Vertex AI Search, based on "Technical Support Center: Purification of 1,4-Dihydroxy-2,2-dimethylpiperazine - Benchchem"
- Vertex AI Search, based on "(3S)-1,3-dimethylpiperazine AldrichCPR - Sigma-Aldrich"
- Vertex AI Search, based on "US3029240A - Preparation of dimethylpiperazine - Google P
- Vertex AI Search, based on "1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem"
Sources
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 17. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. ias.ac.in [ias.ac.in]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purifying (R)-1,3-Dimethylpiperazine by Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of (R)-1,3-Dimethylpiperazine. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and reproducible purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question: I'm observing significant peak tailing for my compound on the TLC plate and in the column fractions. What's causing this and how can I fix it?
Answer: Peak tailing with amine compounds like this compound is a classic issue in normal-phase chromatography on silica gel. The root cause is the interaction between the basic amine groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to a slow and uneven elution from the stationary phase, resulting in tailed peaks.
To resolve this, you need to suppress the acidic nature of the silica gel. The most effective method is to add a small amount of a basic modifier to your mobile phase.
-
Primary Solution: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol). The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your this compound to elute symmetrically.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel, where the silanol groups have been end-capped, can also be effective.
Question: My yield is very low after column chromatography. Where could my compound be going?
Answer: Low recovery can stem from several factors, often related to the compound's properties and the chromatographic conditions.
-
Irreversible Adsorption: As mentioned above, strong interaction with the silica gel can lead to irreversible binding. If you did not use a basic modifier in your mobile phase, a significant portion of your compound might still be on the column. Try flushing the column with a highly polar, basic solvent system (e.g., 90:10:1 DCM/MeOH/NH4OH) to recover the retained material.
-
Volatility: this compound is a relatively low molecular weight amine and can be volatile. Ensure that when you are removing the solvent from your purified fractions using a rotary evaporator, you use a low bath temperature (<30°C) and avoid applying a very high vacuum. It's easy to accidentally evaporate your product along with the solvent.
-
Improper Fraction Collection: If the elution profile is very sharp, you might have missed the main elution band. Ensure you are collecting a sufficient number of fractions and analyzing them carefully by TLC before combining them.
Question: I am seeing poor separation between my desired this compound and a closely related impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Here’s a systematic approach:
-
Optimize the Mobile Phase: This is the most crucial step. If you are using a binary system like Dichloromethane/Methanol, systematically decrease the percentage of the more polar solvent (Methanol). This will increase the retention time of all compounds but may enhance the separation between your product and the impurity. This is because a less polar mobile phase allows for more interaction with the stationary phase, exploiting subtle differences in polarity between the compounds.
-
Change Solvent System: If optimizing the ratio doesn't work, change the solvents themselves. For example, you could try a system with Ethyl Acetate/Hexane/Triethylamine. Different solvents interact with your compounds in unique ways, potentially leading to better separation.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. The total amount of crude material loaded should ideally be no more than 1-2% of the mass of the silica gel. A lower load ensures that the "bands" of each compound are narrow and distinct as they travel down the column.
-
Use a High-Performance Column: Consider using a column packed with smaller silica particles (e.g., 25-40 µm) for flash chromatography. The increased surface area and more uniform packing lead to higher efficiency and better resolution.
Frequently Asked Questions (FAQs)
Q1: Why is a Dichloromethane/Methanol solvent system recommended for this compound?
A1: This combination provides a good balance of polarity for eluting piperazine derivatives from silica gel. Dichloromethane (DCM) is a relatively non-polar solvent that helps to move non-polar impurities down the column, while methanol is a highly polar solvent that is effective at eluting the polar amine. By adjusting the ratio of DCM to Methanol, you can fine-tune the polarity of the mobile phase to achieve the desired retention factor (Rf) for your compound, ideally between 0.2 and 0.4 for good separation.
Q2: How do I properly prepare my crude sample before loading it onto the column?
A2: Proper sample loading is critical for a high-resolution separation. The goal is to apply the sample to the top of the column in a very narrow, concentrated band.
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase (or a slightly less polar solvent). Carefully pipette this solution directly onto the top of the packed column bed.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading prevents issues with sample dissolution in the mobile phase and often leads to sharper bands and better separation.
Q3: What is the best way to visualize the compound on a TLC plate?
A3: Since this compound lacks a strong UV chromophore, UV light will not be an effective visualization method. You will need to use a chemical stain.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, including amines. The plate is dipped in or sprayed with the stain, and the compound will appear as a yellow/brown spot on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, reacting to produce a characteristic purple or yellow color upon gentle heating. This can be very useful for specifically identifying your product in a complex mixture.
Validated Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound using flash column chromatography.
Table 1: Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard particle size for flash chromatography, providing a good balance between resolution and flow rate. |
| Mobile Phase (Eluent) | 95:4:1 Dichloromethane / Methanol / Triethylamine | The DCM/MeOH provides the polarity gradient, while TEA is crucial to prevent peak tailing of the basic amine. |
| Column Dimensions | Dependent on sample mass (e.g., 20g silica for 200mg crude) | A general rule is a 50:1 to 100:1 ratio of silica gel mass to crude sample mass. |
| Target Rf Value | 0.25 - 0.35 on TLC | This Rf range typically ensures good separation from impurities without excessively long elution times. |
Step-by-Step Methodology
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of your crude product in a vial with DCM or Methanol.
-
Prepare a TLC developing chamber with the mobile phase (95:4:1 DCM/MeOH/TEA).
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate until the solvent front is ~1 cm from the top.
-
Visualize the plate using a potassium permanganate or ninhydrin stain to identify the spot corresponding to your product and determine its Rf value. Adjust the mobile phase composition if the Rf is not in the optimal 0.25-0.35 range.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column.
-
In a beaker, mix the required amount of silica gel with the mobile phase to create a uniform slurry.
-
With the column stopcock closed, pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of DCM.
-
Add 2-3 times its mass in silica gel to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes immediately.
-
Continuously monitor the elution process by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of the collected fractions.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator at low temperature (<30°C) to yield the purified this compound.
-
Workflow and Troubleshooting Diagram
Below is a logical workflow for troubleshooting common issues during the purification process.
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Column Chromatography. (n.d.). University of California, Los Angeles (UCLA) Chemistry. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
A Guide to Successful Flash Chromatography. (n.d.). Buchi. Retrieved from [Link]
-
Dry Loading vs. Wet Loading in Flash Chromatography. (2019). Teledyne ISCO. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion in (R)-1,3-Dimethylpiperazine Reactions
Welcome to the technical support center for (R)-1,3-Dimethylpiperazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and modification of this versatile building block. The inherent steric hindrance and basicity of this compound can often lead to unexpected outcomes, most notably low conversion rates. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve desired product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in reactions involving this compound?
Low conversion can stem from several factors, often related to the inherent properties of the this compound molecule. The primary culprits include:
-
Steric Hindrance: The presence of two methyl groups on the piperazine ring significantly hinders the approach of reactants to the nitrogen atoms.[1][2] This is particularly pronounced in reactions involving bulky electrophiles or transition states.
-
Basicity and Nucleophilicity: As a secondary amine, this compound is a moderate base. In reactions with acidic starting materials or reagents, an acid-base reaction can compete with the desired nucleophilic attack, consuming the amine and reducing the effective concentration for the primary reaction.[3][4]
-
Side Reactions: Depending on the reaction type, various side reactions can occur. For instance, in N-alkylation, over-alkylation to form a quaternary ammonium salt is a common issue.[5] In amide couplings, the formation of unreactive intermediates or side products can halt the reaction.
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent choice, inappropriate temperature, or the use of an unsuitable catalyst or base can all lead to poor conversion.
Q2: How does the stereochemistry of this compound influence its reactivity?
The (R) configuration dictates a specific three-dimensional arrangement of the methyl groups. This can influence the approach of reagents and the stability of transition states, potentially leading to diastereoselectivity in reactions with other chiral molecules. The axial or equatorial orientation of the methyl groups in the chair conformation of the piperazine ring can also affect reactivity due to 1,3-diaxial interactions.[6][7]
Q3: What analytical techniques are recommended for monitoring the progress of reactions with this compound?
Effective reaction monitoring is crucial for troubleshooting. Recommended techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the masses of products and byproducts, which can be invaluable for identifying unexpected side reactions.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the purity and relative amounts of each component.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.[8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific reaction types where low conversion of this compound is a common issue.
Guide 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for piperazine derivatives. However, the steric hindrance of this compound can make this reaction challenging.
Problem: Low yield of the desired mono-alkylated product.
| Potential Cause | Troubleshooting Steps & Explanation | Expected Outcome |
| Steric Hindrance | 1. Reagent Choice: Use a less sterically demanding alkylating agent if possible. For example, an alkyl iodide is more reactive than an alkyl bromide or chloride. 2. Temperature: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Monitor for decomposition. | Improved reaction rate and conversion. |
| Over-alkylation | 1. Stoichiometry: Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.[5] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further. | Increased selectivity for the mono-alkylated product. |
| Inappropriate Base | 1. Base Selection: Use a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize any acid generated during the reaction without competing with the piperazine. | Prevention of base-related side reactions and improved yield. |
| Solvent Effects | 1. Solvent Screening: Test a range of solvents. Aprotic polar solvents like acetonitrile or DMF can often improve reaction rates. For solubility issues, consider more polar options like t-butanol.[9] | Enhanced solubility of reagents and stabilization of charged intermediates. |
Experimental Protocol: Mono-N-alkylation of this compound
-
To a solution of this compound (5 equivalents) in acetonitrile (0.1 M), add potassium carbonate (2 equivalents).
-
Slowly add the alkyl halide (1 equivalent) to the mixture at room temperature.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Caption: Troubleshooting workflow for N-alkylation reactions.
Guide 2: Amide Coupling Reactions
The formation of an amide bond is a cornerstone of medicinal chemistry. However, the reduced nucleophilicity and steric bulk of this compound can lead to sluggish or incomplete reactions.
Problem: Incomplete conversion in the coupling of a carboxylic acid with this compound.
| Potential Cause | Troubleshooting Steps & Explanation | Expected Outcome |
| Poor Carboxylic Acid Activation | 1. Coupling Reagent: Screen a variety of coupling reagents. For sterically hindered amines, more reactive reagents like HATU or HBTU are often more effective than standard carbodiimides like DCC or EDC.[10] 2. Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent and a base (e.g., DIEA) for 15-30 minutes before adding the this compound.[11] | More efficient formation of the active ester intermediate, leading to higher conversion. |
| Acid-Base Neutralization | 1. Base Choice: Use a non-nucleophilic hindered base like diisopropylethylamine (DIEA) to scavenge the acid byproduct without reacting with the activated carboxylic acid.[10] | Prevents consumption of the amine starting material and ensures the reaction proceeds. |
| Reaction Temperature | 1. Temperature Optimization: While many amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, especially with hindered substrates. | Increased reaction rate and improved final conversion. |
| Solvent Selection | 1. Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred for amide coupling reactions as they can help to solvate the charged intermediates.[10][11] | Improved solubility and reaction kinetics. |
Experimental Protocol: Amide Coupling with HATU
-
In an inert atmosphere, dissolve the carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIEA (3 equivalents) in DMF (0.1 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor by LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography or preparative HPLC.
Caption: General workflow for amide coupling reactions.
Guide 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. However, the formation of the intermediate iminium ion can be disfavored with sterically hindered amines like this compound.[12]
Problem: Low conversion in the reductive amination of a ketone or aldehyde with this compound.
| Potential Cause | Troubleshooting Steps & Explanation | Expected Outcome |
| Unfavorable Iminium Ion Formation | 1. Reaction Conditions: Use dehydrating conditions to drive the equilibrium towards the iminium ion. This can be achieved by using a Dean-Stark trap to remove water or by adding a drying agent like magnesium sulfate. 2. Catalyst: For challenging cases, consider using a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group. | Increased concentration of the iminium intermediate, leading to higher product formation. |
| Inefficient Reduction | 1. Reducing Agent: Select an appropriate reducing agent. Sodium triacetoxyborohydride is often effective as it is mild and selective for the iminium ion over the carbonyl starting material. For more challenging reductions, stronger reducing agents like sodium cyanoborohydride (under acidic conditions) may be necessary.[12] | Efficient and selective reduction of the iminium ion to the desired amine product. |
| Steric Hindrance | 1. Temperature and Time: Reactions with sterically hindered amines may require higher temperatures and longer reaction times to proceed to completion.[13] | Overcoming the steric barrier to achieve higher conversion. |
| Side Reactions | 1. Aldehyde/Ketone Self-Condensation: If using a base, it can promote the self-condensation of some aldehydes or ketones. Running the reaction under neutral or slightly acidic conditions can mitigate this. | Minimized formation of byproducts and improved yield of the desired amine. |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1 equivalent) and this compound (1.2 equivalents) in dichloroethane (0.1 M), add acetic acid (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Monitor the reaction by LC-MS. If necessary, gently heat the reaction.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
Caption: Simplified mechanism of reductive amination.
Purification and Analysis
How do I effectively purify products derived from this compound?
The basic nature of the piperazine nitrogen can complicate purification by standard silica gel chromatography, often leading to tailing of the product peak. To mitigate this:
-
Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system.[9] This will neutralize the acidic silanol groups on the silica surface and improve peak shape.
-
Acid-Base Extraction: For separating the basic product from non-basic impurities, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the pure product.[9]
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC can be an excellent purification method.
By systematically addressing the potential causes of low conversion and employing the appropriate analytical and purification techniques, you can significantly improve the outcomes of your reactions involving this compound.
References
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved January 3, 2026, from [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015, November 6). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. (n.d.). The University of Bath's research portal. Retrieved January 3, 2026, from [Link]
-
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 3, 2026, from [Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]
- US2525223A - Preparation of n-substituted piperazines. (n.d.). Google Patents.
-
PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. (n.d.). DTIC. Retrieved January 3, 2026, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]
- US2919275A - Purification of piperazine. (n.d.). Google Patents.
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved January 3, 2026, from [Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2025, October 16). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. (n.d.). Science and Education Publishing. Retrieved January 3, 2026, from [Link]
-
1,3-Dimethylpiperazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved January 3, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. osti.gov [osti.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine | MDPI [mdpi.com]
Removal of diastereomeric impurities from (R)-1,3-Dimethylpiperazine
Technical Support Center: (R)-1,3-Dimethylpiperazine Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are facing the challenge of removing diastereomeric impurities from their synthesis products. The presence of the undesired (S,S)- or (R,S)-diastereomers can significantly impact downstream applications, making their effective removal a critical step in ensuring product quality and experimental validity.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification process. The solutions provided are based on fundamental principles of stereochemistry and separation science.
Question: My chiral HPLC analysis shows poor or no separation between the (R,R)- and (R,S)-diastereomers. What should I do?
Answer:
Poor resolution in chiral HPLC is a common method development challenge. The separation of diastereomers relies on creating a significant energy difference between their transient interactions with the chiral stationary phase (CSP). If the resolution is poor, you need to systematically optimize your method parameters.
Underlying Cause: Insufficient differential interaction between the diastereomers and the chiral stationary phase.
Troubleshooting Steps:
-
Re-evaluate Your Column Choice: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are often the first choice for separating chiral amines. However, the specific nature of the piperazine ring and methyl groups may require a different type of CSP. Consider a protein-based column or a Pirkle-type column if polysaccharide columns fail.
-
Optimize the Mobile Phase:
-
Solvent Composition: The polarity of the mobile phase is critical. For normal-phase HPLC (e.g., hexane/isopropanol), systematically vary the alcohol percentage (e.g., from 5% to 20% in 2.5% increments). The alcohol acts as a polar modifier that competes with the analyte for interaction sites on the CSP.
-
Additives/Modifiers: The basic nature of the piperazine nitrogens can cause peak tailing and poor resolution due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase is crucial. This additive masks the acidic silanols and improves peak shape and resolution.
-
-
Adjust Temperature: Column temperature affects both the kinetics and thermodynamics of the chiral recognition process. Lowering the temperature often increases the energetic difference between the diastereomer-CSP interactions, leading to better resolution, albeit with broader peaks and longer retention times. Try running the analysis at 15°C, 25°C, and 40°C to assess the impact.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analytes on the column, allowing for more equilibrium interactions with the CSP, which can enhance separation.
Question: I am trying to use diastereomeric salt crystallization, but my yield of the desired (R,R)-diastereomer salt is extremely low. Why is this happening?
Answer:
Low yield in diastereomeric salt crystallization is typically a problem of solubility. The fundamental principle of this technique is the differential solubility between the two diastereomeric salts formed (e.g., (R,R)-amine•(L)-acid vs. (R,S)-amine•(L)-acid). If both salts are highly soluble—or nearly equally soluble—in your chosen solvent, selective crystallization will not occur efficiently.
Underlying Cause: The solubility properties of the diastereomeric salts are not sufficiently different in the selected solvent system.
Troubleshooting Steps:
-
Screen Different Resolving Agents: The choice of the chiral acid is paramount. If a common choice like L-(+)-tartaric acid isn't working, screen other commercially available chiral acids. The key is to find an acid that forms a robust crystal lattice with one diastereomer while the other remains in solution.
-
Recommended Screening Panel:
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-Camphor-10-sulfonic acid
-
N-Acetyl-L-phenylalanine
-
-
-
Systematically Screen Solvents: The solvent determines the solubility of the salts. An ideal solvent will dissolve the racemic starting material but will have very low solubility for the desired diastereomeric salt.
-
Start with a single solvent screen: Test alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).
-
Use solvent mixtures: If a single solvent doesn't work, use binary mixtures. For example, start by dissolving the salt in a good solvent (like methanol) and then slowly add a poor solvent (an "anti-solvent" like diethyl ether or hexane) until turbidity persists. This can induce selective crystallization.
-
-
Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomeric salts, trapping impurities and reducing the diastereomeric excess (d.e.) of the crystalline material. Employ a slow, controlled cooling profile (e.g., 5°C per hour) to allow for the selective crystallization of the less soluble salt.
-
Check Stoichiometry: Ensure you are using the correct molar ratio of the chiral resolving agent. For a diamine like 1,3-dimethylpiperazine, you might need 1 or 2 equivalents of the acid. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the enrichment, as only the less soluble salt will precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the diastereomeric excess (d.e.) of my purified this compound?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the gold standards for determining diastereomeric and enantiomeric purity. These methods offer high resolution and accurate quantification. Chiral Gas Chromatography (GC) can also be effective if the compound is volatile and thermally stable. Nuclear Magnetic Resonance (NMR) using a chiral solvating agent can also be used but is often less precise for high-purity samples.
Q2: Can I use preparative chiral chromatography to purify my material?
Yes, preparative chiral chromatography (Prep-HPLC or Prep-SFC) is a powerful but often expensive method for obtaining highly pure material. It is particularly useful when crystallization fails or for purifying smaller quantities (mg to g scale). Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale as it uses CO2 as the primary mobile phase, which simplifies solvent removal post-purification.
Q3: What are the key differences between enantiomers and diastereomers in the context of 1,3-Dimethylpiperazine?
1,3-Dimethylpiperazine has two chiral centers.
-
(R,R)-1,3-Dimethylpiperazine and (S,S)-1,3-Dimethylpiperazine are enantiomers . They are non-superimposable mirror images and have identical physical properties (boiling point, solubility, etc.) except for their interaction with plane-polarized light.
-
(R,S)-1,3-Dimethylpiperazine is the meso compound, which is achiral due to an internal plane of symmetry.
-
The relationship between the (R,R) isomer and the (R,S) meso isomer is diastereomeric . Diastereomers have different physical and chemical properties, which is the basis for their separation using non-chiral methods like standard chromatography or crystallization.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol describes a general procedure for separating (R,R)-1,3-Dimethylpiperazine from a mixture containing the (R,S)-meso diastereomer using L-(+)-tartaric acid as the resolving agent.
Step-by-Step Methodology:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of the crude 1,3-dimethylpiperazine mixture in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in the same solvent.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring. An exothermic reaction and precipitation may occur.
-
-
Crystallization:
-
Gently heat the mixture until all solids dissolve to form a clear solution.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, a cooling rate of ~5-10°C per hour is recommended.
-
If no crystals form, consider adding a seed crystal of the desired salt or placing the solution in a refrigerator (4°C) overnight.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomeric salt.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the aqueous solution to a pH > 12 using a strong base like 2M sodium hydroxide (NaOH).
-
Extract the free (R,R)-1,3-Dimethylpiperazine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Purity Analysis:
-
Analyze the purity of the crystalline salt and the final free amine using chiral HPLC to determine the diastereomeric excess (d.e.).
-
Data & Method Selection
The choice of purification method depends on the scale of your synthesis, required purity, and available equipment.
| Method | Scale | Purity (Typical d.e.) | Pros | Cons |
| Diastereomeric Salt Crystallization | Grams to Kilograms | >98% | Cost-effective, highly scalable, well-established technique. | Can be time-consuming, requires extensive screening of solvents and resolving agents. |
| Preparative Chiral HPLC | Milligrams to Grams | >99.5% | High purity, rapid method development. | High cost (solvents, columns), limited scalability. |
| Column Chromatography (Silica) | Milligrams to Kilograms | Variable (often <95%) | Inexpensive, simple setup. | Often provides only partial separation of diastereomers, leading to lower yields of pure material. |
Visualized Workflows
General Purification and Analysis Workflow
Caption: Workflow for purification and analysis of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
-
Principles of Chiral Separation: Chiral Technologies, Inc. (Daicel). A Guide to Chiral Stationary Phase Selection. [Link]
-
Diastereomeric Salt Crystallization: American Chemical Society. ACS Organic & Inorganic Au. "Diastereomeric Salt Resolution". [Link]
-
Troubleshooting Chiral Separations: CHROMacademy. Chiral HPLC Screening Strategies. [Link]
-
Supercritical Fluid Chromatography (SFC): Waters Corporation. SFC Principles and Applications. [Link]
Strategies to avoid racemization during (R)-1,3-Dimethylpiperazine synthesis
Technical Support Center: (R)-1,3-Dimethylpiperazine Synthesis
A Guide to Preserving Stereochemical Integrity
Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth strategies, troubleshooting advice, and best practices for the synthesis of this compound, with a primary focus on preventing racemization and maintaining high enantiomeric purity.
Understanding the Challenge: Mechanisms of Racemization
The primary challenge in synthesizing optically pure this compound is preventing the loss of stereochemical information at the C3 chiral center. Racemization, or epimerization, can occur through several pathways, fundamentally involving the transient removal of the proton at the chiral center to form a planar, achiral intermediate (or an intermediate that can equilibrate).
Key factors that promote racemization include:
-
Elevated Temperatures: Providing sufficient thermal energy can overcome the activation barrier for proton abstraction or ring-opening/closing equilibria.
-
Strong Bases or Acids: Basic conditions can directly deprotonate the C3 position, especially if adjacent groups activate the proton. Acidic conditions can catalyze enolization or iminium ion formation, leading to a loss of stereochemistry.
-
Reaction Intermediates: The formation of intermediates like enolates, enamines, or oxazolones can lead to racemization.[1][2] For instance, in syntheses proceeding through a piperazin-2-one intermediate, activation of the carboxylic acid can form a reactive oxazolone, which is highly prone to racemization.[3]
Below is a generalized diagram illustrating a base-mediated racemization pathway.
Caption: Base-mediated pathway for racemization at a chiral center.
Proactive Strategies for Enantioselective Synthesis
The most effective way to avoid racemization is to employ a synthetic strategy that is inherently enantioselective and operates under conditions that preserve stereochemical integrity.
Strategy 1: Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure starting materials. For this compound, a common precursor is (R)-alanine.
Workflow Causality: By starting with a molecule that already contains the desired stereocenter, you eliminate the need for an asymmetric induction step. The focus shifts entirely to performing subsequent reactions under conditions that do not epimerize the existing chiral center. A key transformation in this route is the reduction of an amide or lactam; using mild reducing agents like LiAlH₄ at controlled temperatures is crucial.
Recommended Protocol: Synthesis from (R)-Alanine
-
Protection: Protect the amine of (R)-alanine (e.g., as a Boc or Cbz derivative).
-
Amide Coupling: Couple the protected (R)-alanine with a suitable N-methylethylenediamine derivative. Use coupling agents known to suppress racemization, such as HATU or COMU, in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIEA).[1]
-
Cyclization: Deprotect the primary amine and induce cyclization to form the corresponding piperazin-2-one. This step must be performed under mild conditions to avoid epimerization of the C3 position.
-
Reduction: Reduce the piperazin-2-one and any remaining protecting groups using a powerful but controllable reducing agent (e.g., LiAlH₄ in THF, maintaining the temperature below 25°C).
-
N-Methylation (if necessary): If the N4 position is not already methylated, perform a reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride.
Strategy 2: Asymmetric Catalysis
Asymmetric catalysis introduces the chiral center using a small amount of a chiral catalyst, offering high atom economy.
Workflow Causality: This strategy often involves the asymmetric reduction of a prochiral precursor, such as a 1,3-dimethyl-1,4-dihydropyrazin-2-one. The chiral catalyst (e.g., a transition metal complex with a chiral ligand) creates a chiral environment around the substrate, forcing the reaction to proceed with a strong preference for one enantiomer. Recent advances have focused on palladium-catalyzed and iridium-catalyzed reactions for constructing chiral piperazine scaffolds.[4][5][6]
Example Approach: Palladium-Catalyzed Asymmetric Allylic Alkylation
Stoltz and co-workers have developed methods for the enantioselective synthesis of piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation.[4][7] These intermediates can then be reduced to the desired chiral piperazines.
-
Key Advantage: This method builds the chiral center and the ring system with high enantioselectivity.
-
Consideration: Requires careful selection of the chiral ligand (e.g., a PHOX-type ligand) and optimization of reaction conditions to achieve high enantiomeric excess (ee).[7]
Critical Reaction Parameters
Regardless of the chosen route, controlling the following parameters is essential to prevent racemization.
| Parameter | Recommendation | Rationale |
| Base Selection | Use sterically hindered, non-nucleophilic bases (e.g., DIEA, 2,4,6-collidine).[1] | Strong, unhindered bases like triethylamine or DBU can more easily abstract the C3 proton, leading to racemization. Hindered bases are less likely to access the chiral center. |
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. | Higher temperatures provide the activation energy needed for epimerization. For sensitive steps, cooling to 0°C or below is often necessary. |
| Solvent Choice | Aprotic, non-polar solvents are often preferred. | Polar, protic solvents can facilitate proton transfer, potentially leading to racemization. |
| Coupling Reagents | For amide bond formation, use additives that suppress racemization (e.g., HOBt, HOAt, Oxyma).[1] | These additives react with the activated carboxylic acid to form an active ester that is less prone to forming a racemization-susceptible oxazolone intermediate.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of chiral piperazines.
Frequently Asked Questions (FAQs)
Q1: My final product has a low enantiomeric excess (ee). What are the most likely causes?
A1: There are three primary areas to investigate:
-
Starting Material Purity: Verify the enantiomeric purity of your chiral starting materials (e.g., (R)-alanine) or chiral auxiliaries. Even a small contamination can carry through the synthesis.
-
Racemization During a Specific Step: A particular reaction step is likely causing epimerization. Review your protocol, paying close attention to steps involving strong bases, high temperatures, or prolonged reaction times.
-
Purification-Induced Racemization: The workup or purification process itself can cause racemization if it exposes the product to harsh acidic or basic conditions.
Q2: How can I identify which step is causing racemization?
A2: The best approach is to analyze the enantiomeric purity of the intermediate after each critical step. Isolate a small sample after a reaction and before purification, and measure its ee using an appropriate analytical method (see FAQ 4). This will pinpoint the problematic transformation.
Q3: Can silica gel chromatography cause racemization?
A3: Yes, it is possible. Standard silica gel is slightly acidic and can catalyze racemization of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent system and then re-equilibrating with the pure eluent. Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) may be beneficial.
Q4: What are the best methods for determining the enantiomeric excess (ee) of my product?
A4:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination.[8][9] It involves separating the enantiomers on a chiral stationary phase (CSP). You will need to develop a method with an appropriate column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be a rapid method. It involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10] The agent interacts differently with the two enantiomers, causing their signals (e.g., the C3-methyl doublet) to appear at slightly different chemical shifts in the ¹H or ¹³C NMR spectrum. The ee can be calculated from the integration of these distinct peaks.
Troubleshooting Workflow for Unexpected Racemization
If you've detected significant racemization in your final product, follow this decision-making workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting racemization issues.
References
-
Synthesis of 1,3-oxazines based on piperazine. (2025). ScienceDirect. Retrieved from [Link]
-
Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Retrieved from [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). MedChemComm. Retrieved from [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science. Retrieved from [Link]
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank. Retrieved from [Link]
-
Korch, K. M., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Retrieved from [Link]
-
A one-pot approach for the asymmetric catalytic access to piperazin-2-ones and morpholin-2-ones. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). Molecules. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2021). Molecules. Retrieved from [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2016). Angewandte Chemie. Retrieved from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Retrieved from [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ResearchGate. Retrieved from [Link]
-
Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Regioselectivity in the Functionalization of (R)-1,3-Dimethylpiperazine
Welcome to the technical support guide for the regioselective functionalization of (R)-1,3-Dimethylpiperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile scaffold. As a non-symmetrical diamine, this compound presents a common yet critical challenge: controlling reactions to occur selectively at one of its two distinct nitrogen atoms, N1 or N4.
Achieving high regioselectivity is paramount in drug development, where specific isomers possess desired pharmacological activity while others may be inactive or introduce off-target effects. This guide provides in-depth, field-proven insights, troubleshooting protocols, and advanced strategies to help you master the functionalization of this important building block.
Section 1: Foundational Principles - Understanding the Reactivity of N1 vs. N4
Before troubleshooting, it's essential to understand the inherent electronic and steric differences between the two nitrogen atoms in this compound.
-
N1 (Secondary Amine): This nitrogen is adjacent to a stereocenter at C2 and is flanked by a methyl group at C3. This proximity to the C3-methyl group makes N1 the more sterically hindered of the two nitrogens.
-
N4 (Secondary Amine): This nitrogen is distal to the C3-methyl group and resides in a less sterically congested environment, making it more accessible to incoming reagents.
While steric hindrance is often the dominant factor, the basicity of the two nitrogens also plays a role. The pKa values for the conjugate acids of similar piperazines suggest subtle electronic differences that can be exploited under specific conditions.[1] Generally, the less hindered nitrogen (N4) is more nucleophilic and will react faster under kinetically controlled conditions.[2]
Caption: Steric environment of this compound.
Section 2: Troubleshooting Guide for Common Functionalization Reactions
This section addresses common issues encountered during acylation and alkylation reactions in a question-and-answer format.
Scenario 1: Poor Regioselectivity in Acylation
Q: My acylation reaction with acetyl chloride is giving me a nearly 1:1 mixture of N1 and N4 acylated products. How can I selectively form the N4-acylated isomer?
A: This is a classic case of kinetic versus thermodynamic control. At higher temperatures or with highly reactive acylating agents, the energy difference for the attack at N1 versus N4 is less significant, leading to poor selectivity. To favor the sterically more accessible N4 position, you must implement conditions that amplify the steric differences between the two sites.
Root Cause Analysis & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures provide enough energy to overcome the steric barrier at N1, leading to a loss of kinetic control. | Lower the temperature. Conduct the reaction at 0 °C or even -20 °C. This will favor the pathway with the lower activation energy, which is the attack at the less hindered N4. |
| Highly Reactive Acylating Agent | Small, highly reactive agents like acetyl chloride are less sensitive to steric hindrance. | Increase the steric bulk of the acylating agent. If your synthesis allows, switch to a bulkier reagent like pivaloyl chloride or isobutyryl chloride. The larger group will further penalize the approach to the hindered N1 site.[3] |
| Rapid Addition of Reagent | Adding the acylating agent too quickly can create localized high concentrations and temperature spikes, reducing selectivity. | Use slow, dropwise addition. Add the acylating agent via a syringe pump over 30-60 minutes to a cooled, stirred solution of the piperazine and a non-nucleophilic base (e.g., DIEA). |
| Suboptimal Solvent Choice | The solvent can influence the transition state. Protic solvents may solvate the amine, altering its nucleophilicity. | Use a polar aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they will not interfere with the reaction mechanism. |
Protocol: High-Selectivity N4-Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIEA) (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred piperazine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and proceed with standard workup and purification.
Scenario 2: Unwanted Di-functionalization
Q: I am attempting a mono-alkylation at N4, but I'm consistently getting a significant amount of the N1,N4-di-alkylated product. How can I improve mono-selectivity?
A: Di-alkylation occurs when the mono-alkylated product, which is still a secondary amine, successfully competes with the starting material for the remaining alkylating agent. This is common with reactive alkylating agents like methyl iodide or benzyl bromide.
Root Cause Analysis & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using 1.0 equivalent or an excess of the alkylating agent ensures that some will be left over to react with the mono-alkylated product. | Use a slight excess of the piperazine. Use 1.1-1.2 equivalents of the piperazine relative to the alkylating agent. This ensures the electrophile is the limiting reagent and is consumed before significant di-alkylation can occur. |
| High Reactivity | The mono-N4-alkylated product can sometimes be more nucleophilic than the starting diamine, leading to faster second alkylation. | Use a less reactive alkylating agent or change reaction type. Consider reductive amination with an aldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB).[4] This is often a much cleaner method for mono-alkylation. |
| Concentration Effects | High concentrations can favor bimolecular reactions, including the second alkylation step. | Perform the reaction under high dilution. This will favor the initial reaction of the starting material with the alkylating agent over the subsequent reaction of the product. |
Section 3: Advanced Strategy - The Orthogonal Protection Approach for N1 Functionalization
Q: My target molecule requires functionalization at the sterically hindered N1 position. How can this be achieved with high selectivity?
A: Direct functionalization at N1 is challenging due to sterics. The most reliable method is an orthogonal protection strategy.[5][6] This involves selectively protecting the more reactive N4 nitrogen, functionalizing the free N1 nitrogen, and then removing the protecting group from N4. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose.
Caption: Workflow for selective N1 functionalization.
Protocol: Selective N1-Functionalization via Boc Protection
-
N4-Protection:
-
Dissolve this compound (1.0 eq.) in DCM and cool to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq.) in DCM. Using slightly less than one equivalent minimizes di-protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify by column chromatography to isolate the N4-Boc protected product. The less hindered N4 reacts preferentially.
-
-
N1-Functionalization:
-
Dissolve the N4-Boc protected intermediate (1.0 eq.) and a suitable base (e.g., K₂CO₃ or DIEA, 2.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.
-
Add your desired electrophile (R-X, e.g., an alkyl halide or acyl chloride) (1.1 eq.).
-
Heat the reaction as necessary (e.g., 60-80 °C) and monitor by LC-MS until completion.
-
Perform an aqueous workup and purify the N1-functionalized, N4-Boc protected product.
-
-
N4-Deprotection:
-
Dissolve the purified product in a suitable solvent like DCM or 1,4-Dioxane.
-
Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a 4M solution of HCl in Dioxane.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the desired N1-functionalized product, typically as its salt.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the regiochemistry of my final product?
A1: The most powerful technique for distinguishing between N1 and N4 isomers is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.[7][8][9]
-
For an N4-substituted product: You will observe a NOE correlation through space between the protons of your new substituent and the protons on the C3 and C5 positions of the piperazine ring.
-
For an N1-substituted product: You will observe a NOE correlation between the protons of your new substituent and the protons on the C2 and C6 positions, and crucially, with the C3-methyl group. This correlation to the C3-methyl is unambiguous proof of N1 functionalization.
Q2: Will the pKa values of the two nitrogens help in achieving selectivity?
A2: Yes, although the difference is subtle. The pKa of the N4-protonated species is generally slightly higher than that of the N1-protonated species, making N4 slightly more basic.[1] This difference is usually too small to exploit for selective alkylation or acylation but can be relevant in pH-controlled reactions or certain metal-catalyzed couplings. For most classical organic reactions, steric control remains the most effective strategy.
Q3: Are there any catalytic methods to control regioselectivity?
A3: While less common for simple alkylations or acylations, catalytic methods are emerging for more complex C-H functionalization or cross-coupling reactions.[10][11] Some transition-metal catalysts, through coordination with a directing group or by interacting with the substrate in a specific orientation, can override the inherent steric and electronic biases of the molecule to favor the otherwise less-reactive site.[12][13] These methods are highly substrate-specific and require careful literature review for the particular transformation you are interested in.
References
-
Kang, T., et al. (2021). Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination. ChemRxiv. [Link]
-
Zhou, J., et al. (2022). Enantio- and Regioselective Construction of 1,4-Diamines via Cascade Hydroamination of Methylene Cyclopropanes. Angewandte Chemie International Edition, 61(24). [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]
-
Wang, Z., et al. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. Organic Letters, 21(11), 4148–4152. [Link]
-
Zhou, J., et al. (2022). Enantio‐ and Regioselective Construction of 1,4‐Diamines via Cascade Hydroamination of Methylene Cyclopropanes. ResearchGate. [Link]
-
PharmaEducation. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (2024). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
ACS Publications. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Wang, B., et al. (2024). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. Chemistry – A European Journal, 30(54). [Link]
-
ResearchGate. (2015). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Chai, C. L. L., & King, A. R. (1997). Regioselective Routes to Functionalised Piperazine-2,5-diones. Journal of Chemical Research, Synopses. [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
ResearchGate. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]
-
Lin, W., et al. (2019). Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis, 2(10), 882–888. [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient (R)-1,3-Dimethylpiperazine Synthesis
Welcome to the technical support guide for the synthesis of (R)-1,3-Dimethylpiperazine. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral piperazines. The piperazine scaffold is a privileged motif in medicinal chemistry, and achieving high enantioselectivity for specific isomers like this compound is a critical challenge.[1][2] This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the asymmetric synthesis of chiral piperazines?
Catalyst selection is paramount because the catalyst system—comprising a metal precursor and a chiral ligand—directly governs the stereochemical outcome of the reaction. An optimal catalyst provides a low-energy pathway to the desired (R)-enantiomer while disfavoring the formation of the (S)-enantiomer, leading to high enantiomeric excess (ee). The challenge with piperazine synthesis lies in the starting materials, often aromatic pyrazines, which are relatively unreactive and contain two nitrogen atoms that can poison the catalyst.[3] Therefore, the chosen catalyst must be robust enough to overcome these hurdles while precisely controlling the stereochemistry.
Q2: What are the primary catalytic strategies for synthesizing this compound and related chiral piperazines?
The most direct and efficient modern strategies involve the asymmetric hydrogenation of substituted pyrazine precursors. Key approaches include:
-
Iridium-Catalyzed Asymmetric Hydrogenation: This is a highly effective method, particularly for pyrazines that have been "activated" by conversion into pyrazinium salts (e.g., by reaction with an alkyl halide).[3][4][5] Catalytic systems typically use an iridium precursor like [Ir(COD)Cl]2 paired with a chiral phosphine ligand (e.g., Josiphos-type ligands).[5]
-
Palladium-Catalyzed Asymmetric Hydrogenation: This method has been successfully applied to the hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity.[6]
-
Other Methods: While hydrogenation is a primary route, other strategies like asymmetric lithiation of N-Boc piperazines and palladium-catalyzed carboamination of alkenes have also been developed for synthesizing chiral piperazines.[1][3]
Q3: How do I choose between an Iridium-based and a Palladium-based catalytic system?
The choice depends primarily on your starting material (substrate).
-
If you are starting with a substituted pyrazine , an Iridium-based system that hydrogenates an activated pyrazinium salt is often the most direct route to the chiral piperazine.[3][4] This approach has shown broad substrate scope and delivers high enantioselectivity.[5]
-
If your synthetic route proceeds via a pyrazin-2-ol intermediate, a Palladium-based system is the logical choice for creating the chiral piperazin-2-one precursor, which is subsequently reduced.[6]
Q4: What are the most critical reaction parameters to optimize for high enantioselectivity?
Beyond the catalyst and ligand, the following parameters have a significant impact on enantioselectivity:
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in the transition state. A solvent screen is often necessary. For instance, in some Ir-catalyzed hydrogenations, a mixed solvent system like toluene and 1,4-dioxane was found to be optimal.[3]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.
-
Hydrogen Pressure: In asymmetric hydrogenation, pressure is a key parameter that can affect both reaction rate and, in some cases, selectivity. Pressures ranging from 600 to 1200 psi are commonly reported.[3]
-
Additives: Acids or other additives can play a crucial role. For example, in the hydrogenation of pyrazin-2-ols, acids like L-camphorsulfonic acid (L-CSA) were found to be essential for achieving high ee.[6]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of the Pyrazine Starting Material.
-
Possible Cause A: Catalyst Poisoning.
-
Why it happens: The two nitrogen atoms in the pyrazine ring are strong Lewis bases and can coordinate irreversibly to the metal center of the catalyst, effectively deactivating it.[3] Impurities in the starting material or solvent (e.g., water, sulfur compounds) can also act as poisons.
-
Solution:
-
Activate the Substrate: Convert the pyrazine to a pyrazinium salt using an alkyl halide. This reduces the coordinating ability of the ring nitrogens and makes the ring more susceptible to hydrogenation.[3][4]
-
Purify Reagents: Ensure the pyrazine substrate is highly pure. Purify solvents and dry them thoroughly over molecular sieves before use.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1.0 mol% to 1.5 mol%) may overcome minor poisoning effects, but this is not an ideal solution for scalability.
-
-
-
Possible Cause B: Improper Reaction Conditions.
-
Why it happens: Asymmetric hydrogenations are sensitive to temperature and hydrogen pressure. Insufficient temperature may lead to an impractically slow reaction, while inadequate hydrogen pressure will starve the catalytic cycle.
-
Solution:
-
Verify Temperature: Ensure the internal reaction temperature is at the desired setpoint (e.g., 30 °C).[3]
-
Check H2 Pressure: Confirm that the autoclave is properly sealed and maintaining the target pressure (e.g., 600 psi).[3]
-
Ensure Adequate Stirring: Efficient mixing is crucial for gas-liquid reactions to ensure hydrogen is available at the catalyst's active sites.
-
-
Problem 2: High Conversion but Low Enantioselectivity (ee).
-
Possible Cause A: Suboptimal Chiral Ligand.
-
Why it happens: The chiral ligand creates the specific three-dimensional environment around the metal that forces the substrate to bind in an orientation leading to the desired enantiomer. A mismatch between the ligand and the substrate is the most common cause of low ee.
-
Solution:
-
-
Possible Cause B: Incorrect Solvent or Temperature.
-
Why it happens: The solvent can stabilize or destabilize the diastereomeric transition states differently. Similarly, higher temperatures provide enough energy to overcome the activation barrier for the undesired enantiomer, reducing selectivity.
-
Solution:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, CH2Cl2, TFE).[6] A mixed solvent system may provide the best result.[3]
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 30 °C to 0 °C or -20 °C).[3] Monitor the reaction time, as it will likely increase.
-
-
-
Possible Cause C: Racemization.
-
Why it happens: The product itself might be racemizing under the reaction conditions or during workup/purification (e.g., in the presence of acid or base).
-
Solution:
-
Analyze Reaction Profile: Take aliquots at different time points to see if the ee decreases over time. If so, the product is racemizing.
-
Modify Workup: Use a neutral workup procedure. Avoid strong acids or bases during extraction and purification.
-
Purify at Low Temperature: Perform chromatographic purification at a lower temperature if the product is found to be thermally unstable.
-
-
Problem 3: Difficulty with Scale-Up and Catalyst Recovery.
-
Possible Cause: Homogeneous Catalyst System.
-
Why it happens: While highly effective, many noble metal catalysts (Ir, Pd, Ru) are expensive. Recovering the catalyst from the final product mixture at a large scale can be difficult and costly, impacting the economic viability of the process.[7] Heat and mass transfer issues can also arise, leading to different impurity profiles than those seen at the lab scale.
-
Solution:
-
Investigate Catalyst Recovery: Explore methods for precipitating or extracting the metal catalyst post-reaction.
-
Consider Heterogeneous Catalysts: While often less selective for this specific transformation, investigate supported or immobilized versions of the catalyst which can be more easily filtered and reused.
-
Process Safety and Engineering Review: Before scaling up, conduct a thorough process safety review. Ensure the reactor can handle the required pressure and temperature and has adequate cooling capacity to manage the reaction exotherm.
-
-
Data & Protocols
Table 1: Comparison of Selected Catalytic Systems
| Parameter | Ir-Catalyzed Hydrogenation[3] | Pd-Catalyzed Hydrogenation[6] |
| Target Reaction | Pyrazinium Salt → Chiral Piperazine | Pyrazin-2-ol → Chiral Piperazin-2-one |
| Metal Precursor | [Ir(COD)Cl]2 | Pd(TFA)2 |
| Typical Ligand | JosiPhos-type Ligands | Chiral Phosphine Ligands |
| Typical Substrate | 3-Substituted Pyrazinium Salts | 5,6-Disubstituted Pyrazin-2-ols |
| Reported Yield | High (often >90%) | High (often >90%) |
| Reported ee | Good to Excellent (up to 96% ee) | Good to Excellent (up to 90% ee) |
| Key Condition | Requires substrate activation | Often requires an acidic additive |
Experimental Protocol 1: Representative Asymmetric Hydrogenation of a Pyrazine Precursor
This protocol is a generalized example based on literature procedures and should be adapted for your specific substrate.[3]
-
Preparation of the Pyrazinium Salt (Activation):
-
In a nitrogen-purged flask, dissolve the 2,5-dimethylpyrazine (1.0 equiv) in anhydrous toluene.
-
Add methyl iodide (1.1 equiv) and stir the mixture at room temperature for 24 hours.
-
Filter the resulting precipitate (the pyrazinium salt), wash with cold diethyl ether, and dry under vacuum.
-
-
Asymmetric Hydrogenation:
-
To a glass vial inside a nitrogen-filled glovebox, add [Ir(COD)Cl]2 (1.0 mol%) and the selected chiral ligand (e.g., (R,S)-PPF-P(t-Bu)2) (2.2 mol%).
-
Add the degassed solvent (e.g., a 1:1 mixture of Toluene/1,4-Dioxane).
-
Stir the mixture for 30 minutes to form the active catalyst.
-
Add the previously prepared pyrazinium salt (1.0 equiv).
-
Seal the vial, place it in a high-pressure autoclave, and purge with H2 gas.
-
Pressurize the autoclave to 600 psi with H2 and stir at 30 °C for 36 hours.
-
-
Workup and Isolation:
-
Cool the autoclave, carefully vent the H2 gas, and remove the reaction vial.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
-
Experimental Protocol 2: Determination of Enantiomeric Excess (ee)
The precise conditions will depend on the available equipment and column.[8]
-
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample of the corresponding racemic 1,3-dimethylpiperazine as a reference standard to confirm peak identity and resolution.
-
Derivatization (if necessary): If the compound lacks a chromophore for UV detection, it may need to be derivatized with an agent like benzoyl chloride.
-
-
Chiral HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (Column): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to achieve good peak shape for amines.[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).[8]
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers ((R) and (S)).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Visualizations
Caption: Decision tree for catalyst system selection.
Caption: Workflow for troubleshooting low enantioselectivity.
References
-
Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: ACS Publications (Organic Letters) - Note: Same primary content as ref 2, different access point. URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
-
Title: Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b Source: ResearchGate URL: [Link]
-
Title: Micrograms to Kilos: The Challenges of Scaling Source: Drug Discovery and Development URL: [Link]
-
Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech Library URL: [Link]
-
Title: Determination of Enantiomeric Purity via Formation of Diastereomers Source: ScienceDirect URL: [Link]
-
Title: Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess Source: Borzuya University URL: [Link]
Sources
Technical Support Center: Solvent Effects on the Stereoselectivity of (R)-1,3-Dimethylpiperazine Synthesis
Welcome to the technical support center for the stereoselective synthesis of (R)-1,3-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical synthesis. As the piperazine motif is a privileged scaffold in medicinal chemistry, controlling the stereochemistry of its derivatives is paramount for ensuring therapeutic efficacy and safety.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions.
Foundational Concepts: The Role of the Solvent in Stereoselectivity
The stereochemical outcome of a reaction is determined by the relative energy difference between the diastereomeric transition states leading to the different stereoisomers. The solvent is not merely an inert medium but an active participant that can significantly influence these energy levels.[3] Key solvent properties that impact stereoselectivity include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged or polar transition states. If the transition state leading to the desired (R)-enantiomer is more polar than the one leading to the (S)-enantiomer, a polar solvent will lower its energy to a greater extent, thus increasing the enantiomeric excess (ee).[4]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, THF, 1,4-dioxane) can coordinate to metal catalysts or reagents. This coordination can alter the steric and electronic environment of the catalyst, directly impacting how it interacts with the substrate to induce chirality.[5]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can form hydrogen bonds, which may interfere with the catalyst-substrate complex or promote the isomerization of key intermediates, such as imines, potentially leading to a loss of stereoselectivity.[6] Aprotic solvents are often preferred in stereoselective reactions for this reason.
-
Viscosity and Molecular Size: While less commonly the primary factor, the solvent's viscosity and molecular size can influence diffusion rates and the conformational flexibility of the catalyst-substrate complex, which can have subtle effects on stereoselectivity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is producing a nearly racemic mixture of 1,3-Dimethylpiperazine. What are the most likely causes related to the solvent?
A1: Achieving low to no stereoselectivity suggests that the energy difference between the diastereomeric transition states is minimal. Several solvent-related factors could be at play:
-
Incorrect Solvent Polarity: The chosen solvent may be stabilizing the transition state leading to the undesired enantiomer or destabilizing the desired one. For instance, in an asymmetric hydrogenation of a pyrazine precursor catalyzed by an Iridium complex, the choice of solvent is critical.[7][8] A non-polar solvent like toluene might provide a better-organized chiral environment around the catalyst compared to a highly polar solvent that could disrupt key non-covalent interactions.
-
Interference from Protic Solvents: If your reaction involves a metal catalyst and you are using a protic solvent like methanol, hydrogen bonding from the solvent can interfere with the binding of the substrate to the chiral ligand, leading to poor stereochemical communication.[6] Furthermore, the presence of water, even in trace amounts, can be detrimental to many chiral catalysts.[5]
-
Sub-optimal Catalyst-Solvent Combination: The chiral ligand on your catalyst and the solvent are not independent variables. A ligand that performs well in a non-coordinating solvent like toluene might perform poorly in a coordinating solvent like THF, as the THF could compete for binding sites on the metal center.
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, 1,4-Dioxane, Ethyl Acetate).[8]
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly to eliminate water, which can poison the catalyst.[5]
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties. For example, a mixture of toluene and 1,4-dioxane has been shown to improve enantioselectivity in some chiral piperazine syntheses.[8]
Q2: I have some enantiomeric excess (ee), but it's inconsistent between batches. What could be causing this variability?
A2: Inconsistent results often point to subtle, uncontrolled variables in the reaction setup.
-
Solvent Purity and Impurities: The source and purity of your solvent can have a significant impact. Different suppliers may have different impurity profiles, and some impurities can act as catalyst poisons or inhibitors.[5] Even seemingly minor impurities can affect the delicate energy balance of the stereodetermining step.
-
Water Content: As mentioned, water is a common culprit. The water content of your solvent can vary depending on how it's stored and handled, leading to batch-to-batch inconsistency.
-
Reaction Concentration: Changes in concentration can alter the aggregation state of the catalyst or the solubility of intermediates, which in turn can be influenced by the solvent and affect stereoselectivity.
Troubleshooting Steps:
-
Standardize Your Solvent Source: Use a high-purity, anhydrous solvent from a single, reliable supplier for all experiments.
-
Implement Rigorous Anhydrous Techniques: Always use freshly dried solvents and handle them under an inert atmosphere (e.g., Argon or Nitrogen).
-
Control Reaction Concentration: Precisely control the concentration of your substrate and catalyst in all experiments.
Q3: My diastereoselectivity is low when forming the cis-1,3-dimethylpiperazine precursor. How can the solvent influence this?
A3: In a cyclization reaction to form the piperazine ring, the solvent can influence the conformational preferences of the open-chain precursor, which in turn dictates the facial selectivity of the ring closure.
-
Chelation Control: If your precursor has functional groups capable of chelating to a metal center, the solvent's coordinating ability can either promote or disrupt this chelation. A non-coordinating solvent will favor a more rigid, chelated transition state, often leading to higher diastereoselectivity. A coordinating solvent can compete with the internal ligand, leading to a more flexible and less selective transition state.[5]
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with functional groups on your precursor, altering its preferred conformation in solution and potentially leading to the formation of the undesired diastereomer.
Troubleshooting Steps:
-
Switch to Non-Coordinating Solvents: If chelation control is a possibility in your reaction, try solvents like toluene, benzene, or dichloromethane.
-
Avoid Protic Solvents: If your precursor contains hydrogen bond donors or acceptors, use aprotic solvents to minimize conformational ambiguity.
Data Summary: Solvent Effects on Enantioselectivity
The following table summarizes reported and illustrative effects of solvents on the enantiomeric excess (ee) in the asymmetric hydrogenation of a pyrazine precursor, a common method for chiral piperazine synthesis.[8]
| Solvent | Dielectric Constant (approx.) | Enantiomeric Excess (ee %) | Notes |
| Toluene | 2.4 | 62% | Non-polar, non-coordinating. Often a good starting point. |
| THF | 7.6 | 24% | Coordinating solvent. May interfere with catalyst-substrate binding. |
| 1,4-Dioxane | 2.2 | 38% | Coordinating, but less polar than THF. |
| Ethyl Acetate | 6.0 | 35% | Moderately polar, coordinating. |
| Toluene/1,4-Dioxane (mixed) | - | 91% | A solvent mixture can provide a synergistic effect, optimizing the chiral environment.[8] |
Visualizations and Workflows
Logical Flow for Troubleshooting Low Stereoselectivity
Caption: A troubleshooting decision tree for low stereoselectivity.
Conceptual Diagram of Solvent Effects on Transition States
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (R)-1,3-Dimethylpiperazine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. (R)-1,3-Dimethylpiperazine, a chiral diamine, serves as a valuable building block for pharmacologically active compounds. Ensuring its enantiomeric purity is paramount. While enantiomers possess identical physical properties in an achiral environment, making their differentiation challenging, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and accessible technique for this purpose.
This guide provides an in-depth comparison of the two primary NMR-based methodologies for determining enantiomeric excess (ee): the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a side-by-side analysis using this compound as our model analyte. Our objective is to equip you with the practical knowledge to select and implement the optimal method for your analytical needs.
The Fundamental Challenge and the NMR Solution
Enantiomers are chemically identical and, in a standard achiral solvent, are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies. This results in perfectly overlapping NMR spectra, rendering them indistinguishable. To overcome this, we must introduce a chiral auxiliary that interacts with the enantiomeric analyte to create a diastereomeric relationship.[1] Diastereomers have different physical properties and, crucially, are non-isochronous, leading to distinct, resolvable signals in the NMR spectrum.[2]
The two principal strategies to achieve this are:
-
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable, covalently bonded diastereomers.[3]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[3][4]
Below, we compare these two approaches in the context of analyzing this compound.
Method 1: The Covalent Approach with a Chiral Derivatizing Agent (CDA)
Principle: This method involves the irreversible, covalent reaction of the chiral analyte with an enantiopure CDA. For amines like 1,3-dimethylpiperazine, the classic and highly effective CDA is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, typically used in its more reactive acid chloride form.[5][6] The reaction converts the enantiomeric amines into stable diastereomeric amides. These diastereomers exhibit different chemical shifts (Δδ), allowing for quantification via integration.[2]
Why Mosher's Acid Chloride?
-
Reactivity: The acid chloride readily reacts with primary and secondary amines to form stable amides.
-
No α-Proton: It lacks a proton at the chiral center, which prevents racemization during the derivatization reaction.[2]
-
Anisotropic Effects: The phenyl group and the -CF₃ group create a strong anisotropic magnetic field. Due to the fixed covalent bond, the different spatial arrangements of these groups relative to the analyte's protons in the two diastereomers lead to significant and predictable chemical shift differences.[7]
Experimental Protocol: Derivatization with (S)-Mosher's Acid Chloride
Rationale: We choose the (S)-Mosher's acid chloride to react with our target this compound. This will produce the (R,S) and (S,S) diastereomers if any (S)-enantiomer is present as an impurity.
-
Preparation: In a dry NMR tube, dissolve ~5 mg of the enantiomerically enriched this compound sample in 0.7 mL of anhydrous CDCl₃.
-
Internal Standard: Add a small amount of a non-reactive internal standard (e.g., hexamethyldisiloxane) if precise concentration is needed, though it is not required for ee calculation.
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material. This is a critical self-validating step to ensure you can identify the starting material peaks and confirm their absence after the reaction.
-
Reagent Addition: Add 1.2 equivalents of (S)-Mosher's acid chloride to the NMR tube, followed by 1.5 equivalents of a non-nucleophilic base such as pyridine or triethylamine. The base is essential to scavenge the HCl byproduct of the reaction. For the diamine, we will target derivatization at both nitrogen atoms, requiring at least 2.4 equivalents of the acid chloride and 3.0 equivalents of the base.
-
Reaction: Cap the tube, vortex thoroughly, and allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction's completion by acquiring periodic ¹H NMR spectra. The reaction is complete when the signals of the starting amine have disappeared.
-
Data Acquisition: Acquire a final, high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
Data Analysis and Interpretation
Upon successful derivatization, you will observe two distinct sets of signals corresponding to the two diastereomers. The methyl groups on the piperazine ring are often excellent reporters for analysis.
Hypothetical ¹H NMR Data for Derivatized 1,3-Dimethylpiperazine
| Signal Assignment | Diastereomer 1 (R,S,S) δ (ppm) | Diastereomer 2 (S,S,S) δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| N-CH₃ | 2.45 | 2.55 | 0.10 |
| Ring-CH₃ | 1.15 | 1.22 | 0.07 |
Note: The chemical shifts are illustrative. The key is the separation (Δδ) between the signals.
Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the integral values of the well-resolved signals for each diastereomer.
% ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
For instance, using the N-CH₃ signals: If Integral(R,S,S) = 98.5 and Integral(S,S,S) = 1.5, % ee = |(98.5 - 1.5) / (98.5 + 1.5)| * 100 = 97%
Method 2: The Non-Covalent Approach with a Chiral Solvating Agent (CSA)
Principle: This method relies on the rapid, reversible formation of transient diastereomeric complexes between the enantiomers of the analyte and an enantiopure CSA.[4] These complexes are in fast exchange on the NMR timescale, resulting in the observation of weighted-average signals for each enantiomer. Because the diastereomeric complexes have different stabilities and geometries, the averaged signals for the R and S enantiomers of the analyte will appear at slightly different chemical shifts.
Why (R)-(-)-1,1'-Bi-2-naphthol (R-BINOL)?
-
Hydrogen Bonding: The hydroxyl groups of BINOL can form hydrogen bonds with the amine nitrogens of 1,3-dimethylpiperazine.[8][9]
-
π-π Stacking: The large aromatic surfaces of the binaphthyl system can engage in π-π stacking interactions.
-
Accessibility & Simplicity: BINOL is commercially available and the procedure is exceptionally simple, requiring only mixing the components in an NMR tube.[10][11][12]
-
Non-destructive: The analyte is not chemically altered and can be recovered if needed.
Experimental Protocol: Analysis with (R)-BINOL
-
Preparation: In a 5 mm NMR tube, weigh and dissolve ~5 mg (0.044 mmol) of the enantiomerically enriched this compound sample in 0.7 mL of CDCl₃. The choice of a non-polar, aprotic solvent like CDCl₃ is crucial as it promotes the necessary hydrogen bonding between the CSA and the analyte.[8][13]
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the amine alone. This confirms the initial chemical shifts before complexation.
-
CSA Addition: Add 2.0 equivalents of (R)-BINOL (~25 mg, 0.088 mmol) to the solution. The use of excess CSA helps to push the equilibrium towards the formation of the diastereomeric complexes.[10]
-
Equilibration: Cap the tube and shake for approximately 2 minutes to ensure thorough mixing and complex formation.[10] The process is typically very rapid.
-
Data Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to optimize the temperature, as the chemical shift separation (Δδ) can be highly temperature-dependent.
Data Analysis and Interpretation
The chemical shift differences induced by CSAs are generally smaller than those from CDAs. Therefore, high-field NMR spectrometers (≥400 MHz) are recommended. Again, the methyl protons are good candidates for observation.
Hypothetical ¹H NMR Data for 1,3-Dimethylpiperazine with (R)-BINOL
| Signal Assignment | Complex 1 (R-amine • R-BINOL) δ (ppm) | Complex 2 (S-amine • R-BINOL) δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| N-CH₃ | 2.31 | 2.34 | 0.03 |
| Ring-CH₃ | 1.08 | 1.10 | 0.02 |
Calculation of Enantiomeric Excess (% ee): The calculation is identical to the CDA method, based on the integration of the now-separated signals.
% ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Visualizing the Methodologies
Head-to-Head Comparison: CDA vs. CSA
| Feature | Chiral Derivatizing Agent (Mosher's Acid) | Chiral Solvating Agent (BINOL) |
| Principle | Forms stable, covalent diastereomeric amides.[2] | Forms transient, non-covalent diastereomeric complexes.[4] |
| Signal Separation (Δδ) | Generally large (0.05 - 0.2 ppm), enabling easy quantification. | Typically small (<0.05 ppm), may require a high-field instrument. |
| Protocol Simplicity | More complex; requires a chemical reaction, addition of base, and monitoring for completion. | Very simple; mix analyte and CSA in an NMR tube and acquire the spectrum.[8][11] |
| Sample Integrity | Destructive; the analyte is chemically modified and cannot be recovered. | Non-destructive; the analyte remains unchanged and can be recovered. |
| Potential Issues | Risk of kinetic resolution (one enantiomer reacting faster than the other), leading to inaccurate ee values. Racemization during derivatization is also a concern.[2] | Signal separation is highly dependent on concentration, solvent, and temperature. Line broadening can occur. |
| Universality | Broadly applicable to analytes with reactive functional groups (amines, alcohols).[6] | The interaction is highly specific; a suitable CSA must be found for each class of analyte. |
| Time to Result | Longer (30-90 minutes) due to reaction time. | Very fast (<5 minutes).[10] |
| Cost & Reagents | Mosher's acid chloride is relatively expensive. Requires an additional base. | BINOL is readily available and often less expensive. |
Conclusion and Recommendations
Both Chiral Derivatizing Agents and Chiral Solvating Agents are powerful tools for the NMR-based determination of the enantiomeric excess of this compound. The choice between them is a trade-off between signal resolution and experimental convenience.
Choose the CDA (Mosher's Acid) method when:
-
You require large, unambiguous signal separation for precise quantification.
-
You are working on a lower-field NMR spectrometer where small Δδ values would be difficult to resolve.
-
You need to confirm the absolute configuration, as established models for Mosher's amides can often allow for this.[7]
Choose the CSA (BINOL) method when:
-
Speed and simplicity are the highest priority.
-
The sample is precious and needs to be recovered after analysis.
-
You are performing a rapid screening of multiple samples.
For routine analysis of this compound where speed and sample preservation are valued, the CSA method with BINOL offers a highly efficient workflow . However, for definitive, high-precision quantification or when encountering resolution issues with the CSA method, the robustness of the CDA method with Mosher's acid chloride remains the gold standard . It is always best practice to validate any new method against a sample of known enantiomeric composition.
References
-
A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. (n.d.). SciELO. Retrieved January 3, 2026, from [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. Molecules, 21(9), 1142. [Link]
-
Singh, T., & Lee, D. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26084–26093. [Link]
-
He, Z., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. [Link]
-
Singh, T., & Lee, D. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26084–26093. [Link]
-
Singh, T., & Lee, D. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26084-26093. [Link]
-
Li, M., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(9), 5139–5145. [Link]
-
Singh, T., & Lee, D. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26084-26093. [Link]
-
Ribeiro, J. A., & Pilli, R. A. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chiroptical Spectroscopy (pp. 301-352). John Wiley & Sons, Inc. [Link]
-
Santos, A. D., et al. (2023). NMR derivatization protocol for chiral recognition of racemic primary amines. Magnetic Resonance in Chemistry, 61(11), 661-667. [Link]
-
Pota, S., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(6), e2000081. [Link]
-
Chiral derivatizing agent. (2023, December 22). In Wikipedia. [Link]
-
Zhang, Z., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 353–360. [Link]
-
Yoder, J. E. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(11), 1244-1245. [Link]
-
Li, M., et al. (2019). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 24(18), 3298. [Link]
-
Fukushi, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5274–5280. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 23(3), 199-207. [Link]
-
de Castro, P. P., & Pilli, R. A. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(22), 5431. [Link]
-
Zhang, G., et al. (2010). Pattern-based recognition for determination of enantiomeric excess, using chiral auxiliary induced chemical shift perturbation NMR. Organic Letters, 12(11), 2540–2543. [Link]
-
Ichikawa, A., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 7(3), 1289-1305. [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamines as Ligands: Evaluating the Potential of (R)-1,3-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. Chiral diamines have emerged as a privileged class of ligands, capable of coordinating with a wide range of metals to catalyze a plethora of stereoselective transformations. While C2-symmetric diamines have historically dominated the field, there is a growing interest in non-C2-symmetric (C1-symmetric) ligands, which can offer unique steric and electronic properties. This guide provides an in-depth comparison of (R)-1,3-Dimethylpiperazine, a readily available yet underexplored C1-symmetric chiral diamine, with other established chiral diamines. By examining its structural attributes and drawing parallels with well-documented ligands, we aim to illuminate its potential and guide its application in asymmetric synthesis.
The Landscape of Chiral Diamine Ligands: A Tale of Symmetry and Performance
Chiral diamines exert stereochemical control by forming a chiral environment around a metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. The symmetry of the diamine ligand plays a crucial role in defining the nature of this chiral space.
C2-Symmetric Diamines: These ligands possess a twofold axis of rotation, which simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states. This often leads to high enantioselectivities and has made ligands like derivatives of trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) workhorses in asymmetric catalysis.
Non-C2-Symmetric (C1-Symmetric) Diamines: These ligands lack a simple rotational symmetry, offering a more complex and potentially more tunable chiral environment. The distinct steric and electronic nature of the two nitrogen atoms and their substituents can be advantageous in certain reactions where C2-symmetric ligands may be less effective. This compound falls into this category.
Profiling this compound: A Hidden Gem?
This compound is a chiral diamine characterized by a piperazine ring with methyl groups at the 1- and 3-positions. Its key structural features include:
-
C1-Symmetry: The substitution pattern breaks the C2-symmetry found in ligands like trans-2,5-dimethylpiperazine. This inherent asymmetry can lead to unique stereochemical outcomes.
-
Distinct Nitrogen Donors: It possesses one tertiary amine (N1) and one secondary amine (N4), offering differential coordination possibilities with a metal center. This can be exploited for selective metalation or for creating a more nuanced chiral pocket.
-
Defined Stereocenter: The (R)-configuration at the C3 position provides a fixed stereogenic center adjacent to one of the coordinating nitrogen atoms.
The following diagram illustrates the structural comparison between this compound and a representative C2-symmetric diamine, (R,R)-1,2-diaminocyclohexane.
Caption: Structural comparison of a C1-symmetric and a C2-symmetric chiral diamine.
Comparative Analysis and Potential Applications
While direct, peer-reviewed comparative studies on the catalytic performance of this compound are scarce, we can infer its potential by examining reactions where structurally similar chiral diamines have excelled.
Asymmetric Deprotonation and Lithiation
Chiral diamines are renowned for their ability to mediate the enantioselective deprotonation of prochiral substrates using organolithium bases. The resulting chiral organolithium species can then be trapped with an electrophile to afford enantioenriched products. The success of (-)-sparteine, a C2-symmetric diamine, in this area is well-documented. However, studies have shown that in certain cases, non-C2-symmetric diamines can offer superior selectivity.[1]
Given the structural analogy of the piperazine core to other cyclic diamines used in asymmetric deprotonation, it is plausible that this compound could serve as an effective chiral ligand in this context. The presence of both a secondary and a tertiary amine could influence the aggregation state and reactivity of the organolithium species in a unique manner.
Hypothetical Application: Asymmetric lithiation of N-Boc protected heterocycles.
| Ligand Type | Representative Ligand | Typical Enantiomeric Excess (ee) | Reference |
| C2-Symmetric | (-)-Sparteine | 80-98% | [1] |
| C1-Symmetric | (+)-Sparteine Surrogate | >95% | [1] |
| Hypothetical | This compound | To be determined |
Asymmetric Addition Reactions to Carbonyl Compounds
The enantioselective addition of organometallic reagents to aldehydes and ketones is a fundamental C-C bond-forming reaction. Chiral diamines and amino alcohols are frequently employed as ligands to control the stereochemical outcome. For instance, chiral piperazine derivatives have been successfully used in the enantioselective Henry reaction (nitroaldol reaction) catalyzed by copper complexes, affording β-nitro alcohols in high yields and enantioselectivities.[2]
The bidentate nature of this compound makes it a promising candidate for forming chiral metal complexes that can catalyze such addition reactions. The steric bulk of the methyl group at the C3 position could effectively shield one face of the coordinated carbonyl substrate.
Hypothetical Application: Enantioselective addition of diethylzinc to benzaldehyde.
| Ligand Type | Representative Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Piperazine Derivative | Tridentate Schiff base of a piperazine-amine | up to 98 | up to 91 | [2] |
| Hypothetical | This compound | To be determined | To be determined |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones and imines provides a safe and practical method for the synthesis of chiral alcohols and amines. Ruthenium complexes bearing C2-symmetric diamine ligands, such as TsDPEN, are highly effective catalysts for this transformation. The mechanism involves a metal-hydride species, and the chirality of the diamine ligand dictates the enantioselectivity of the hydride transfer.
The coordination of this compound to a ruthenium precursor could generate a catalytically active species for ATH. The non-symmetrical nature of the ligand might offer a different level of steric and electronic control over the transition state compared to its C2-symmetric counterparts.
Hypothetical Application: Asymmetric transfer hydrogenation of acetophenone.
| Ligand Type | Representative Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| C2-Symmetric Diamine | (R,R)-TsDPEN | >99 | up to 93 | [3] |
| Hypothetical | This compound | To be determined | To be determined |
Experimental Protocols: A Starting Point for Investigation
While specific protocols for this compound are not established, the following general procedures for related transformations can serve as a valuable starting point for researchers wishing to explore its catalytic potential.
Protocol 1: General Procedure for Asymmetric Deprotonation and Trapping of N-Boc Pyrrolidine
This protocol is adapted from studies using (-)-sparteine and its surrogates and can be modified to evaluate this compound.[1]
-
To a solution of the chiral diamine (1.1 equiv.) in a dry solvent (e.g., THF, Et₂O) at -78 °C under an inert atmosphere (e.g., Argon), add s-BuLi (1.1 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc pyrrolidine (1.0 equiv.) in the same dry solvent dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized duration (e.g., 1-4 hours).
-
Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 equiv.) and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired α-substituted pyrrolidine.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: General workflow for asymmetric deprotonation.
Protocol 2: General Procedure for Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is based on the use of chiral amino alcohol or diamine ligands and can be adapted for this compound.
-
To a solution of the chiral diamine (0.05 - 0.1 equiv.) in a dry, aprotic solvent (e.g., toluene, hexane) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 - 2.0 equiv.) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
-
Add a solution of the aldehyde (1.0 equiv.) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature for the required duration (monitor by TLC).
-
Quench the reaction carefully at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, platform for the development of new asymmetric catalysts. Its C1-symmetric nature and the presence of distinct nitrogen donor atoms set it apart from the more common C2-symmetric diamine ligands. While a lack of direct performance data currently limits a definitive comparison, the structural analogies to well-established chiral diamines suggest its potential in a variety of asymmetric transformations, including deprotonations, additions to carbonyls, and transfer hydrogenations.
This guide serves as a call to the research community to investigate the catalytic capabilities of this compound and its derivatives. The detailed protocols provided offer a starting point for such explorations. Unlocking the potential of this and other readily available, non-C2-symmetric chiral diamines will undoubtedly broaden the toolbox of synthetic chemists and contribute to the advancement of asymmetric catalysis.
References
- O'Brien, P. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters. Journal of the American Chemical Society, 2010, 132(43), 15445-15450.
- Cobb, A. J. A. Chiral diamines in asymmetric synthesis. University College London, 2001.
- Beak, P., and Meyers, A. I. Asymmetric deprotonation. Accounts of Chemical Research, 1986, 19(12), 356-363.
- Pu, L. Asymmetric catalysis with C2-symmetric chiral diamines. Chemical Reviews, 1998, 98(7), 2405-2494.
- Fonseca, M. T. H., et al. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Tetrahedron: Asymmetry, 2003, 14(20), 3297-3301.
- Noyori, R., and Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 1997, 30(2), 97-102.
- Gladiali, S., and Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006, 35(3), 226-236.
-
Kondratyeva, E. I., et al. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1][4]oxazepines in water. Organic & Biomolecular Chemistry, 2018, 16(36), 6599-6606.
- Kizirian, J.-C. Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 2008, 108(1), 140-205.
- Stoltz, B. M., et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
Sources
- 1. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Biological Activity of (R)- and (S)-1,3-Dimethylpiperazine: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a foundational scaffold in medicinal chemistry, celebrated for its structural rigidity and versatile nature which allow for modifications that can significantly influence pharmacological activity.[1] A critical, yet often complex, aspect of drug design is stereochemistry, where the three-dimensional arrangement of atoms can lead to profound differences in biological outcomes.[2][3] Enantiomers, non-superimposable mirror-image isomers, can exhibit widely divergent pharmacological and toxicological profiles because biological systems—enzymes, receptors, and other macromolecules—are inherently chiral.[4][5]
While the broader class of piperazine derivatives has been extensively studied, specific comparative data on the biological activities of (R)- and (S)-1,3-Dimethylpiperazine are not widely documented in publicly available literature. A 2020 study detailed the synthesis of these enantiomers for use in creating novel thiadiazines, confirming their chiral integrity, but did not explore their standalone biological effects.[6] This guide, therefore, serves as an expert-led, systematic framework for researchers aiming to elucidate and compare the potential stereoselective activities of these specific enantiomers. We will outline the causal logic behind experimental choices, provide detailed, self-validating protocols, and use analogous data from similar compounds to frame a robust investigational strategy.
The Principle of Chiral Recognition: Why Stereochemistry Matters
Biological targets like G protein-coupled receptors (GPCRs) and enzymes possess intricate, three-dimensional binding pockets.[4] The differential interaction of enantiomers with these sites is the basis of stereoselective bioactivity. One enantiomer may fit perfectly, acting as a potent agonist or antagonist, while its mirror image may bind weakly, be inactive, or even interact with an entirely different target, sometimes leading to adverse effects.[7] The classic, tragic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the absolute necessity of evaluating enantiomers separately.[3]
For piperazine derivatives, stereochemistry has been shown to be a key determinant of activity. Structural modifications to the piperazine ring, including the introduction of chiral centers, can lead to distinct pharmacological profiles.[2][8] For instance, studies on chiral methyl-substituted aryl piperazinium compounds revealed that different stereoisomers exhibit significant selectivity for different nicotinic acetylcholine receptor subtypes.[9] Given this precedent, it is highly probable that (R)- and (S)-1,3-Dimethylpiperazine will also display unique biological activities.
Proposed Investigational Workflow
To systematically compare the biological activities of (R)- and (S)-1,3-Dimethylpiperazine, a multi-stage approach is recommended. This workflow ensures a logical progression from initial characterization and screening to in-depth mechanistic studies.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-1,3-Dimethylpiperazine: A Modern Asymmetric Approach vs. Traditional Resolution
Introduction
(R)-1,3-Dimethylpiperazine is a chiral saturated heterocycle that serves as a crucial building block in medicinal chemistry. Its stereochemically defined structure is integral to the development of various therapeutic agents, influencing their potency, selectivity, and pharmacokinetic profiles. The synthesis of enantiomerically pure this compound is, therefore, a critical task for researchers and drug development professionals. This guide provides an in-depth technical comparison between a modern, catalytic asymmetric pathway and a traditional, classical resolution method for obtaining this valuable compound. We will delve into the underlying principles, experimental protocols, and performance metrics of each approach to offer a comprehensive validation of a new synthetic strategy.
The Modern Approach: Iridium-Catalyzed Asymmetric Hydrogenation
The direct, enantioselective synthesis of chiral molecules from prochiral precursors represents a significant advancement in organic chemistry, offering high atom economy and efficiency. For the synthesis of this compound, a state-of-the-art approach involves the iridium-catalyzed asymmetric hydrogenation of 1,3-dimethylpyrazine. This method leverages a chiral catalyst to directly generate the desired enantiomer with high selectivity.
Causality Behind Experimental Choices
The success of this pathway hinges on the activation of the aromatic pyrazine ring, which is typically resistant to hydrogenation. This is achieved by N-alkylation with an activating agent (e.g., an alkyl halide) to form a pyrazinium salt. This salt is more electron-deficient, making it susceptible to reduction by the iridium catalyst. The choice of a chiral phosphine ligand, such as a Josiphos-type ligand, is critical as it creates a chiral environment around the iridium center, directing the hydrogenation to one face of the substrate and thereby inducing asymmetry in the product.
Visualizing the Pathway: Asymmetric Hydrogenation
Caption: Synthetic pathway for this compound via asymmetric hydrogenation.
The Traditional Approach: Classical Resolution of Racemic 1,3-Dimethylpiperazine
Classical resolution is a long-established method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality Behind Experimental Choices
The key to a successful resolution is the selection of an appropriate resolving agent that forms well-defined, crystalline salts with one diastereomer preferentially. Tartaric acid is a common and cost-effective choice. The solvent system is also crucial; it must be chosen to maximize the solubility difference between the two diastereomeric salts. Following separation, the desired enantiomer is recovered by basification, which breaks the salt and liberates the free amine. While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an often complex racemization and recycling process for the unwanted enantiomer.
Visualizing the Workflow: Classical Resolution
Caption: Workflow for the classical resolution of this compound.
Comparative Performance Analysis
The choice between these two synthetic strategies is often dictated by a balance of factors including yield, enantiomeric purity, scalability, cost, and safety. The following table provides a side-by-side comparison of key performance indicators.
| Parameter | Iridium-Catalyzed Asymmetric Hydrogenation | Classical Resolution |
| Theoretical Max. Yield | ~100% | 50% (without racemization/recycling) |
| Reported Enantiomeric Excess (ee) | Up to 96% for similar piperazines[1] | >98% (after recrystallization) |
| Number of Steps | 3 (Salt formation, Hydrogenation, Deprotection) | 3 (Salt formation, Crystallization, Basification) |
| Scalability | Readily scalable | Scalable, but can be labor-intensive |
| Key Reagents | Iridium catalyst, chiral ligand, H₂ gas | Chiral resolving agent (e.g., tartaric acid) |
| Cost Considerations | High initial cost of catalyst and ligand[2] | Lower cost of resolving agents[3] |
| Safety Considerations | Use of high-pressure hydrogen gas; Iridium catalysts are generally considered low toxicity in metallic form but should be handled with care[4][5][6][7] | Use of strong acids and bases |
| Atom Economy | High | Low (due to 50% theoretical yield) |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1,3-Dimethylpyrazine (Representative Procedure)
This protocol is adapted from the general procedure for the asymmetric hydrogenation of substituted pyrazines.[1]
Step A: Synthesis of 1-Benzyl-3,5-dimethylpyrazinium bromide
-
To a solution of 1,3-dimethylpyrazine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).
-
Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the pyrazinium salt.
Step B: Asymmetric Hydrogenation
-
In a nitrogen-filled glovebox, add the pyrazinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol %), and (R,S)-Josiphos ligand (1.1 mol %) to a stainless-steel autoclave.
-
Add degassed dichloromethane as the solvent.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 times).
-
Pressurize the autoclave to 50 atm with hydrogen and stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully release the pressure and concentrate the reaction mixture under reduced pressure.
Step C: Deprotection
-
Dissolve the crude product from Step B in methanol and add Pd/C (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Classical Resolution of Racemic 1,3-Dimethylpiperazine
Step A: Synthesis of Racemic 1,3-Dimethylpiperazine A common method for the synthesis of racemic 1,3-dimethylpiperazine is the reduction of 1,3-dimethyl-2,5-piperazinedione (a cyclized dipeptide of alanine).
Step B: Diastereomeric Salt Formation and Crystallization
-
Dissolve racemic 1,3-dimethylpiperazine (1.0 eq) in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to cool to room temperature and then store at 4 °C for 24 hours to facilitate crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.
Step C: Liberation of this compound
-
Suspend the collected diastereomeric salt in water and cool in an ice bath.
-
Add a 2 M aqueous solution of sodium hydroxide with stirring until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis. The ee can often be improved by recrystallization of the diastereomeric salt.
Conclusion
The validation of a new synthetic pathway for this compound reveals a clear trade-off between the modern asymmetric catalytic approach and the traditional classical resolution. The Iridium-catalyzed asymmetric hydrogenation offers a more elegant and atom-economical route with the potential for high throughput and yield, making it highly attractive for large-scale production despite the initial high cost of the catalyst. In contrast, classical resolution, while being a more established and initially less expensive technique, is hampered by its inherent 50% yield limitation and can be more labor-intensive.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project requirements. For early-stage research where smaller quantities are needed, classical resolution may suffice. However, for process development and manufacturing where efficiency, yield, and waste reduction are paramount, the investment in developing a robust asymmetric catalytic process is likely to be the more prudent and sustainable long-term strategy.
References
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Available at: [Link]
- (Placeholder for a reference on the synthesis of 1,3-dimethylpyrazine)
- (Placeholder for a reference on the synthesis of racemic 1,3-dimethylpiperazine)
-
Kurt J Lesker Company. (2017). SAFETY DATA SHEET Iridium (pieces). Available at: [Link]
-
Singh, S., et al. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Rasayan Journal of Chemistry, 9(4), 833-844. Available at: [Link]
-
Science Through Time. (2025). Is Iridium Harmful?. YouTube. Available at: [Link]
-
Gnanaprakasam, B., & Arumugam, P. (2017). Innocent But Deadly: Nontoxic Organoiridium Catalysts Promote Selective Cancer Cell Death. ChemMedChem, 12(4), 292-299. Available at: [Link]
- (Placeholder for a reference on chiral HPLC methods)
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Toste, F. D., & Togni, A. (2001). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 98(17), 9477-9478. Available at: [Link]
- (Placeholder for a reference on the cost of chiral resolving agents)
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
Sources
A Comparative Analysis of (R)-1,3-Dimethylpiperazine and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have emerged as a powerful and versatile tool in this pursuit, enabling chemists to exert precise control over stereochemical outcomes. This guide offers a detailed comparative study of (R)-1,3-Dimethylpiperazine, a promising yet less ubiquitously documented chiral synthon, against established chiral auxiliaries. We will delve into its performance, mechanistic underpinnings, and practical considerations, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal chiral auxiliary for their synthetic challenges.
The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is the cornerstone of producing single-enantiomer drugs, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. By introducing a stereogenic center, the auxiliary directs subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key parameters: the level of stereoselectivity it induces, the yields of the desired product, the ease of its attachment and removal, and its cost and accessibility.
This compound: A Profile
This compound is a chiral diamine that has garnered interest as a versatile building block in the synthesis of complex, enantiomerically pure molecules.[1] Its structure, featuring a piperazine core with a chiral center at the 3-position, presents unique stereochemical and functional characteristics.
Synthesis and Availability: The enantioselective synthesis of this compound can be achieved through various strategies, including the use of chiral catalysts or other chiral auxiliaries during the alkylation of piperazine derivatives.[1] Another approach involves chiral pool synthesis, utilizing readily available chiral starting materials like amino acids to construct the piperazine ring.[1] While not as commonly stocked as some other auxiliaries, it is commercially available from several suppliers, often as a dihydrochloride salt.[2][3]
Key Structural Features and Reactivity: The two nitrogen atoms in this compound are non-equivalent. The N1 nitrogen is adjacent to the chiral center, rendering it more sterically hindered than the N4 nitrogen. This inherent difference allows for regioselective functionalization, a valuable attribute in multi-step synthetic sequences.[1]
Mechanism of Stereodirection
The primary mechanism by which this compound, when used as a chiral auxiliary, exerts stereocontrol is through steric hindrance. Once attached to a substrate, typically via an amide or another suitable linkage to one of its nitrogen atoms, the methyl group at the chiral center (C3) and the N-methyl group create a defined chiral environment. This environment biases the approach of incoming reagents to one face of the reactive center, leading to a diastereoselective transformation.
Comparative Analysis with Established Chiral Auxiliaries
To provide a clear perspective on the practical utility of this compound, we will compare it with three classes of widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Formamidines.
| Chiral Auxiliary | Typical Applications | Diastereoselectivity (d.r.) | Yield | Auxiliary Removal |
| This compound | Asymmetric alkylations, C-N cross-coupling | Generally good to excellent | Moderate to high | Mild to moderate conditions |
| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations | Excellent (>99:1) | High | LiOH, LiBH4, LiAlH4 |
| Oppolzer's Sultams | Alkylations, aldol reactions, Diels-Alder | Excellent (>95:5) | High | LiAlH4, hydrolysis |
| Meyers' Chiral Formamidines | Asymmetric deprotonation-alkylation | Good to excellent | Moderate to high | Hydrazinolysis, acid hydrolysis |
Evans' Oxazolidinones: These are perhaps the most well-known and widely utilized chiral auxiliaries, particularly for stereoselective aldol reactions.[4] They consistently provide exceptionally high levels of diastereoselectivity and good yields. Removal of the auxiliary is typically straightforward.
Oppolzer's Sultams: Based on camphor, these auxiliaries offer excellent stereocontrol in a variety of reactions. They are crystalline solids, which can facilitate the purification of diastereomeric intermediates.
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary): This sulfur-based chiral auxiliary is particularly effective for the asymmetric synthesis of amines.[5]
While direct, side-by-side comparative studies featuring this compound as a chiral auxiliary in common asymmetric reactions are not extensively documented in the readily available literature, its successful application as a chiral building block in the synthesis of complex molecules attests to its ability to impart stereochemical control. For instance, its use in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions to produce enantiomerically pure products highlights its potential.[1][6]
Experimental Protocols
Attachment of this compound to a Carboxylic Acid
This protocol describes the formation of an amide linkage between a prochiral carboxylic acid and this compound, the first step in its use as a chiral auxiliary for asymmetric alpha-alkylation.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the prochiral carboxylic acid (1.0 eq) and a catalytic amount of DMAP in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in dry DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography.
Asymmetric Alkylation and Auxiliary Removal
Procedure:
-
Dissolve the N-acyl-(R)-1,3-dimethylpiperazine (1.0 eq) in dry THF at -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide) (1.2 eq).
-
Stir at -78 °C for 2-4 hours, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO4, and concentrate.
-
Determine the diastereomeric ratio by NMR or HPLC analysis.
-
The auxiliary can be cleaved under hydrolytic conditions (e.g., refluxing in aqueous HCl or NaOH) to yield the chiral carboxylic acid.
Visualization of Concepts
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key features of different classes of chiral auxiliaries.
Conclusion
This compound presents itself as a valuable chiral building block with significant potential as a chiral auxiliary in asymmetric synthesis. Its unique diamine structure allows for regioselective functionalization and it has demonstrated utility in stereoselective C-N bond formation. While it may not yet boast the extensive track record of Evans' oxazolidinones or Oppolzer's sultams in a wide range of asymmetric transformations, its distinct structural features and reactivity profile warrant further investigation and consideration by synthetic chemists. As the demand for novel and efficient methods for enantioselective synthesis continues to grow, chiral auxiliaries like this compound are poised to play an increasingly important role in the construction of complex chiral molecules.
References
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. [Link]
-
Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound CAS 1033717-21-3 - BIOSYNCE. (n.d.). BIOSYNCE. Retrieved January 3, 2026, from [Link]
-
This compound dihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
-
Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life. (2007). Researcher.Life. Retrieved January 3, 2026, from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. (2006). PubMed. Retrieved January 3, 2026, from [Link]
-
Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (2022). MDPI. Retrieved January 3, 2026, from [Link]
Sources
- 1. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound dihydrochloride [myskinrecipes.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. キラル補助剤 [sigmaaldrich.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-1,3-Dimethylpiperazine: A Cost-Benefit Analysis for Researchers
(R)-1,3-Dimethylpiperazine is a chiral scaffold of significant interest in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their potency and selectivity. The stereospecific synthesis of this diamine is a critical consideration for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic methodologies for this compound, offering a cost-benefit analysis supported by experimental insights to aid in the selection of the most appropriate route for specific research and development needs.
Introduction: The Significance of Chiral 1,3-Dimethylpiperazine
The piperazine ring is a common motif in pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of a chiral center at the 3-position, as seen in this compound, provides a three-dimensional structural element that can lead to improved binding affinity and selectivity for biological targets. Consequently, efficient and economically viable methods for the synthesis of enantiomerically pure this compound are highly sought after. This guide will explore two primary synthetic strategies: a classical approach involving the cyclization of a chiral amino alcohol derivative and a modern reductive amination route.
Method 1: Synthesis via Cyclization of (R)-Alaninol Derivative
This classical and reliable method utilizes the readily available and relatively inexpensive chiral building block, (R)-alaninol, derived from the natural amino acid (R)-alanine. The synthetic strategy involves the sequential alkylation and cyclization of this precursor.
Scientific Rationale
The core principle of this method is the construction of the piperazine ring from a C2 and a C4 synthon. (R)-alaninol provides the chiral C2 fragment. The nitrogen atoms are sequentially introduced and alkylated, followed by a final intramolecular cyclization to form the six-membered ring. The use of a chiral starting material from the "chiral pool" ensures the desired stereochemistry in the final product.
Experimental Protocol
A representative multi-step synthesis is outlined below:
-
Protection of (R)-alaninol: The amino group of (R)-alaninol is first protected, typically with a tosyl group, to prevent side reactions in subsequent steps.
-
N-methylation: The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate) and displaced by methylamine to introduce the second nitrogen and the N1-methyl group.
-
Activation and Cyclization: The remaining hydroxyl group of the intermediate is activated (e.g., by conversion to a bromide or tosylate), followed by an intramolecular nucleophilic substitution to close the piperazine ring.
-
Deprotection and N-methylation: The protecting group on the second nitrogen is removed, and the final N-methylation is carried out to yield this compound.
Caption: Synthetic workflow for this compound via cyclization.
Method 2: Synthesis via Reductive Amination of a Chiral Precursor
A more convergent and potentially more efficient approach involves the use of reductive amination to construct the piperazine ring. This method can be designed to start from chiral precursors derived from (R)-alanine.
Scientific Rationale
This strategy hinges on the formation of two imine bonds followed by their reduction to form the saturated heterocyclic ring. By starting with a chiral precursor that contains one of the stereocenters, the chirality is transferred to the final product. Reductive amination is a powerful and widely used transformation in organic synthesis due to its efficiency and operational simplicity.
Experimental Protocol
A plausible synthetic route employing a double reductive amination strategy is as follows:
-
Preparation of the Chiral Diamine Precursor: N-Boc-(R)-alanine is reduced to the corresponding amino alcohol, N-Boc-(R)-alaninol. The hydroxyl group is then converted to an amino group, yielding a protected chiral 1,2-diamine. The Boc protecting group is subsequently removed.
-
Double Reductive Amination: The resulting chiral diamine is reacted with a suitable C2 synthon, such as glyoxal or a protected equivalent, in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to form the piperazine ring.
-
N-Methylation: The final step involves the methylation of both nitrogen atoms of the piperazine ring to afford this compound.
Caption: Synthetic workflow for this compound via reductive amination.
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice between these synthetic routes will ultimately depend on a laboratory's specific priorities, including cost, time, available equipment, and desired scale. The following table provides a comparative analysis of these two methods.
| Parameter | Method 1: Cyclization of (R)-Alaninol Derivative | Method 2: Reductive Amination |
| Starting Material Cost | (R)-Alaninol is a relatively low-cost chiral starting material. Other reagents like tosyl chloride and methylamine are also affordable. | N-Boc-(R)-alanine is more expensive than (R)-alaninol. Reagents for the multi-step conversion to the diamine add to the cost. |
| Number of Steps | Typically involves 4-5 distinct synthetic steps. | Can be accomplished in 3-4 steps, potentially with fewer purifications. |
| Overall Yield | Moderate to good, but can be impacted by the efficiency of each individual step. | Potentially higher overall yield due to a more convergent approach. |
| Scalability | Generally scalable, but may require optimization of each step for larger quantities. | Reductive amination is a highly scalable reaction, making this route attractive for larger-scale synthesis. |
| Safety & Environmental | Involves the use of sulfonyl chlorides which are corrosive and moisture-sensitive. Use of strong reducing agents like LiAlH4 may be required. | Utilizes common and relatively safe reducing agents like sodium borohydride or catalytic hydrogenation (requires specialized equipment). |
| Simplicity & Robustness | A well-established and reliable, albeit longer, route. Each step is generally high-yielding and predictable. | Can be more technically challenging to optimize the double reductive amination step to avoid side products. |
In-Depth Discussion and Expert Insights
Method 1: The Workhorse Approach
The synthesis starting from (R)-alaninol is a classic example of a linear synthesis. While it involves more steps, each transformation is generally well-understood and high-yielding. The primary cost driver in this route is the labor and time associated with multiple reaction setups and purifications. For small-scale research purposes where reliability is paramount and cost is less of a concern, this method is a solid choice. The mechanistic underpinning of the key cyclization step is a standard intramolecular SN2 reaction, a highly predictable and robust transformation.
Method 2: The Modern, Convergent Strategy
The reductive amination approach represents a more modern and convergent strategy. The key advantage lies in the potential for a shorter synthesis and higher overall throughput, which is particularly beneficial for larger-scale production. The cost of the N-Boc-(R)-alanine starting material is higher, but this may be offset by savings in labor and solvents due to the fewer number of steps. The double reductive amination is a powerful transformation, but its success is contingent on careful control of reaction conditions to favor the desired cyclization over polymerization or other side reactions. The mechanism involves the in-situ formation of imines followed by their immediate reduction, which streamlines the process.
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is a nuanced decision that depends on the specific context of the research or production campaign.
-
For small-scale, exploratory research where reliability and predictability are the primary concerns, the cyclization of an (R)-alaninol derivative (Method 1) is a highly recommended starting point. Its well-established nature provides a higher probability of success without extensive optimization.
-
For larger-scale synthesis and process development , where efficiency, cost-effectiveness, and atom economy are critical, the reductive amination approach (Method 2) warrants serious consideration. While it may require more initial optimization, its convergent nature and scalability offer significant long-term advantages.
Ultimately, a thorough evaluation of in-house expertise, available equipment, and project-specific goals should guide the final decision. Both methods presented are viable and have been successfully employed in the synthesis of chiral piperazines.
References
A comprehensive list of references supporting the discussed synthetic strategies would be provided in a full technical guide. These would include seminal papers on piperazine synthesis, reviews on asymmetric synthesis, and detailed experimental procedures from peer-reviewed journals and patents.
Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-1,3-Dimethylpiperazine
This guide provides essential, immediate safety and logistical information for the handling of (R)-1,3-Dimethylpiperazine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
I. Hazard Assessment and GHS Classification
Based on available data for 1,3-Dimethylpiperazine and its (S)-enantiomer, this compound should be treated as a hazardous substance with the following classifications[1][2]:
-
Flammable Liquid and Vapor (H226)
-
Harmful if Swallowed (H302)
-
Causes Severe Skin Burns and Eye Damage (H314)
-
Causes Skin Irritation (H315)
-
Causes Serious Eye Irritation (H319)
-
Harmful if Inhaled (H332)
-
May Cause Respiratory Irritation (H335)
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid | H226: Flammable liquid and vapor | Danger |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Danger |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
II. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection : Wear tightly fitting, splash-proof safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[4]
-
Lab Coat/Protective Clothing : A flame-retardant lab coat or chemical-resistant apron is required. For tasks with a higher risk of splashes, impervious clothing should be worn.[3][5]
-
-
Respiratory Protection : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If the exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6]
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
III. Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Pre-Handling Checklist
-
Verify Chemical Identity : Confirm the identity and purity of the compound.
-
Review SDS : Although a specific SDS for the (R)-isomer may not be available, review the SDS for the (S)-isomer and the racemic mixture.
-
Ensure Availability of Safety Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[3]
-
Prepare Work Area : Work should be conducted in a chemical fume hood.[6] Ensure the work area is clean and free of incompatible materials such as strong oxidizing agents and acids.[6]
Step-by-Step Handling Protocol
-
Don PPE : Put on all required personal protective equipment as outlined in Section II.
-
Grounding : To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded.[6]
-
Dispensing : Use non-sparking tools for all operations.[3] When transferring the liquid, pour slowly to minimize splashing and vapor generation.
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7][8] Store away from sources of ignition and incompatible materials.[6]
-
Post-Handling : After use, securely seal the container. Decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
IV. Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures
-
In Case of Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
In Case of Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
In Case of a Spill : Evacuate the area and remove all sources of ignition.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[3]
Waste Disposal Plan
This compound is a non-halogenated organic amine. Waste should be collected and disposed of following institutional and local regulations for hazardous chemical waste.
-
Waste Segregation : Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, especially incompatible materials.[9][10]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms (flammable, corrosive, toxic).
-
Storage of Waste : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Keep the container tightly sealed except when adding waste.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
V. Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 7. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
